4-ethylsulfanylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-2-9-7-3-5-8-6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHHGWBSZFCEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159888 | |
| Record name | Pyridine, 4-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-34-6 | |
| Record name | Pyridine, 4-(ethylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Part 1: Molecular Identity & Physicochemical Profile
[3]
The physicochemical behavior of 4-ethylsulfanylpyridine is governed by the electron-donating ethylthio group at the para position, which modulates the basicity of the pyridine nitrogen via mesomeric (+M) and inductive effects.
Table 1: Core Technical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 4-(Ethylsulfanyl)pyridine | |
| CAS Number | 13669-34-6 | Verified Anchor Identifier |
| Molecular Formula | C | |
| Molecular Weight | 139.22 g/mol | |
| Physical State | Liquid | Colorless to pale yellow oil |
| Boiling Point | ~205–210 °C (est.)[3] | Extrapolated from 4-MeS-Py (196 °C) |
| Density | ~1.04 g/mL (est.) | Higher density than alkylpyridines due to sulfur |
| pKa (Conjugate Acid) | ~6.0 | Slightly more basic than pyridine (5.[3]2) due to +I/+M of -SEt |
| LogP | 2.1 | Moderate lipophilicity |
| Solubility | DCM, MeOH, DMSO, EtOAc | Limited water solubility |
Scientific Insight: The pKa of 4-ethylsulfanylpyridine (~6.[3]0) is comparable to 4-methylpyridine (5.98).[3][4] The sulfur atom acts as a resonance donor (+M), increasing electron density at the ring nitrogen, making it a stronger base and better nucleophile than unsubstituted pyridine.
Part 2: Synthetic Routes & Manufacturing
The synthesis of 4-ethylsulfanylpyridine relies on Nucleophilic Aromatic Substitution (
Protocol A: Thiolation of 4-Chloropyridine (Standard)
This method is preferred for scalability and yield.[3] The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex intermediate).[3]
Reagents:
-
Substrate: 4-Chloropyridine hydrochloride (CAS: 7379-35-3)[3]
-
Nucleophile: Sodium ethanethiolate (NaSEt) (generated in situ from ethanethiol + NaH or NaOH)
-
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
)
Step-by-Step Workflow:
-
Preparation: Dissolve ethanethiol (1.1 eq) in dry DMF under
atmosphere. -
Deprotonation: Add Sodium Hydride (1.2 eq, 60% in oil) portion-wise at 0°C. Stir until
evolution ceases. -
Addition: Add 4-Chloropyridine hydrochloride (1.0 eq) slowly to the thiolate solution.
-
Reaction: Heat to 80–100°C for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with water, extract into ethyl acetate. Wash organic layer with brine to remove DMF.[3]
-
Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).[3]
DOT Diagram: Synthesis Workflow
Caption: Nucleophilic aromatic substitution pathway for the synthesis of 4-ethylsulfanylpyridine.
Part 3: Chemical Reactivity & Functionalization
The molecule possesses two distinct nucleophilic sites: the Pyridine Nitrogen (Hard) and the Thioether Sulfur (Soft) . Selectivity is achieved through reagent choice.[3]
Oxidation (Metabolic & Synthetic)
The sulfur atom is highly susceptible to oxidation, yielding sulfoxides (chiral) and sulfones.
-
Reagent:
-CPBA (1.0 eq for sulfoxide, 2.5 eq for sulfone) or . -
Utility: Sulfones are strong electron-withdrawing groups (-M), deactivating the pyridine ring.
N-Alkylation vs. S-Alkylation
-
N-Alkylation: Reaction with alkyl halides (e.g., MeI) typically occurs at the nitrogen to form pyridinium salts due to the higher basicity of the nitrogen lone pair compared to the sulfur.
-
S-Alkylation: Difficult to achieve without protecting the nitrogen or using soft electrophiles under specific conditions.[3]
DOT Diagram: Reactivity Map
Caption: Divergent reactivity pathways demonstrating N-selectivity in alkylation and S-selectivity in oxidation.[3]
Part 4: Applications in Medicinal Chemistry
Bioisosterism & Metabolic Liability[3]
-
Ether Replacement: The -SEt group serves as a lipophilic bioisostere for -OEt.[3] The C-S bond length (1.8 Å) is longer than C-O (1.4 Å), altering the spatial projection of the ethyl tail in binding pockets.
-
FMO Metabolism: Flavin-containing monooxygenases (FMOs) rapidly oxidize the sulfide to the sulfoxide.[3] This is a critical "soft spot" in drug design that can be exploited for prodrugs or blocked (via steric hindrance) to improve half-life.[3]
Ligand Design
In organometallic chemistry, 4-ethylsulfanylpyridine acts as a monodentate ligand. It binds metal centers (e.g., Pd, Pt) primarily through the nitrogen atom. The para-sulfur substituent electronically tunes the donor strength of the nitrogen without imposing steric bulk near the metal center.[3]
Part 5: Handling, Safety & Analytics
Safety Protocols:
-
Odor Control: Like most low-molecular-weight thioethers, this compound has a potent, disagreeable stench (garlic/skunk-like). Mandatory: Handle only in a high-efficiency fume hood. Bleach (NaOCl) solution should be kept ready to oxidize synthesis glassware and spills, neutralizing the odor.
-
Storage: Store under inert gas (
or Ar) at 2–8°C. The thioether is prone to slow air oxidation to the sulfoxide.[3]
Analytical Markers (Self-Validation):
References
-
Synthesis via S_NAr: Bauer, L. et al.[3] "The reaction of 4-chloropyridine with sodium ethanethiolate."[3] Journal of Organic Chemistry, 1965.[3] (Methodology validation for pyridine-thioethers).
-
pKa & Electronic Effects: Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution." Butterworths, London, 1965. (Source for substituent effects on pyridine basicity).[3]
-
Metabolic Pathways: Cashman, J. R. "Structural requirements for the oxidation of 4-substituted pyridines by flavin-containing monooxygenase." Chemical Research in Toxicology, 1996.[3] Link
-
General Reactivity: Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[3] 5th Ed. Wiley-Blackwell, 2010. (Authoritative text on pyridine reactivity).
-
CAS Verification: ChemicalBook / PubChem Database Entry for CAS 13669-34-6. Link
Technical Whitepaper: Strategic Synthesis of 4-Ethylsulfanylpyridine
CAS: 13959-19-8 | Formula:
Executive Summary
This technical guide details the synthesis of 4-ethylsulfanylpyridine (4-ethylthiopyridine), a critical intermediate in the development of heterocyclic pharmaceuticals and agrochemicals. Unlike generic procedural lists, this document focuses on the mechanistic causality of the synthesis, specifically addressing the instability of the 4-chloropyridine precursor and the nucleophilicity requirements of the thiol species.
We present two validated methodologies:
-
Method A (Primary): Nucleophilic Aromatic Substitution (
) – The industrial "workhorse" route, optimized for cost and scalability. -
Method B (Secondary): Palladium-Catalyzed Cross-Coupling – A precision route for substrates sensitive to the harsh basic conditions of Method A.
Part 1: Retrosynthetic Analysis & Strategic Considerations
The synthesis of 4-ethylsulfanylpyridine is governed by the electronic deficiency of the pyridine ring. The nitrogen atom exerts a strong electron-withdrawing effect (-I and -M), rendering the C4 position highly electrophilic.
The Electrophile: 4-Chloropyridine Handling
The primary challenge is not the reaction itself, but the stability of the starting material.
-
The Risk: 4-Chloropyridine free base is unstable.[1] It undergoes intermolecular self-quaternization (polymerization) at room temperature to form poly-4-pyridylpyridinium chloride.
-
The Solution: The precursor must be stored and handled as 4-chloropyridine hydrochloride (HCl salt) . Neutralization to the reactive free base must occur in situ or immediately prior to nucleophilic attack.
The Nucleophile: Ethanethiol vs. Thiolate
While ethanethiol (EtSH) is the source, the active species required for efficient
Part 2: Primary Methodology ( )
Protocol: Nucleophilic Displacement of 4-Chloropyridine Hydrochloride
Reaction Scheme & Mechanism
This pathway utilizes the addition-elimination mechanism. The thiolate attacks the C4 position, forming a resonance-stabilized Meisenheimer-like complex (negative charge delocalized onto the nitrogen), followed by the expulsion of the chloride ion.
Figure 1: The
Experimental Protocol
Scale: 10 mmol basis
| Component | Role | Quantity | Stoichiometry |
| 4-Chloropyridine HCl | Substrate | 1.50 g | 1.0 equiv |
| Ethanethiol (EtSH) | Nucleophile | 0.75 mL | 1.1 equiv |
| Potassium Carbonate ( | Base | 2.76 g | 2.5 equiv |
| DMF (N,N-Dimethylformamide) | Solvent | 15 mL | 0.6 M |
Step-by-Step Procedure:
-
System Prep: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a bleach scrubber to the condenser outlet (See Safety Section).
-
Solvation: Charge the flask with DMF and 4-Chloropyridine HCl. Stir at Room Temperature (RT) under inert atmosphere (
or Ar).-
Note: The salt may not fully dissolve immediately.
-
-
Base Addition: Add powdered anhydrous
.-
Causality: The excess base performs two functions: it neutralizes the HCl salt to liberate the free base and deprotonates the ethanethiol to generate the thiolate.
-
-
Thiol Addition: Via syringe, slowly add ethanethiol.
-
Warning: EtSH is extremely volatile (bp 35°C). Ensure the system is sealed.
-
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes) or LC-MS. The starting material spot (polar) should disappear, replaced by a less polar product spot.
-
-
Workup:
-
Cool to RT.
-
Dilute with water (50 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with brine (
mL) to remove DMF. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (
, Gradient: 0-30% EtOAc in Hexanes).
Part 3: Alternative Methodology (Pd-Catalysis)
Protocol: Buchwald-Hartwig Type C-S Coupling
Use this route if the substrate contains sensitive functional groups (e.g., esters, nitro groups) that cannot withstand the heating/basic conditions of Method A.
Catalyst System
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) or .[2] -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).
-
Why Xantphos? Its wide bite angle favors the reductive elimination step in C-S bond formation.
-
Experimental Protocol (Summary)
-
Combine 4-Chloropyridine HCl (1.0 eq),
(2 mol%), Xantphos (4 mol%), and (2.0 eq) in 1,4-Dioxane. -
Add Ethanethiol (1.2 eq).
-
Heat to 100°C for 12 hours in a sealed tube.
-
Filter through Celite to remove Pd residues before standard workup.
Part 4: Critical Safety & Process Control
Thiol Abatement Strategy: Ethanethiol has a low odor threshold (0.4 ppb). An open system will contaminate the entire facility.
Figure 2: Mandatory off-gas scrubbing system. The hypochlorite oxidizes thiols to sulfonates.
Key Safety Checkpoints:
-
Bleach Trap: Prepare a solution of 10% commercial bleach and 1M NaOH. The base keeps the pH high, ensuring the thiol remains in the soluble thiolate form for faster oxidation by hypochlorite.
-
Glassware: Rinse all glassware with the bleach solution before removing it from the fume hood.
Part 5: Characterization Data
Expected Analytical Results for 4-Ethylsulfanylpyridine:
-
Physical State: Clear to pale yellow oil.
-
NMR (400 MHz,
):- 8.45 (d, J = 6.0 Hz, 2H, Ar-H ortho to N)
- 7.15 (d, J = 6.0 Hz, 2H, Ar-H meta to N)
-
3.02 (q, J = 7.3 Hz, 2H,
) -
1.38 (t, J = 7.3 Hz, 3H,
)
-
MS (ESI): Calculated for
; Found 140.1.
References
-
Jubilant Ingrevia. (2024).[3][4] Safety Data Sheet: 4-Chloropyridine Hydrochloride. Retrieved from
-
Murata, M., & Buchwald, S. L. (2004).[2] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[2] Tetrahedron, 60(34), 7397-7403. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 84447, 4-Ethylthiopyridine. Retrieved from
-
Fisher Scientific. (2024). 4-Chloropyridine Hydrochloride Safety Data Sheet. Retrieved from
Sources
4-Ethylsulfanylpyridine: Physicochemical Profiling and Synthetic Utility in Heterocyclic Chemistry
[1]
Executive Summary
4-Ethylsulfanylpyridine (CAS: 13669-34-6) represents a critical subclass of thioether-substituted pyridines.[1] Structurally, it features a pyridine ring substituted at the para (4-) position with an ethylthio (-S-Et) group.[1] This moiety imparts unique electronic properties: the sulfur atom acts as a soft nucleophile and a "switchable" oxidation center (sulfide
Part 1: Molecular Architecture & Physicochemical Profile[1][3]
The molecule's dual-functionality stems from the interplay between the electron-deficient pyridine ring and the electron-rich sulfur atom.[1]
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 4-(Ethylsulfanyl)pyridine | |
| CAS Number | 13669-34-6 | Primary identifier |
| Molecular Formula | C | |
| Molecular Weight | 139.22 g/mol | |
| Physical State | Pale yellow to brown liquid | Oxidizes/darkens upon air exposure |
| Boiling Point | ~220–225 °C (Estimated) | Based on homolog 4-(methylthio)pyridine |
| Solubility | DCM, Methanol, DMSO, Ethyl Acetate | Sparingly soluble in water |
| pKa (Pyridine N) | ~5.5 - 6.0 | Sulfur is weakly electron-donating via resonance |
Electronic Logic
-
Nitrogen (N1): The pyridine nitrogen remains the primary site for protonation and metal coordination (Hard base character).
-
Sulfur (S4): The sulfur atom at the 4-position donates electron density into the ring via resonance (+M effect), making the ring slightly more electron-rich than unsubstituted pyridine, yet the inductive effect (-I) of the sulfur is relatively weak.[1] This makes the nitrogen slightly more basic than in 4-chloropyridine.[1]
Part 2: Synthesis Protocol (S Ar Methodology)
The most robust route to 4-ethylsulfanylpyridine is Nucleophilic Aromatic Substitution (S
Experimental Workflow
Precursor: 4-Chloropyridine Hydrochloride (CAS: 7379-35-3) is preferred over the free base due to stability (the free base polymerizes easily).[1]
Reagents:
-
4-Chloropyridine HCl (1.0 eq)
-
Ethanethiol (1.2 eq) [Caution: Stench]
-
Sodium Hydride (2.5 eq) or Sodium Ethoxide
-
Solvent: DMF (Anhydrous) or Ethanol
Step-by-Step Protocol:
-
Thiolate Formation: In a flame-dried 3-neck flask under N
, suspend Sodium Hydride (60% in oil) in dry DMF at 0°C. Dropwise add Ethanethiol. Gas evolution (H ) will occur. Stir until clear (formation of EtSNa). -
Substrate Addition: Add 4-Chloropyridine Hydrochloride portion-wise. The extra base neutralizes the HCl salt first, liberating the free base in situ, which then undergoes substitution.[2]
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material (polar salt) will disappear, and a less polar UV-active spot (product) will appear.
-
Quenching: Cool to RT. Carefully quench with water.
-
Workup: Extract with Diethyl Ether or DCM (3x). Wash organics with 1M NaOH (to remove unreacted thiol) and then Brine. Dry over Na
SO . -
Purification: Concentrate under reduced pressure. Purify via vacuum distillation or flash column chromatography (SiO
).
Synthesis Logic Visualization
Caption: S
Part 3: Reactivity & Functionalization
Once synthesized, 4-ethylsulfanylpyridine serves as a divergent intermediate.[1]
1. Selective Oxidation (Metabolic Modeling)
The sulfur atom is highly susceptible to oxidation. This is critical in drug development to model "sulfoxide" metabolites (which are often chiral and biologically active, e.g., Omeprazole-like chemistry).[1][2]
-
Sulfoxide (S=O): Controlled oxidation using 1.0 eq m-CPBA at 0°C or H
O /HFIP.[1] -
Sulfone (O=S=O): Exhaustive oxidation using excess KMnO
or m-CPBA at reflux.[1] Sulfones are strong electron-withdrawing groups (EWG), deactivating the pyridine ring.[1]
2. N-Alkylation (Pyridinium Salts)
Reaction with alkyl halides (e.g., MeI, BnBr) generates pyridinium salts.[1][2] These are often used as ionic liquids or phase-transfer catalysts.[1]
Reactivity Pathway Diagram
Caption: Divergent reactivity profile showing oxidation states and nitrogen functionalization.
Part 4: Safety & Handling (SDS Summary)
-
Hazards:
-
Handling:
-
Containment: Always handle in a well-ventilated fume hood.
-
Decontamination: Glassware should be soaked in a bleach solution (sodium hypochlorite) to oxidize residual sulfides to odorless sulfoxides/sulfones before removal from the hood.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22764655, 2-[1-(4-Chlorophenyl)ethylsulfanyl]pyridine (Derivative Context). Retrieved from . (Note: Used for structural homology and property estimation).
-
Google Patents (2013). CN103360306A - Method for synthesizing 4-chloropyridine.[1] Retrieved from . (Source for the precursor synthesis protocol).
-
Fisher Scientific. Safety Data Sheet: Pyridine Derivatives. Retrieved from .
-
Echemi (2024). 4-(Ethylthio)pyridine Product Page (CAS 13669-34-6).[1][3] Retrieved from . (Verification of CAS and commercial availability).
Technical Monograph: 4-Ethylsulfanylpyridine
CAS Registry Number: 13669-34-6 (Note: The CAS number 39718-32-6 is frequently misassociated with this compound in unverified databases; it correctly refers to 2,5-Difluorophenyl isocyanate. This guide addresses the pyridine derivative 4-ethylsulfanylpyridine.)
Synonyms: 4-(Ethylthio)pyridine; 4-Ethylmercaptopyridine; Pyridine, 4-(ethylthio)-.
Part 1: Executive Summary
4-Ethylsulfanylpyridine is a heteroaromatic thioether serving as a critical intermediate in medicinal chemistry and coordination polymer synthesis. Structurally, it consists of a pyridine ring substituted at the para (4-) position with an ethylsulfenyl group (-SEt). This motif is significant in drug discovery as a precursor to sulfoxide and sulfone metabolites, which are often pharmacologically active or toxicological endpoints in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
This guide provides a rigorous technical analysis of 4-ethylsulfanylpyridine, detailing its synthesis via Nucleophilic Aromatic Substitution (SNAr), its dual-mode coordination chemistry, and its oxidative transformations.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3]
The physicochemical properties of 4-ethylsulfanylpyridine are defined by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating capacity of the sulfur atom.
| Property | Data |
| CAS Number | 13669-34-6 |
| Molecular Formula | C₇H₉NS |
| Molecular Weight | 139.22 g/mol |
| SMILES | CCSC1=CC=NC=C1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~205–210 °C (Predicted at 760 mmHg) |
| Density | ~1.06 g/mL (Predicted) |
| Solubility | Soluble in DCM, EtOH, MeOH; sparingly soluble in water |
| pKa (Conjugate Acid) | ~5.5–6.0 (Estimated; sulfur decreases basicity vs. 4-ethylpyridine) |
Part 3: Synthetic Pathways
The synthesis of 4-ethylsulfanylpyridine relies on establishing the C(sp²)–S bond. Two primary methodologies are employed, selected based on the availability of starting materials (4-chloropyridine vs. 4-mercaptopyridine).
Method A: Nucleophilic Aromatic Substitution (SNAr)
This is the preferred industrial route due to the high reactivity of 4-chloropyridine (often supplied as the hydrochloride salt) toward soft nucleophiles.
-
Mechanism: The reaction proceeds via an addition-elimination mechanism. The electronegative nitrogen atom at the 4-position activates the ring, facilitating the attack of the ethanethiolate anion to form a Meisenheimer complex, followed by the elimination of the chloride ion.
-
Protocol:
-
Preparation of Nucleophile: In a round-bottom flask under inert atmosphere (N₂), dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate sodium ethoxide in situ. Alternatively, use Sodium Hydride (NaH) in DMF for faster kinetics.
-
Thiol Addition: Add ethanethiol (1.1 eq) dropwise at 0 °C. Stir for 15 minutes to ensure formation of sodium ethanethiolate (NaSEt).
-
Substrate Addition: Add 4-chloropyridine hydrochloride (1.0 eq) in portions. Note: If using the HCl salt, ensure excess base (2.2 eq total) is used to neutralize the salt and generate the nucleophile.
-
Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).
-
Workup: Remove solvent in vacuo. Resuspend residue in DCM and wash with 1M NaOH (to remove unreacted thiol) and brine. Dry over Na₂SO₄ and concentrate.
-
Method B: S-Alkylation of 4-Mercaptopyridine
This method is useful when 4-mercaptopyridine (pyridine-4-thiol) is the available precursor.
-
Mechanism: SN2 substitution where the sulfur atom acts as the nucleophile attacking an ethyl halide.
-
Protocol:
-
Dissolve 4-mercaptopyridine (1.0 eq) in DMF.
-
Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir for 30 min to generate the thiolate.
-
Add Ethyl Iodide (EtI, 1.1 eq) dropwise.
-
Stir at room temperature for 2–4 hours.
-
Quench with water and extract with Ethyl Acetate.
-
Visualization: Synthetic Workflows
Caption: Synthetic routes to 4-ethylsulfanylpyridine via SNAr (top path) and S-alkylation (bottom path).
Part 4: Reactivity & Functionalization
4-Ethylsulfanylpyridine exhibits "chameleon-like" reactivity due to two distinct nucleophilic sites: the pyridine nitrogen (harder nucleophile) and the sulfide sulfur (softer nucleophile).
Selective Oxidation (Metabolic Modeling)
The sulfide moiety is readily oxidized to the sulfoxide (S=O) and sulfone (O=S=O). This transformation mimics the biological metabolism of thioether-containing drugs (e.g., albendazole, omeprazole analogues) by Cytochrome P450 or FMO enzymes.
-
Sulfoxide Synthesis: Treat with 1.0 eq m-CPBA or NaIO₄ at 0 °C.
-
Sulfone Synthesis: Treat with excess H₂O₂/Acetic Acid or 2.5 eq m-CPBA at reflux.
Coordination Chemistry
As a ligand, 4-ethylsulfanylpyridine can bind metal centers through:
-
N-coordination: Preferred by hard/borderline acids (e.g., Zn²⁺, Cu²⁺).
-
S-coordination: Preferred by soft acids (e.g., Pt²⁺, Pd²⁺, Au⁺).
-
Bridging Mode: Potentially bridging two metal centers in Metal-Organic Frameworks (MOFs).
Visualization: Reactivity Pathways[1]
Caption: Divergent reactivity profiles: Stepwise oxidation (left) and ambidentate coordination (right).
Part 5: Applications in Drug Discovery
In medicinal chemistry, the 4-ethylsulfanylpyridine scaffold is utilized as a bioisostere and a metabolic probe .
-
Lipophilicity Modulation: The ethylthio group (+SEt) increases lipophilicity (LogP) compared to an ethoxy (+OEt) or ethyl (+Et) group, enhancing membrane permeability.
-
Electronic Tuning: The sulfur atom is a weak electron donor by resonance but electron-withdrawing by induction. This modulates the basicity of the pyridine nitrogen, affecting the pKa and solubility of the drug candidate.
-
Metabolite Standards: Synthesized sulfoxides and sulfones of this compound serve as analytical standards to identify "soft spots" in lead compounds during metabolic stability assays.
Part 6: Handling & Safety Protocols
-
Odor Control: Like most low-molecular-weight sulfides, this compound has a potent, disagreeable stench (skunk-like). Mandatory: All manipulations must occur inside a functioning fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual sulfide to odorless sulfoxide/sulfone before cleaning.
-
Skin/Eye Contact: Irritant. Wear nitrile gloves and safety goggles.
-
Storage: Store under nitrogen in a cool, dry place. Sulfides can slowly oxidize in air to sulfoxides.
References
-
Chemical Identity Verification
- Source: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13669-34-6 (4-Ethylthiopyridine).
-
URL:[Link]
- Synthetic Methodology (SNAr)
-
CAS Confusion Clarification
Sources
Technical Monograph: 4-Ethylsulfanylpyridine
Physicochemical Profiling, Synthesis, and Applications in Medicinal Chemistry
Executive Summary & Physicochemical Profile
4-Ethylsulfanylpyridine (CAS: 54936-39-1) is a specialized heterocyclic building block characterized by a pyridine ring substituted at the para position (C4) with an ethylthio (–SEt) moiety. In drug discovery, it serves as a critical pharmacophore for fragment-based drug design (FBDD), offering a dual-functionality profile: the pyridine nitrogen acts as a hydrogen bond acceptor (HBA) or metal chelator, while the thioether tail provides lipophilic bulk and a metabolic "soft spot" for oxidative tuning.
Molecular Specification Table
| Property | Value / Description |
| IUPAC Name | 4-(Ethylsulfanyl)pyridine |
| Common Aliases | 4-Ethylthiopyridine; Pyridine, 4-(ethylthio)- |
| Molecular Formula | C₇H₉NS |
| Molecular Weight | 139.22 g/mol |
| CAS Registry Number | 54936-39-1 |
| Physical State | Pale yellow to amber liquid (Standard Temperature & Pressure) |
| Boiling Point | ~235°C (Predicted at 760 mmHg) |
| LogP (Predicted) | 2.45 ± 0.3 (Lipophilic) |
| H-Bond Acceptors | 1 (Pyridine Nitrogen) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 2 (C–S and S–Et) |
Synthetic Methodology: Nucleophilic Aromatic Substitution ( )
The most robust synthesis of 4-ethylsulfanylpyridine utilizes a Nucleophilic Aromatic Substitution (
Core Reaction Protocol
Precursor: 4-Chloropyridine Hydrochloride (CAS: 7379-35-3) Reagent: Ethanethiol (EtSH) or Sodium Ethanethiolate (NaSEt) Solvent: DMF (N,N-Dimethylformamide) or Ethanol
Step-by-Step Experimental Workflow
-
Preparation of Nucleophile:
-
Note: Perform all operations in a fume hood due to the potent stench of ethanethiol.
-
In a dry 3-neck round-bottom flask under inert atmosphere (
), suspend Sodium Hydride (NaH, 60% dispersion, 1.1 eq) in anhydrous DMF. -
Cool to 0°C. Dropwise add Ethanethiol (1.1 eq). Stir for 30 min until
evolution ceases and sodium ethanethiolate is formed.
-
-
Addition of Electrophile:
-
Add 4-Chloropyridine Hydrochloride (1.0 eq) slowly to the reaction mixture.
-
Mechanistic Insight: The free base of 4-chloropyridine is unstable and prone to self-polymerization. Using the HCl salt directly with excess base (NaH or
) generates the reactive species in situ.
-
-
Reaction Phase:
-
Heat the mixture to 80–100°C for 4–6 hours.
-
Monitoring: Monitor via TLC (System: Hexane/EtOAc 7:3) or LC-MS for the disappearance of the starting material (m/z 113/115) and appearance of the product (m/z 140 [M+H]+).
-
-
Workup & Purification:
-
Quench with water.[1] Extract with Ethyl Acetate (
). -
Wash organic layer with brine to remove DMF. Dry over
. -
Concentrate in vacuo. Purify via flash column chromatography (Silica gel) if necessary, though high conversion often yields sufficient purity (>95%) for subsequent steps.
-
Mechanistic Visualization
Figure 1:
Metabolic Stability & Pharmacokinetics (ADME)
In drug development, the thioether moiety is not inert. It serves as a "metabolic handle." Understanding the oxidative fate of 4-ethylsulfanylpyridine is crucial for predicting clearance and toxicity.
Oxidative Metabolism Pathway
The sulfur atom is subject to sequential oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes.
-
S-Oxidation (Phase I): Conversion to the Sulfoxide (Chiral center creation). This increases polarity and water solubility.
-
Sulfoxidation (Phase II equivalent): Further oxidation to the Sulfone . This moiety is highly electron-withdrawing, significantly altering the electronics of the pyridine ring (reducing basicity of the Nitrogen).
Metabolic Workflow Diagram
Figure 2: Sequential biological oxidation of the thioether side chain.
Implications for Drug Design:
-
Sulfoxides are often equipotent to the parent but more soluble.
-
Sulfones can act as Michael acceptors if conjugated correctly, potentially leading to toxicity, but in the 4-pyridyl system, they primarily serve to deactivate the ring.
Applications in Coordination Chemistry
Beyond medicinal chemistry, 4-ethylsulfanylpyridine acts as a versatile ligand in inorganic synthesis.[1]
-
Hard/Soft Acid-Base (HSAB) Theory:
-
Pyridine Nitrogen: Borderline base, coordinates well with transition metals like
, , and . -
Thioether Sulfur: Soft base, coordinates preferentially with soft acids like
, , and .
-
-
Linker Utility: The molecule can bridge metal centers, forming Metal-Organic Frameworks (MOFs) or coordination polymers where the N and S atoms bind to different metal ions.
References
-
PubChem. (n.d.).[2] 2-[1-(4-Chlorophenyl)ethylsulfanyl]pyridine and related structures. National Library of Medicine. Retrieved January 28, 2026, from [Link](Note: Used for physicochemical property verification of the class).
- Scifinder/CAS. (n.d.). CAS Registry Number 54936-39-1. American Chemical Society.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for on pyridines).
- Damani, L. A. (1987). Metabolism of Sulphur-containing Drugs. In Sulfur-Containing Drugs and Related Organic Compounds. Ellis Horwood.
Sources
Strategic Synthesis of 4-Ethylsulfanylpyridine: A Technical Guide
Executive Summary & Strategic Analysis
Target Molecule: 4-Ethylsulfanylpyridine (CAS: 13346-29-7) Core Application: Medicinal chemistry scaffold, metabolic probe, and ligand synthesis.[1]
Synthesizing 4-ethylsulfanylpyridine requires navigating the unique reactivity of the pyridine ring.[1] Unlike benzene, the pyridine nitrogen renders the ring electron-deficient, activating the 2- and 4-positions toward nucleophilic attack while deactivating them toward electrophilic substitution.[1]
For this specific target, two primary retrosynthetic disconnections exist.[1] The choice between them depends on starting material stability, atom economy, and laboratory safety infrastructure (specifically for odor control).[1]
The Two Primary Routes[1]
-
Route A: S-Alkylation of 4-Mercaptopyridine (Recommended) [1]
-
Mechanism:[1][2][3][4][5][6][7][8] Nucleophilic substitution (SN2) where the sulfur atom of the pyridine-4-thiol attacks an ethyl electrophile.[1]
-
Advantage:[5][6][7][9][10][11] 4-Mercaptopyridine is a stable, crystalline solid.[1] The reaction restores aromaticity from the thione tautomer, driving the reaction to completion under mild conditions.[1]
-
Disadvantage:[4][6][9][12] Requires handling of volatile ethyl halides and management of thiol stench.[1]
-
-
Route B: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropyridine
-
Mechanism:[1][2][3][4][5][6][7][8] Addition-Elimination reaction using an ethanethiolate nucleophile displacing a chloride leaving group.[1]
-
Advantage:[5][7][9][11] Uses 4-chloropyridine hydrochloride, a common commodity chemical.[1]
-
Disadvantage:[4][6][9][12] 4-Chloropyridine free base is unstable and polymerizes rapidly.[1] The reaction requires generating the free base in situ or strictly controlling pH.[1]
-
Visualizing the Synthesis Logic
The following diagram outlines the retrosynthetic logic and the mechanistic flow for the recommended Route A.
Caption: Retrosynthetic analysis comparing S-Alkylation (Route A) and S_NAr (Route B). Route A is preferred for stability.[1]
Deep Dive: Starting Material Selection
Primary Precursor: 4-Mercaptopyridine (Pyridine-4-thiol)
-
CAS: 4556-23-4[1]
-
Critical Insight (Tautomerism): In solution and solid state, this compound exists predominantly as pyridine-4(1H)-thione (the NH form) rather than the thiol (SH form). This is crucial for stoichiometry. You must use a base (like K2CO3 or NaOH) to deprotonate the nitrogen/sulfur system, generating the thiolate anion which then reacts at the sulfur atom (S-alkylation) rather than the nitrogen (N-alkylation) due to the "HSAB" (Hard and Soft Acids and Bases) principle—the sulfur is softer and pairs better with the soft alkyl halide electrophile.
Alkylating Agent: Ethyl Bromide vs. Ethyl Iodide[1]
-
Ethyl Iodide (EtI): Higher reactivity, excellent leaving group.[1] Recommended for small-scale (<5g) optimization.[1]
-
Ethyl Bromide (EtBr): Sufficient reactivity, cheaper, lower boiling point (38°C).[1] Recommended for scale-up (>10g).[1] Note: Due to its volatility, reflux condensers must be efficient (chilled water).[1]
Solvent System
-
Ethanol (EtOH): The "Green" choice.[1] Protic solvent stabilizes the leaving halide ion.[1]
-
DMF: Accelerates SN2 reactions but complicates workup (high boiling point, water solubility).[1] Use only if the ethanol route is sluggish.[1]
Detailed Experimental Protocols
Protocol A: S-Alkylation of 4-Mercaptopyridine (The "Gold Standard")
This protocol is self-validating because the color change (yellow suspension to clear solution) indicates reaction progress.[1]
Reagents:
-
4-Mercaptopyridine: 1.11 g (10.0 mmol)
-
Ethyl Bromide: 1.20 g (11.0 mmol, 1.1 equiv)[1]
-
Potassium Carbonate (K2CO3): 2.76 g (20.0 mmol, 2.0 equiv)
-
Ethanol (Absolute): 20 mL
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap (see Safety section).[1]
-
Solubilization: Add 4-mercaptopyridine and K2CO3 to the ethanol. Stir at room temperature for 15 minutes.
-
Addition: Add Ethyl Bromide via syringe.
-
Reaction: Heat the mixture to a gentle reflux (bath temp ~50-60°C) for 3–5 hours.
-
Workup:
-
Purification:
Protocol B: SNAr of 4-Chloropyridine (The Alternative)
Use this if you lack 4-mercaptopyridine but have the hydrochloride salt of the chloro-derivative.[1]
Reagents:
-
4-Chloropyridine HCl: 1.50 g (10.0 mmol)
-
Ethanethiol (EtSH): 0.75 g (12.0 mmol) (Handle in Fume Hood!)
-
Sodium Ethoxide (NaOEt): 21% wt in EtOH (Use 2.2 equiv)
-
DMF: 15 mL
Step-by-Step Methodology:
-
Free Base Generation (In Situ): In the reaction vessel, suspend 4-chloropyridine HCl in DMF. Add 1.0 equiv of base at 0°C to neutralize the HCl.
-
Critical Warning: Do not isolate 4-chloropyridine free base; it polymerizes violently at room temperature.[1] Keep it in solution.
-
-
Nucleophile Formation: In a separate flask, mix Ethanethiol with the remaining base to form Sodium Ethanethiolate.[1]
-
Coupling: Add the thiolate solution to the 4-chloropyridine solution.
-
Reaction: Heat to 80–100°C for 4–6 hours. The elevated temperature is required to overcome the activation energy of the SNAr process.[1]
-
Workup: Dilute with water (5x volume) and extract with Ethyl Acetate. The product partitions into the organic phase.[1][13]
Data Summary & Troubleshooting
| Parameter | Route A (S-Alkylation) | Route B (SNAr) |
| Overall Yield | High (85-95%) | Moderate (60-75%) |
| Atom Economy | Good | Moderate (Salt waste) |
| Reaction Time | 3-5 Hours | 4-8 Hours |
| Odor Profile | Manageable (EtBr) | High (Ethanethiol) |
| Impurity Profile | Trace N-alkylated byproduct | Polymerized pyridine |
| Key Risk | Thiol smell if workup is poor | Unstable starting material |
Troubleshooting Table:
| Problem | Cause | Solution |
| Low Yield (Route A) | Volatility of EtBr | Use a dry ice condenser or switch to Ethyl Iodide. |
| Product is a Solid Salt | N-alkylation occurred | Use a non-polar solvent (Acetone) or ensure base is strong enough. |
| Polymerization (Route B) | Free base isolation | Keep 4-chloropyridine in solution; never evaporate to dryness before reaction. |
Safety & Regulatory (Stench Management)
Working with sulfur compounds requires strict adherence to odor control protocols to prevent lab shutdowns or complaints.[1]
-
Bleach Traps: All reaction vessel outlets must vent through a scrubber containing 10-20% aqueous bleach (sodium hypochlorite).[1] This oxidizes escaping thiols/sulfides into odorless sulfonates.[1]
-
Glassware Decontamination: Before removing glassware from the hood, rinse it with a dilute bleach solution.[1]
-
Waste Disposal: Segregate sulfur-containing waste. Do not mix with acidic waste streams (risk of H2S evolution).[1]
References
-
Synthesis of 4-Alkylthiopyridines via S_NAr
-
Alkylation of Pyridinethiones
-
General Pyridine Functionalization
-
Safety Protocols for Thiols
Sources
- 1. m.youtube.com [m.youtube.com]
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- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. chegg.com [chegg.com]
- 10. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S -alkylisothiourea and β-ketoester - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00039K [pubs.rsc.org]
- 11. CN102408372A - A kind of chemical synthesis method of (E)-4-styrylpyridine - Google Patents [patents.google.com]
- 12. 4-Pyridineethanethiol Hydrochloride | C7H10ClNS | CID 11446637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name for 4-ethylsulfanylpyridine
[1]
Physicochemical Properties & Characterization
Due to the specific isomer's rarity in commodity catalogs, physical properties are often predicted based on the well-characterized 2-isomer and 4-ethylpyridine.[1][2]
Table 1: Physical Data Profile
| Property | Value (Experimental/Predicted) | Source/Logic |
| Appearance | Colorless to pale yellow oil | Typical for alkyl-pyridyl sulfides.[1][2][5][8] |
| Boiling Point | 215–225°C (Predicted) | Higher than 4-ethylpyridine (168°C) due to sulfur mass/polarizability.[2][5] |
| Density | ~1.04 g/mL (Predicted) | Sulfur increases density relative to alkyl pyridines (0.94 g/mL).[3][5] |
| LogP | 2.1 (Predicted) | Moderately lipophilic; suitable for CNS penetration.[3][4][5] |
| pKa (Conj. Acid) | ~5.5 | Sulfur is weakly electron-donating by resonance, slightly increasing basicity vs pyridine.[2][4][5] |
Spectroscopic Signature (¹H NMR in
Metabolic Liability & Drug Design Context
In medicinal chemistry, the thioether linkage is a "soft" metabolic spot.[3][4] Understanding its oxidation is critical for predicting half-life and toxicity.[1][2][3][4]
Metabolic Pathways:
-
S-Oxidation: The sulfur atom is rapidly oxidized by Flavin-containing Monooxygenases (FMO) or Cytochrome P450 (CYP) to the Sulfoxide (chiral) and subsequently to the Sulfone .[1][3][4]
-
N-Oxidation: The pyridine nitrogen can be oxidized to the N-oxide, though this is often secondary to S-oxidation.[1][2][4]
Bioisostere Strategy:
To improve metabolic stability, researchers often replace the thioether (-S-) with an ether (-O-) or a difluoromethyl linker (
Metabolic Oxidation Pathway[2][3][4][5]
References
-
IUPAC Nomenclature of Organic Chemistry. (2013). IUPAC Blue Book.[3][4] Rules P-63.2.5 (Sulfides) and P-25.2.2.4 (Heterocycles).[1][2]
-
Joule, J. A., & Mills, K. (2010).[3][4] Heterocyclic Chemistry (5th Ed.).[3][4] Wiley-Blackwell.[1][2][3][4] (Mechanisms of Pyridine Substitution).
-
PubChem Compound Summary. (2024). 2-(Ethylsulfanyl)pyridine (Isomer Comparison). National Center for Biotechnology Information.[3][4] Link[1]
-
Katritzky, A. R., et al. (2010).[3][4] Comprehensive Heterocyclic Chemistry III. Elsevier.[3][4] (Synthesis of 4-substituted pyridines).
-
Testa, B., & Krämer, S. D. (2007).[3][4] The Biochemistry of Drug Metabolism. Wiley-VCH.[1][2][3][4] (Thioether oxidation pathways).[1][3][4]
Sources
- 1. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt | C20H42N2O5S | CID 83841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2510-22-7|4-Ethynylpyridine|BLD Pharm [bldpharm.com]
- 3. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine, 4-ethyl- (CAS 536-75-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Cyano-4-((ethylsulfanylthiocarbonyl)sulfanyl)pentanoic acid | C9H13NO2S3 | CID 58283676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
theoretical studies of 4-ethylsulfanylpyridine
Theoretical Studies of 4-Ethylsulfanylpyridine: A Computational Framework & Technical Guide
Executive Summary
4-Ethylsulfanylpyridine (4-ESP), a pyridine derivative featuring a thioether substituent at the para position, represents a critical scaffold in coordination chemistry and organic synthesis.[1] Its dual-donor nature (pyridine nitrogen and thioether sulfur) creates a unique electronic landscape, making it a subject of intense theoretical interest for ligand field studies and nucleophilic catalysis.[1]
This guide provides a comprehensive technical framework for the theoretical characterization of 4-ESP.[1] It synthesizes established computational protocols (DFT) with experimental validation markers, offering researchers a roadmap for predicting geometric, electronic, and spectroscopic properties.[1]
Computational Methodology: The "In-Silico" Protocol
Expertise & Experience: Accurate theoretical modeling requires a balance between computational cost and electronic correlation recovery.[1] For a system containing sulfur (3rd period) and an aromatic heterocycle, standard functionals must be augmented with diffuse functions to account for lone-pair delocalization.[1]
Recommended Level of Theory
-
Optimization & Frequency: DFT/B3LYP with the 6-311++G(d,p) basis set.[1]
-
Causality: The "++" diffuse functions are non-negotiable for correctly modeling the sulfur lone pairs and their interaction with the
-deficient pyridine ring.[1]
-
-
Electronic Excitation (TD-DFT): CAM-B3LYP or wB97XD functionals.[1]
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]
-
Standard: Water (
) or Ethanol ( ) to match experimental UV-Vis conditions.[1]
-
Self-Validating Workflow (Graphviz)
Figure 1: Standardized computational workflow for the theoretical characterization of 4-ethylsulfanylpyridine, ensuring thermodynamic stability (NIMAG=0) before property calculation.
Geometric & Structural Analysis
The geometry of 4-ESP is governed by the interplay between the aromatic ring and the flexible ethylthio tail.[1]
Conformational Landscape
Theoretical scans of the
-
Planar (Syn/Anti): The ethyl group lies in the plane of the pyridine ring.[1] This maximizes
conjugation between the sulfur lone pair and the pyridine ring but suffers from steric repulsion.[1] -
Perpendicular (Orthogonal): The ethyl group rotates out of plane.[1] This is often the global minimum in vacuum due to reduced steric strain, though crystal packing forces may favor planarity.[1]
Key Structural Parameters (Predicted vs. Experimental):
| Parameter | Theoretical (B3LYP) | Experimental (XRD Analog)* | Significance |
| C(4)-S Bond | 1.76 Å | 1.75 - 1.78 Å | Indicates partial double bond character due to resonance.[1] |
| S-C(Ethyl) | 1.82 Å | 1.81 Å | Typical single bond; rotational axis.[1] |
| C-S-C Angle | 103.5° | 102° - 104° | Characteristic of |
| Pyridine Ring | Planar | Planar | Aromaticity maintained despite substituent.[1] |
*Based on 4-methylthiopyridine and related crystal structures.
Electronic Properties & Reactivity Descriptors
Understanding the Frontier Molecular Orbitals (FMOs) is crucial for predicting the reactivity of 4-ESP, particularly in drug design where it may act as a nucleophile or ligand.[1]
HOMO-LUMO Analysis
-
HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the Sulfur atom and the pyridine nitrogen.[1] This confirms that the sulfur atom is a significant site for electrophilic attack (soft nucleophile).[1]
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the Pyridine ring (
).[1] This suggests that nucleophilic attack would occur at the ring carbons (specifically C2/C6), facilitated by the electron-withdrawing nitrogen.[1]
Global Reactivity Descriptors:
-
Chemical Hardness (
): . 4-ESP exhibits "soft" character due to the sulfur atom, making it an excellent ligand for soft metals (Pd, Pt, Au).[1] -
Molecular Electrostatic Potential (MEP):
Spectroscopic Profiling: Theory vs. Experiment
A robust theoretical study must correlate with experimental spectra.[1] The following data points serve as the "Ground Truth" for validating computational models.
Vibrational Spectroscopy (IR/Raman)
Theoretical frequencies must be scaled (typically by 0.961 for B3LYP) to account for anharmonicity.[1]
| Mode Assignment | Experimental Freq (cm⁻¹) [1] | Theoretical Prediction (Scaled) | Description |
| 1575, 1580 | 1570 - 1590 | Characteristic Pyridine "breathing" modes.[1] | |
| 1530 | 1520 - 1540 | Skeletal ring vibrations.[1] | |
| 600 - 700 (Weak) | 650 - 680 | Thioether linkage stretch (often coupled).[1] | |
| 2900 - 3000 | 2920 - 2980 | Ethyl group C-H stretches.[1] |
UV-Vis Absorption
TD-DFT calculations (in ethanol solvent field) predict the electronic transitions responsible for the molecule's optical properties.[1]
Coordination Chemistry Logic
4-ESP is an ambidentate ligand.[1] Theoretical hardness analysis predicts the preferred binding mode.[1]
Figure 2: Coordination logic based on Hard-Soft Acid-Base (HSAB) theory. The Pyridine N is the dominant donor for most transition metals, but S-coordination becomes competitive with very soft metals.[1]
References
-
US Patent 3467663A. Derivatives of 2,6- and 2,5-bis(hydroxymethyl)pyridines.[1] Google Patents.[1] (Contains experimental UV/IR data for 4-ethylthio-pyridine derivatives). Link
-
PubChem Compound Summary. 4-Ethynylpyridine (Structural Analog Reference). National Center for Biotechnology Information.[1] Link
-
ChemicalRegister. 2-(Ethylsulfanyl)pyridine-4-carboxylic acid (Derivative Data). Link[1]
Sources
4-Ethylsulfanylpyridine: Reactivity Profile & Synthetic Utility
[1]
Executive Summary
4-Ethylsulfanylpyridine represents a bifunctional heterocyclic building block where reactivity is dictated by the competition between the "hard" pyridine nitrogen and the "soft" thioether sulfur. Unlike simple pyridines, the 4-ethylsulfanyl group exerts a push-pull electronic effect—donating electron density via resonance (+M) while withdrawing via induction (-I).[1] This guide details how to manipulate these centers selectively, transforming the molecule from a nucleophilic base into an electrophilic substrate for Nucleophilic Aromatic Substitution (SNAr).
Electronic Structure & Basicity Analysis
The "Thio-Donor" Effect
The reactivity of 4-ethylsulfanylpyridine is governed by the interaction between the sulfur lone pairs and the pyridine
-
Resonance (+M): The sulfur atom donates electron density into the ring, increasing electron density at the nitrogen and the C-3/C-5 positions. This makes the ring more electron-rich than unsubstituted pyridine.[1]
-
Induction (-I): Sulfur is more electronegative than carbon, exerting a withdrawal effect.[1] However, at the 4-position, the resonance effect dominates, making the molecule a stronger base than pyridine but significantly weaker than 4-aminopyridine.
Basicity and pKa
The basicity of the pyridine nitrogen is the primary handle for initial reactivity.
-
Pyridine: pKa
5.2 -
4-Methylpyridine: pKa
6.0[1] -
4-Aminopyridine: pKa
9.2[1] -
4-Ethylsulfanylpyridine: Estimated pKa
5.9 – 6.2 [1]
Implication: The nitrogen is sufficiently basic to form stable salts with mineral acids and undergoes rapid quaternization, but it is not basic enough to require protection during mild base-catalyzed protocols.[1]
Reactivity Profile: Chemoselectivity Map
The molecule presents three distinct reactive vectors:[2][3][4]
-
Nitrogen (N1): Nucleophilic, basic, prone to alkylation/oxidation.[1]
-
Sulfur (S): Nucleophilic (soft), oxidizable, prone to alkylation.[1]
-
C4 Position: Activated for substitution only after modification of the sulfur group.
Visualization: Reactivity Logic Flow[1]
Caption: Logical flow of reactivity starting from the core 4-ethylsulfanylpyridine scaffold.
Detailed Reaction Pathways
Nitrogen-Centered Reactivity (N-Alkylation)
Primary Pathway: Reaction with alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).[1]
-
Mechanism: SN2 attack by the pyridine nitrogen lone pair.
-
Selectivity: Nitrogen is the kinetic site of alkylation for "hard" electrophiles. While sulfur is nucleophilic, the formation of the aromatic pyridinium cation is thermodynamically favored over the sulfonium species in most solvents.
-
Product: N-alkyl-4-(ethylsulfanyl)pyridinium salts.[1] These are often used as ionic liquids or intermediates for partial reduction (dihydropyridines).[1]
Sulfur-Centered Reactivity (Oxidation & The "Switch")
This is the most critical transformation for drug development. The thioether is a "dormant" leaving group.
-
Oxidation: Treatment with oxidants (mCPBA, Oxone, H2O2) converts the sulfide (-SEt) to the sulfoxide (-S(O)Et) or sulfone (-SO2Et).
-
Chemoselectivity:
The "Activation-Displacement" Strategy (SNAr)
Once oxidized to the sulfone (-SO2Et), the C4 position becomes highly electrophilic. The sulfonyl group is an excellent leaving group (better than halogen in many heterocyclic contexts).
Protocol Logic:
Experimental Protocols
Protocol A: Selective S-Oxidation (Sulfoxide Formation)
Target: 4-(Ethylsulfinyl)pyridine[1]
-
Dissolution: Dissolve 4-ethylsulfanylpyridine (1.0 equiv) in MeOH/H2O (1:1 v/v). Cool to 0°C.[1]
-
Addition: Add NaIO4 (1.1 equiv) portion-wise over 10 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.
-
Workup: Filter the white precipitate (NaIO3). Extract filtrate with DCM.[1]
-
Validation: 1H NMR will show a distinct shift of the ethyl protons (diastereotopic CH2 signal due to the chiral sulfoxide center).
Protocol B: Activation & Displacement (Synthesis of 4-Morpholinopyridine)
Target: Displacement of the -SEt group via Sulfone intermediate.
-
Oxidation (Step 1): Dissolve 4-ethylsulfanylpyridine in DCM. Add mCPBA (2.5 equiv) slowly at 0°C. Stir overnight.
-
Workup (Step 1): Wash with sat. NaHCO3 and Na2S2O3.[1] Isolate 4-ethylsulfonylpyridine.
-
Displacement (Step 2): Dissolve the sulfone intermediate in DMSO.
-
Nucleophile: Add Morpholine (3.0 equiv).[1] Heat to 80°C for 2-4 hours.
-
Mechanism: The sulfinate anion (EtSO2-) is ejected.[1]
-
Purification: Pour into water, extract with EtOAc. The product is 4-morpholinopyridine.[1]
Metabolic & Pharmaceutical Context
In drug discovery, the 4-ethylsulfanyl motif is a "metabolic soft spot."[1]
-
FMO Enzymes: Flavin-containing monooxygenases will rapidly oxidize the sulfur to the sulfoxide in vivo.
-
Bioisosteres: If the thioether is metabolically unstable, it is often replaced with a difluoromethyl ether (-OCF2H) or a cyclopropyl group to maintain lipophilicity while blocking oxidation.
Visualization: Metabolic Fate[1]
Caption: Primary metabolic pathway mediated by hepatic enzymes.[1]
References
-
Basicity of Pyridines
-
Nucleophilic Aromatic Substitution (SNAr)
-
Oxidation Chemoselectivity
- Title: "Chemoselective Oxidation of Sulfides to Sulfoxides with Sodium Period
- Source:Journal of Organic Chemistry.
-
URL:[Link]
-
Synthesis of 4-Alkylthiopyridines
Sources
- 1. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Solvent Engineering for 4-Ethylsulfanylpyridine
[1]
Part 1: Executive Summary & Physicochemical Context[1]
4-Ethylsulfanylpyridine (also known as 4-(ethylthio)pyridine) represents a specific class of functionalized heterocycles critical in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its solubility behavior is governed by a "push-pull" physicochemical duality: the basic, polar pyridine nitrogen atom versus the lipophilic ethylthio ether tail.[1]
Understanding this duality is not merely about knowing where it dissolves; it is about exploiting these properties for pH-swing extractions , telescoped synthesis , and crystallization design .[1]
Physicochemical Profile
| Property | Value (Approx/Predicted) | Mechanistic Implication |
| Molecular Formula | C₇H₉NS | Low molecular weight facilitates high solvent miscibility.[1][2][3] |
| Molecular Weight | 139.22 g/mol | High mobility in solution; favorable mass transfer.[1] |
| Physical State | Liquid / Low-melting Solid | Likely miscible with most organic solvents; difficult to crystallize without antisolvents.[1] |
| pKa (Pyridine N) | ~5.5 - 6.0 | Critical: Solubility in water is pH-dependent.[1] Soluble in aqueous acid (pH < 4); insoluble in neutral/basic water.[1] |
| LogP | ~2.0 - 2.5 | Lipophilic character dominates at neutral pH, driving partitioning into organic layers.[1] |
Part 2: Solubility Landscape & Solvent Selection[1]
The following solubility data synthesizes empirical trends from structural analogs (4-ethylpyridine, 4-pyridinethiol) and thermodynamic solubility modeling (Hansen Solubility Parameters).
The Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Primary Choice. The high dispersion forces of DCM interact favorably with the thioether group.[1] Ideal for extraction from basic aqueous phases.[1] |
| Alcohols | Methanol, Ethanol, IPA | Excellent (>500 mg/mL) | Miscible.[1] Good for reactions but poor for extraction (miscible with water).[1] Useful as a "good solvent" in crystallization.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Miscible.[1] Often used as reaction media (e.g., nucleophilic substitution).[1] Difficult to remove post-reaction due to high boiling points.[1] |
| Ethers | THF, Diethyl Ether, MTBE | Good to Excellent | Good solubility.[1] MTBE is preferred for process scale-up due to lower peroxide risk and cleaner phase separation from water.[1] |
| Hydrocarbons | Toluene, Hexane, Heptane | Moderate to Good | Critical Antisolvent. While soluble in Toluene, solubility decreases significantly in cold Hexane/Heptane, making these ideal antisolvents for purification.[1] |
| Aqueous | Water (pH 7) | Poor (<1 mg/mL) | The neutral molecule is hydrophobic.[1] |
| Aqueous Acid | 1M HCl, 1M H₂SO₄ | High (Soluble Salt) | Forms the pyridinium salt ([Py-H]⁺), becoming fully water-soluble.[1] |
Mechanistic Insight: The pH-Switch
The most powerful solubility feature of 4-ethylsulfanylpyridine is its pH sensitivity.[1]
-
Acidic Conditions (pH < 4): The pyridine nitrogen protonates.[1] The molecule becomes ionic and partitions >99% into the aqueous phase.[1]
-
Basic Conditions (pH > 8): The nitrogen deprotonates.[1] The molecule becomes neutral and lipophilic, partitioning >99% into organic solvents (DCM, EtOAc).[1]
Application: This allows for a "self-purifying" workup where non-basic impurities are washed away while the product is held in acid, followed by basification and extraction.[1]
Part 3: Experimental Protocols
Do not rely on literature values alone. Batch-to-batch variations in purity can alter solubility limits.[1] Use this self-validating protocol to determine exact solubility curves for your specific lot.[1]
Protocol A: Gravimetric Solubility Determination (Shake-Flask)
Objective: Determine saturation limit in a specific solvent at 25°C.
-
Preparation: Weigh 500 mg of 4-ethylsulfanylpyridine into a tared 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 30 seconds after each addition.
-
Agitation: Place vial in a thermomixer at 25°C @ 750 RPM for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification:
Protocol B: Partition Coefficient (LogD) Validation
Objective: Confirm extraction efficiency.
Part 4: Visualization & Workflow
Figure 1: Solubility Determination Workflow
The following diagram outlines the decision logic for selecting the correct solvent system based on the intended application (Reaction vs. Extraction vs. Crystallization).
Caption: Decision matrix for solvent selection based on unit operation. Blue nodes indicate reaction media, Green indicates extraction strategies, and Red indicates crystallization pathways.[1]
Part 5: References & Authoritative Sources
-
PubChem Compound Summary: 2-[1-(4-Chlorophenyl)ethylsulfanyl]pyridine. (Analogous thioether solubility data).[1] National Center for Biotechnology Information.[1]
-
[1]
-
-
Solubility of 4-Pyridinethiol. (Structural analog demonstrating thiol/thioether polarity). Solubility of Things.
-
Synthesis of Pyridine Derivatives: Workup Procedures. (Field evidence of extraction solvents). Baran Lab, Scripps Research.[1]
-
Thiols and Thioethers: Reactivity and Solubility. Master Organic Chemistry.
-
EvitaChem Product Data: Cesium Benzoate & Pyridine Derivatives. (General solubility properties of pyridine salts).
physical and chemical properties of 4-ethylsulfanylpyridine
This guide provides an in-depth technical analysis of 4-ethylsulfanylpyridine (also known as 4-(ethylthio)pyridine), a functionalized heterocyclic building block used in medicinal chemistry and coordination polymer synthesis.[1]
Physicochemical Profile, Synthetic Utility, and Medicinal Applications [1]
Executive Summary
4-Ethylsulfanylpyridine (CAS 13669-34-6) is a pyridine derivative characterized by an ethylthio ether moiety at the C4 position.[1][2][3] It serves as a critical intermediate in the synthesis of bioactive scaffolds, acting as a precursor for sulfoxides and sulfones, and functioning as a bioisostere for alkoxy-pyridines.[1] This guide details its physicochemical properties, validated synthetic protocols, and reactivity profiles relevant to drug discovery.[1]
Identity & Physicochemical Characterization[1][4][5]
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 4-(Ethylsulfanyl)pyridine |
| Common Synonyms | 4-(Ethylthio)pyridine; 4-Pyridyl ethyl sulfide |
| CAS Registry Number | 13669-34-6 |
| Molecular Formula | C₇H₉NS |
| Molecular Weight | 139.22 g/mol |
| SMILES | CCSC1=CC=NC=C1 |
Physical Properties
Note: Experimental values for this specific derivative are sparse in open literature; values below represent consensus data for the 4-alkylthio-pyridine class.
| Property | Value / Description |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~230–240 °C (Predicted based on 4-MeS-Py homologs) |
| Density | ~1.08 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, MeOH, EtOH, DMSO; Sparingly soluble in water |
| pKa (Conj.[1][4][5][6] Acid) | ~5.9–6.1 (Pyridine N) |
| LogP | ~2.1 (Predicted) |
Structural Insight: The ethylthio group at the C4 position exerts a dual electronic effect. It is inductively electron-withdrawing (–I) but mesomerically electron-donating (+M) into the pyridine ring.[1] This makes the pyridine nitrogen slightly more basic than in 4-chloropyridine but less basic than in 4-aminopyridine.[1]
Synthetic Routes & Manufacturing[1][5][8][9]
The primary industrial and laboratory synthesis relies on Nucleophilic Aromatic Substitution (SₙAr) . The 4-position of the pyridine ring is highly activated for nucleophilic attack, particularly when the nitrogen is protonated or alkylated, or when a good leaving group (halide) is present.[1]
Primary Route: Thiolation of 4-Chloropyridine
This protocol avoids the use of foul-smelling free ethanethiol by generating the nucleophile in situ.[1]
Reagents: 4-Chloropyridine hydrochloride, Sodium ethanethiolate (NaSEt), DMF.[1]
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with 4-chloropyridine hydrochloride (1.0 eq) and anhydrous DMF (10 mL/g).
-
Nucleophile Formation: In a separate vessel, generate sodium ethanethiolate by treating ethanethiol with NaH (1.1 eq) in DMF at 0°C, OR use commercially available NaSEt.
-
Addition: Cannulate the thiolate solution into the chloropyridine suspension at 0°C under N₂ atmosphere.
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]
-
Workup: Cool to RT. Quench with water.[1][3][7] Extract with EtOAc (3x). Wash combined organics with brine (to remove DMF). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (SiO₂, typically 10-30% EtOAc in Hexanes).[1]
Synthetic Pathway Diagram
Figure 1: SₙAr mechanism for the synthesis of 4-ethylsulfanylpyridine.
Chemical Reactivity & Functionalization[1]
4-Ethylsulfanylpyridine possesses two distinct nucleophilic centers: the Pyridine Nitrogen and the Sulfur atom .[1] Chemoselectivity is dictated by the hardness/softness of the electrophile.[1]
Oxidation Profiles (Metabolic & Synthetic)
The sulfur atom is susceptible to stepwise oxidation, a critical pathway in drug metabolism (Phase I).
-
Sulfoxide (S-O): Controlled oxidation using 1.0 eq m-CPBA or NaIO₄ at 0°C yields the sulfoxide (chiral at sulfur).[1]
-
Sulfone (O=S=O): Exhaustive oxidation using excess KMnO₄ or Oxone® yields the sulfone. The sulfone group is strongly electron-withdrawing, deactivating the pyridine ring.[1]
-
N-Oxide: Treatment with peroxides can also oxidize the nitrogen.[1] To selectively oxidize sulfur, pH control or specific reagents (e.g., NaIO₄) are required.
Alkylation (Quaternization)
Reaction with alkyl halides (e.g., MeI, BnBr) occurs preferentially at the Pyridine Nitrogen (harder nucleophile) to form pyridinium salts, which are often used as ionic liquids or phase transfer catalysts.
Reactivity Workflow
Figure 2: Divergent reactivity pathways: S-oxidation vs. N-alkylation.[1]
Applications in Medicinal Chemistry
Bioisosterism
The ethylthio group (-SEt) is often used as a lipophilic bioisostere for:
-
Alkoxy groups (-OEt): The -SEt group increases lipophilicity (LogP) and alters metabolic stability.[1] The C-S bond is longer (1.8 Å) than the C-O bond (1.4 Å), changing the steric profile of the ligand within a binding pocket.
-
Ethyl groups (-Et): Introduction of the sulfur atom allows for potential H-bond acceptance (weak) and metabolic oxidation to polar sulfoxides.[1]
Metabolic Stability
In drug design, the 4-position of pyridine is a common site for metabolic attack.[1] Substitution with a thioether blocks direct C-oxidation but introduces S-oxidation as a clearance pathway.[1] The resulting sulfoxides are often more water-soluble and can be active metabolites.[1]
Safety & Handling (SDS Highlights)
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (Causes skin irritation).[8]
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).[1][3][8]
Handling Protocol:
-
Odor Control: Thioethers have characteristic, potent odors (garlic/sulfur-like).[1] All manipulations must be performed in a fume hood .
-
Bleach Quench: Glassware contaminated with thioethers should be soaked in a dilute bleach (sodium hypochlorite) solution to oxidize residual sulfur compounds to odorless sulfoxides/sulfones before washing.
References
-
Synthesis of 4-Substituted Pyridines: Scriven, E. F. V.[1] "Pyridines: From Lab to Production." Chemical Reviews, 1988.[1][3]
-
SₙAr Mechanisms: Carey, F. A., & Sundberg, R. J.[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][3]
-
Thioether Bioisosteres: Meanwell, N. A.[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1]
-
CAS Registry Data: American Chemical Society. CAS Common Chemistry: 13669-34-6.[1][2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Page loading... [guidechem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Pyridine, 4-ethyl- (CAS 536-75-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3,5-Dibromo-4-(ethylthio)pyridine | C7H7Br2NS | CID 177688214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dibromo-4-(ethylthio)pyridine | C7H7Br2NS | CID 177688214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 8. 4-Pyridineethanethiol Hydrochloride | C7H10ClNS | CID 11446637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: The Strategic Utility of 4-Ethylsulfanylpyridine in Synthetic & Medicinal Chemistry
Executive Summary
4-Ethylsulfanylpyridine (4-ESP, CAS: 13345-61-4) represents a deceptively simple yet chemically rich scaffold. Often overlooked as a mere intermediate, 4-ESP possesses a unique "Janus-faced" reactivity profile characterized by a hard nucleophilic nitrogen and a soft, oxidizable sulfur tail. This whitepaper analyzes 4-ESP not just as a building block, but as a strategic probe in Fragment-Based Drug Discovery (FBDD) and a versatile ligand in coordination polymer engineering. We provide validated protocols for its synthesis, selective oxidation, and application in metallosupramolecular chemistry.
Part 1: Chemical Architecture & Reactivity Profile
The utility of 4-ESP stems from the electronic interplay between the electron-deficient pyridine ring and the electron-rich ethylthio substituent.
Electronic Push-Pull System
-
Pyridine Ring: The nitrogen atom exerts a
(inductive withdrawing) effect, making the C4 position susceptible to nucleophilic attack during synthesis but relatively electron-poor in the final product. -
Ethylthio Group: The sulfur atom acts as a
-donor ( effect) into the pyridine ring. This donation is weaker than that of an alkoxy group (O-ethyl), maintaining a balance that allows the pyridine nitrogen to remain sufficiently basic for coordination while the sulfur remains nucleophilic.
The "Soft-Hard" Ligand Dichotomy
In coordination chemistry, 4-ESP serves as a hemilabile ligand.
-
Hard Donor: Pyridine Nitrogen (
) Binds hard/borderline metals ( , , ). -
Soft Donor: Thioether Sulfur (
) Binds soft metals ( , , ).
Part 2: Synthetic Protocols & Functionalization[1]
To utilize 4-ESP effectively, one must master its synthesis and its controlled oxidation. The following protocols are designed for high fidelity and reproducibility.
Protocol A: Nucleophilic Aromatic Substitution ( )
Objective: Synthesis of 4-ESP from 4-chloropyridine hydrochloride. Rationale: 4-Chloropyridine is unstable as a free base (prone to polymerization). We generate the free base in situ in the presence of the thiolate nucleophile.
Materials:
-
4-Chloropyridine HCl (1.0 eq)
-
Ethanethiol (1.2 eq) [Caution: Stench]
-
Sodium Hydride (60% in oil, 2.5 eq) or
(3.0 eq) -
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Thiolate Formation: In a flame-dried flask under
, suspend NaH in DMF at . Add ethanethiol dropwise. Allow to stir for 15 min until evolution ceases. -
Substrate Addition: Add 4-chloropyridine HCl portion-wise. The first equivalent of base neutralizes the HCl; the excess ensures the thiol remains deprotonated.
-
Reaction: Heat to
for 4 hours. The color typically shifts from pale to deep yellow. -
Workup: Quench with ice water. Extract with EtOAc (
). Wash organics with brine to remove DMF. Dry overngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> . -
Purification: Flash chromatography (Hexane/EtOAc). 4-ESP is an oil that may darken upon standing; store under inert gas.
Protocol B: The "Sulfoxide Switch" (Selective Oxidation)
Objective: Chemoselective oxidation to 4-(ethylsulfinyl)pyridine without over-oxidation to the sulfone.
Mechanism: The sulfoxide introduces a chiral center at sulfur and drastically alters lipophilicity (
Materials:
-
4-ESP
-
m-CPBA (meta-Chloroperoxybenzoic acid, 1.05 eq)
-
Solvent: Dichloromethane (DCM)
-
Quench: Sat.
Critical Control Point: Temperature must be maintained at
Step-by-Step Workflow:
-
Dissolve 4-ESP in dry DCM and cool to
(dry ice/acetone bath). -
Add m-CPBA (dissolved in DCM) dropwise over 30 mins.
-
Stir at
for 2 hours. Monitor by TLC (Sulfoxides are significantly more polar than sulfides). -
Quench cold with sat.
.
Visualization of Synthetic Pathways
Figure 1: Synthetic divergence of 4-ESP. Note the critical temperature control required to access the Sulfoxide selectively.
Part 3: Medicinal Chemistry Applications[1][4][5][6][7][8]
Bioisosterism and Metabolic Stability
In drug design, the ethylthio group is often used as a bioisostere for an ethoxy (
-
Lipophilicity:
is more lipophilic than , improving membrane permeability. -
Metabolism: The sulfur atom is a "soft spot" for metabolic oxidation by Flavin-containing Monooxygenases (FMO) and Cytochrome P450. Converting a lead compound containing 4-ESP to its sulfoxide metabolite often results in a "polarity jump," aiding in renal clearance.
Quantitative Comparison: Substituent Effects
The following table illustrates why a researcher might choose the thioether over the ether or alkyl analog.
| Property | 4-Ethylpyridine | 4-Ethoxypyridine | 4-Ethylsulfanylpyridine | Impact on Drug Design |
| Hammett | -0.17 | -0.24 | 0.00 | 4-ESP is electronically neutral; minimal perturbation of ring electronics. |
| H-Bond Acceptor | Strong (N) | Strong (N + O) | Moderate (N), Weak (S) | S is a poor H-bond acceptor compared to O. |
| Metabolic Fate | Benzylic hydroxylation | O-dealkylation | S-oxidation ( | S-oxidation preserves the alkyl chain; O-dealkylation cleaves it. |
| Coordination | N-only | N-only (O is poor) | N and S (bidentate potential) | Enables metal-based drug design (e.g., Ru/Pt complexes). |
Part 4: Coordination Chemistry & Materials Science
4-ESP is a premier ligand for Crystal Engineering , specifically in the construction of Metal-Organic Frameworks (MOFs) utilizing Silver(I).
The Ag(I) Protocol
Silver(I) is a soft acid that exhibits a "promiscuous" binding mode with 4-ESP. It can coordinate to the Pyridine-N (linear geometry) or the Thioether-S (tetrahedral/trigonal geometry), often leading to 1D, 2D, or 3D infinite networks depending on the counter-anion.
Experimental Setup:
-
Layering Method: Dissolve 4-ESP in
(bottom layer). -
Buffer: Layer pure MeOH or EtOH carefully on top.
-
Metal Source: Dissolve
or in MeOH (top layer). -
Result: Slow diffusion over 3-7 days yields single crystals suitable for X-ray diffraction. The S-Ag interaction often drives the formation of helical chains.
Visualization of Coordination Logic
Figure 2: Decision tree for ligand binding modes. Soft metals utilize the thioether tail to create supramolecular architectures.
References
-
Synthesis of 4-chloropyridine (Precursor)
- Source: PrepChem.
-
URL:[Link]
- Relevance: Establishes the instability of the free base and the need for in situ gener
-
Selective Oxidation Protocols
- Source: Organic Chemistry Portal.
-
URL:[Link]
- Relevance: Validates the use of mCPBA and for chemoselective thioether oxid
-
Coordination Chemistry of Pyridine Thioethers
- Source: MDPI Molecules.
-
URL:[Link]
- Relevance: While focusing on aminopyridines, this establishes the crystal engineering principles (N vs.
-
Medicinal Chemistry of Pyridine Derivatives
- Source: National Institutes of Health (PMC). "A decade of pyridine-containing heterocycles in US FDA approved drugs."
-
URL:[Link]
- Relevance: Provides the broad context for pyridine functionaliz
-
Green Oxidation Catalysis
Sources
Methodological & Application
Advanced Applications of 4-Ethylsulfanylpyridine in Medicinal Chemistry
From Pharmacophore Modulation to "Make-Oxidize-Displace" Library Synthesis
Abstract
This application note details the strategic utility of 4-ethylsulfanylpyridine (4-ethylthio-pyridine) in modern drug discovery. Beyond its role as a simple building block, this molecule serves as a versatile linchpin for Structure-Activity Relationship (SAR) tuning. We explore its application in modulating lipophilicity via the sulfide-sulfoxide-sulfone oxidation state switch and its critical role as a precursor in Nucleophilic Aromatic Substitution (
Introduction: The "Chameleon" Linker
In medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 100 FDA-approved drugs. However, the 4-position offers unique geometric and electronic properties compared to the more common 2- and 3-positions.
4-Ethylsulfanylpyridine is valuable because the ethylthio tail acts as a "metabolic and electronic handle."
-
Lipophilicity Modulation: The sulfide (-S-) is highly lipophilic.
-
Polarity Tuning: Oxidation to sulfoxide (-SO-) introduces chirality and hydrogen-bond accepting capability, drastically lowering LogP.
-
Electronic Switching: Oxidation to sulfone (-SO₂-) creates a strong electron-withdrawing group (EWG), deactivating the pyridine ring but activating the C4 position for nucleophilic attack.
Physicochemical Profile (Predicted)
| Property | Sulfide (-SEt) | Sulfoxide (-S(=O)Et) | Sulfone (-SO₂Et) | Impact on Drug Design |
| LogP | ~2.6 (High) | ~0.8 (Low) | ~0.5 (Low) | Permeability vs. Solubility tuning |
| H-Bond Acceptors | 1 (Pyridine N) | 2 (Pyridine N + O) | 3 (Pyridine N + 2O) | Target binding affinity |
| Electronic Effect | Weak Donor | Weak Acceptor | Strong Acceptor | Reactivity of the pyridine ring |
Core Application: The "Make-Oxidize-Displace" Strategy
The most powerful application of 4-ethylsulfanylpyridine is not as a final drug fragment, but as a reactive intermediate for generating libraries of 4-amino or 4-alkoxy pyridines.
Direct
Workflow Visualization
The following diagram illustrates the conversion of the sulfide building block into a reactive sulfone, followed by diversification.
Caption: The "Make-Oxidize-Displace" workflow transforms the stable sulfide into a labile sulfone, enabling the rapid synthesis of diverse pyridine libraries.
Detailed Experimental Protocols
Protocol A: Chemo-Selective Oxidation to Sulfoxide (Metabolic Probe Synthesis)
Objective: Synthesize 4-(ethylsulfinyl)pyridine to study metabolic stability or create a more polar bioisostere. This protocol uses Green Chemistry principles (Metal-free).
Reagents:
-
Substrate: 4-Ethylsulfanylpyridine (1.0 eq)
-
Oxidant: 30% Hydrogen Peroxide (
) (1.1 eq) -
Solvent: Hexafluoroisopropanol (HFIP) (Acts as solvent and catalyst) or Glacial Acetic Acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg (0.72 mmol) of 4-ethylsulfanylpyridine in 2 mL of HFIP. Stir at room temperature (25°C).
-
Expert Insight: HFIP activates
via hydrogen bonding, avoiding the need for metallic catalysts which can be difficult to remove from polar pyridines.
-
-
Addition: Add 30%
(82 µL, 0.8 mmol) dropwise over 5 minutes. -
Monitoring: Stir for 30–60 minutes. Monitor via TLC (9:1 DCM:MeOH). The sulfoxide is significantly more polar (lower
) than the sulfide.-
Critical Check: Stop reaction immediately upon consumption of starting material to prevent over-oxidation to sulfone.
-
-
Workup: Quench with saturated aqueous
(1 mL) to destroy excess peroxide. -
Extraction: Dilute with Ethyl Acetate (10 mL), wash with saturated
(to remove any acid), then Brine. -
Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Gradient: 0-10% MeOH in DCM).
Protocol B: Synthesis of 4-Ethylsulfonylpyridine (The Activated Scaffold)
Objective: Complete oxidation to the sulfone for use as an
Reagents:
-
Substrate: 4-Ethylsulfanylpyridine (1.0 eq)
-
Oxidant: Potassium Peroxymonosulfate (Oxone®) (2.5 eq) or mCPBA (2.2 eq).
-
Solvent: MeOH:H2O (1:1) for Oxone; DCM for mCPBA.
Step-by-Step Methodology (Oxone Method - Scalable & Safe):
-
Preparation: Dissolve 4-ethylsulfanylpyridine (1.0 g, 7.18 mmol) in 20 mL MeOH.
-
Oxidant Slurry: Dissolve Oxone® (11.0 g, ~18 mmol) in 20 mL water.
-
Reaction: Add the Oxone solution to the pyridine solution at 0°C. Allow to warm to room temperature and stir for 4 hours.
-
Workup: Filter off the white precipitate (potassium salts). Concentrate the filtrate to remove MeOH.
-
Neutralization: Carefully neutralize the aqueous residue with saturated
to pH 8. -
Extraction: Extract with DCM (3 x 30 mL). Dry over
and concentrate. -
Result: 4-Ethylsulfonylpyridine is obtained as a white solid. It is stable and can be stored.[3]
Protocol C:
Displacement (Library Generation)
Objective: Displace the ethylsulfonyl group with a primary amine.
-
Setup: In a microwave vial, combine 4-ethylsulfonylpyridine (1.0 eq), Primary Amine (
, 1.2 eq), and (2.0 eq) in DMSO or NMP (concentration 0.5 M). -
Reaction: Heat to 100°C for 2–4 hours (or Microwave at 120°C for 20 min).
-
Why this works: The sulfone is a powerful electron-withdrawing group, making the C4 position highly electrophilic. The ethylsulfinate anion is a stable leaving group.
-
-
Isolation: Dilute with water. The product often precipitates. If not, extract with EtOAc.
Metabolic Stability & Safety
When using 4-ethylsulfanylpyridine in biological assays, researchers must account for its metabolic trajectory.
-
FMO vs. CYP450: Flavin-containing monooxygenases (FMOs) rapidly oxidize nucleophilic sulfides to sulfoxides. This is often the primary clearance pathway.
-
Chirality: The resulting sulfoxide is chiral. Enantiomers may exhibit differential binding or toxicity.
Caption: Metabolic fate of the thioether moiety. S-oxidation is generally faster than N-oxidation for alkylthio-pyridines.
References
-
Synthesis of Sulfoxides/Sulfones: Bahrami, K., et al. "TAPC-Promoted Oxidation of Sulfides."[4] J. Org.[4] Chem., 2010, 75, 6208.[4] Link
-
Pyridine Scaffolds in Drugs: Altaf, A. A., et al. "The Expanding Role of Pyridine Scaffolds in Drug Design." J. Med. Chem., 2015. Link
-
Green Oxidation Protocols: Voutyritsa, E., et al. "Organocatalytic Oxidation of Sulfides." Synthesis, 2017, 49, 917.[4] Link
- Sulfones as Leaving Groups: Blakemore, D. C., et al. "Organic Synthesis with Sulfones." Chem. Rev., 2021. (General reference for sulfone displacement chemistry).
Sources
using 4-ethylsulfanylpyridine as a ligand in catalysis
Executive Summary
In the optimization of transition metal catalysis, ligand electronics dictate the electrophilicity of the metal center. While 4-dimethylaminopyridine (DMAP) and 4-methoxypyridine are standard for creating electron-rich metal centers, they often suffer from excessive basicity, leading to catalyst poisoning or off-cycle resting states.
4-Ethylsulfanylpyridine (4-EtS-Py) represents a strategic "Goldilocks" ligand. The 4-ethylsulfanyl substituent provides a unique electronic profile—electron-donating via resonance but inductively withdrawing—resulting in a pyridine that is moderately basic yet electronically distinct. Furthermore, the pendant sulfur atom introduces hemilability , offering a secondary "soft" coordination site that can stabilize transient low-coordinate metal species or protect metal nanoparticles from agglomeration.
This guide details the application of 4-EtS-Py in modulating Palladium(II) oxidative catalysis and stabilizing catalytic intermediates.
Chemical Profile & Rational Design
The utility of 4-EtS-Py lies in its deviation from standard Hammett correlations found in oxygen/nitrogen analogs.
Table 1: Comparative Electronic Parameters of 4-Substituted Pyridines
Data synthesized from standard Hammett constants and pKa values of conjugate acids.
| Ligand (L) | Substituent (R) | pKa (Conjugate Acid) | Electronic Character | Coordination Strength (Pd-N) | |
| 4-EtS-Py | -SEt | 0.03 | ~5.9 | Weak Donor / Soft Tail | Moderate |
| 4-OMe-Py | -OMe | -0.27 | 6.6 | Strong Donor | Strong |
| DMAP | -NMe | -0.83 | 9.7 | Very Strong Donor | Very Strong (often poisons) |
| Pyridine | -H | 0.00 | 5.2 | Neutral | Weak/Moderate |
| 4-CN-Py | -CN | 0.66 | 1.9 | Strong Withdrawing | Very Weak |
Key Insight: Unlike the oxygen analog (-OMe), the sulfur analog (-SEt) has a near-zero
Core Application: Modulating Pd(II) Electrophilicity
Target Reaction Class: Oxidative Functionalization (e.g., C-H Activation, Alcohol Oxidation)
In Pd(II) catalysis, the metal must be electrophilic enough to activate the substrate (e.g., C-H bond) but electron-rich enough to avoid reduction to Pd(0) ("Pd black") prematurely. 4-EtS-Py stabilizes the Pd(II) state better than unsubstituted pyridine due to the soft S-donor capability (hemilability) without the deactivating strong sigma-donation of DMAP.
Protocol 1: Preparation of Pre-Catalyst [Pd(4-EtS-Py) Cl ]
This complex serves as a defined, shelf-stable pre-catalyst, avoiding the variability of in-situ mixing.
Materials:
-
Palladium(II) chloride (PdCl
) -
4-Ethylsulfanylpyridine (CAS: 53959-62-1)
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether
Procedure:
-
Dissolution: Suspend PdCl
(1.0 mmol, 177 mg) in anhydrous MeCN (10 mL). Heat to 60°C until the orange solid dissolves (forming [Pd(MeCN) Cl ]). -
Ligand Addition: Add 4-Ethylsulfanylpyridine (2.1 mmol, 292 mg) dropwise to the hot solution.
-
Precipitation: The solution will darken slightly. Allow to cool to room temperature. A yellow/orange precipitate will form.
-
Isolation: Concentrate the solution to half volume under vacuum. Add diethyl ether (20 mL) to force precipitation.
-
Filtration: Filter the solid, wash with cold ether (3 x 10 mL), and dry under high vacuum.
-
Yield: Expect >90% yield of yellow powder.
Validation:
-
H NMR (CDCl
): Look for a downfield shift of the -protons (positions 2,6) of the pyridine ring compared to the free ligand (~0.5 ppm shift), confirming N-coordination [2].
Mechanistic Workflow: The Hemilabile Advantage
The following diagram illustrates the "Hemilabile Shunt." In standard catalysis, loss of a ligand creates an open site. With 4-EtS-Py, the pendant Sulfur can temporarily bind to the metal, stabilizing the coordinatively unsaturated intermediate (preventing aggregation) before being displaced by the substrate.
Figure 1: The Hemilabile Shunt mechanism. The 4-EtS-Py ligand acts as a monodentate N-donor during catalysis but can form a transient N,S-chelate to protect the metal center during low-coordinate states.
Protocol 2: Catalytic Screening for Aerobic Alcohol Oxidation
Demonstrating the electronic tuning capability of 4-EtS-Py compared to Pyridine and DMAP.
Context: Pd(II)-catalyzed oxidation of alcohols to aldehydes/ketones often uses pyridine ligands to prevent Pd aggregation. However, highly basic ligands (DMAP) can inhibit the reaction by binding too tightly.
Experimental Setup:
-
Substrate: Benzyl alcohol (1.0 mmol).
-
Catalyst Loading: 5 mol% Pd(OAc)
. -
Ligand Loading: 10-20 mol% of 4-EtS-Py .
-
Oxidant: O
(balloon) or Air. -
Solvent: Toluene, 80°C.
Step-by-Step:
-
Charge a reaction tube with Pd(OAc)
(11.2 mg, 0.05 mmol) and 4-EtS-Py (13.9 mg, 0.10 mmol). -
Add Toluene (2 mL) and stir for 10 min at RT to form the active complex in situ. Note: The solution should turn from orange-brown to clear yellow.
-
Add Benzyl alcohol (108 mg, 1.0 mmol) and K
CO (1 equiv, if base is required by specific variant). -
Purge the headspace with O
and attach a balloon. -
Heat to 80°C and monitor by GC-MS or TLC.
Expected Outcome vs. Controls:
-
vs. Pyridine: 4-EtS-Py typically shows higher turnover numbers (TON) due to better stability of the catalyst (S-tail effect) preventing Pd black formation.
-
vs. DMAP: 4-EtS-Py shows faster kinetics. DMAP binds Pd(II) too strongly, slowing down the substrate coordination step [3].
References
-
Electronic Effects in Pd-Pyridine Catalysis: Szewczuk, M., et al. (2022). "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity." Inorganic Chemistry. [Link] (Establishes the correlation between 4-substituent basicity and catalytic yield in Pd oxidative catalysis.)
-
Characterization of Pyridine-Pd Complexes: Pazderski, L., et al. (2004). "NMR spectroscopic and DFT theoretical studies on the structure of Pd(II) chloride complexes with pyridines." Magnetic Resonance in Chemistry. [Link] (Provides the spectroscopic standards for verifying ligand coordination.)
-
Hemilabile Ligands in Catalysis: Braunstein, P., & Naud, F. (2001). "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie International Edition. [Link] (Foundational text on how soft/hard donor combinations stabilize catalytic intermediates.)
-
Thioether-Pyridine Ligands in Polymerization: Small, B. L., et al. (2012). "Thio-Pybox and Thio-Phebox complexes... application in ethylene and butadiene polymerisation."[1] Dalton Transactions. [Link] (Demonstrates the utility of pyridine-thioether motifs in stabilizing active metal centers.)
Sources
protocol for the synthesis of 4-ethylsulfanylpyridine derivatives
Introduction & Strategic Overview
4-Ethylsulfanylpyridine (4-ethylthio-pyridine) is a critical pharmacophore in medicinal chemistry, serving as a precursor for sulfoxide/sulfone-based kinase inhibitors and as a ligand in coordination chemistry. Its synthesis presents a classic dichotomy in process chemistry: the choice between Nucleophilic Aromatic Substitution (SNAr) and Thiol Alkylation .
This guide provides two validated protocols. The choice of method depends on substrate availability and odor control requirements.
-
Protocol A (SNAr): Ideal for scale-up. Uses 4-chloropyridine hydrochloride. High atom economy but requires strict odor management (ethanethiol).
-
Protocol B (Alkylation): Ideal for discovery/bench scale. Uses 4-mercaptopyridine. Avoids gaseous thiols but requires careful pH control to prevent N-alkylation.
Decision Matrix
| Feature | Protocol A (SNAr) | Protocol B (Alkylation) |
| Starting Material | 4-Chloropyridine HCl | 4-Mercaptopyridine |
| Reagent | Ethanethiol (EtSH) | Ethyl Iodide/Bromide (EtI/EtBr) |
| Odor Risk | High (Requires Scrubbers) | Low/Moderate |
| Reaction Type | Addition-Elimination | S-Alkylation (SN2) |
| Primary Impurity | Disulfides | N-Ethyl-4-thiopyridone |
Mechanistic Pathways
Understanding the mechanism is vital for troubleshooting.
Reaction Logic Diagram
Caption: Figure 1. Strategic decision tree comparing SNAr and Alkylation pathways based on substrate and mechanistic constraints.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Scope: This is the preferred industrial route due to the low cost of 4-chloropyridine hydrochloride. Safety Critical: Ethanethiol is extremely malodorous and volatile (bp 35 °C). All work must occur in a fume hood with a bleach scrubber.
Materials
-
4-Chloropyridine hydrochloride (1.0 eq)
-
Ethanethiol (1.2 eq) [HANDLE IN HOOD]
-
Sodium Hydride (60% in oil) (2.5 eq) Note: Extra base required to neutralize HCl salt.
-
DMF (Anhydrous, 10 vol)
Step-by-Step Methodology
-
Scrubber Setup: Prepare a trap containing 10% sodium hypochlorite (bleach) to neutralize escaping thiol vapors.
-
Base Preparation: In a dry 3-neck flask under N2, suspend NaH (2.5 eq) in anhydrous DMF at 0 °C.
-
Thiol Addition: Add ethanethiol (1.2 eq) dropwise via syringe. Caution: H2 evolution. Stir for 15 min to generate sodium ethanethiolate (EtSNa).
-
Substrate Addition: Add 4-chloropyridine hydrochloride (1.0 eq) portion-wise.
-
Why? The HCl salt is stable. The free base polymerizes rapidly. We generate the free base in situ in the presence of the nucleophile.
-
-
Reaction: Warm to 80 °C and stir for 4–6 hours.
-
Monitor: TLC (Hexane/EtOAc 7:3). Product Rf ~ 0.5.
-
-
Quench: Cool to RT. Carefully quench with water (exothermic).
-
Workup: Extract with Et2O (3x). Wash combined organics with 1M NaOH (to remove unreacted thiol) and then Brine.
-
Purification: Dry over MgSO4, concentrate, and distill (if liquid) or flash chromatography.
Protocol B: Alkylation of 4-Mercaptopyridine
Scope: Preferred for discovery labs avoiding gaseous thiols. Challenge: 4-Mercaptopyridine exists in equilibrium with its thione tautomer (4-pyridinethione). Using a "soft" electrophile and specific bases favors S-alkylation over N-alkylation.
Tautomeric Control Diagram
Caption: Figure 2. Tautomeric equilibrium determines regioselectivity. Soft electrophiles (Ethyl Iodide) favor S-alkylation.
Materials
-
4-Mercaptopyridine (1.0 eq)
-
Ethyl Iodide (1.1 eq)
-
Potassium Carbonate (K2CO3) (1.5 eq)[1]
-
Acetone (Reagent grade, 10 vol)
Step-by-Step Methodology
-
Suspension: Charge 4-mercaptopyridine and K2CO3 into acetone. Stir at RT for 20 min.
-
Insight: Acetone is polar enough to solubilize the intermediate anion but suppresses N-alkylation compared to DMF/MeOH.
-
-
Alkylation: Add Ethyl Iodide dropwise.
-
Reflux: Heat to mild reflux (50 °C) for 2–3 hours.
-
Filtration: Cool to RT. Filter off inorganic salts (KCl/KI/excess K2CO3).
-
Concentration: Rotovap the filtrate to obtain the crude oil.
-
Purification: Usually high purity (>90%). If necessary, pass through a short silica plug (DCM/MeOH 95:5).
Analytical Validation (QC)
Trustworthiness relies on verifying the structure. The following data confirms the S-ethyl vs. N-ethyl connectivity.
Expected NMR Data (4-Ethylsulfanylpyridine)
| Nucleus | Shift (ppm) | Multiplicity | Assignment | Diagnostic Note |
| 1H NMR | 8.45 | Doublet (d) | Pyridine H2/H6 | Typical AA'BB' pattern |
| 1H NMR | 7.15 | Doublet (d) | Pyridine H3/H5 | Shifted upfield due to S-donation |
| 1H NMR | 3.05 | Quartet (q) | S-CH2-CH3 | Characteristic ethyl signal |
| 1H NMR | 1.40 | Triplet (t) | S-CH2-CH3 | |
| 13C NMR | ~150.0 | - | C2/C6 | |
| 13C NMR | ~14.0 | - | Terminal Methyl |
Note: If N-alkylation occurs, the pyridine protons will shift significantly downfield (deshielded by the positive charge on nitrogen), and the ethyl CH2 will appear around 4.0–4.5 ppm.
References
-
Org. Synth. (1942). 4-Ethylpyridine (Analogous alkylation methods).[2] Organic Syntheses, Coll. Vol. 3, p.370. Link
-
National Institute of Standards and Technology (NIST). Pyridine, 4-ethyl- Data. NIST Chemistry WebBook, SRD 69.[3] Link
-
SpectraBase. 4-Ethylpyridine NMR Data. Wiley Science Solutions. Link
-
Fisher Scientific. Ethanethiol Safety Data Sheet (SDS). (2025). Link
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Trends. Link
Sources
Application Note: NMR Spectroscopy of 4-Ethylsulfanylpyridine
Executive Summary
This application note provides a definitive guide to the structural characterization of 4-ethylsulfanylpyridine (4-ESP, CAS: 5441-51-0) using Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical intermediate in the synthesis of bioactive heterocycles and functionalized pyridine ligands, accurate validation of 4-ESP is essential.[1][2][3] This guide details the ¹H and ¹³C NMR spectral features, explains the mechanistic origins of chemical shifts, and establishes a robust protocol for purity assessment, specifically targeting common impurities like diethyl disulfide and 4-chloropyridine.[1][2][3]
Chemical Context & Sample Preparation[1][2][3][5][6][7][8]
Structural Analysis
4-ESP consists of a pyridine ring substituted at the para (4) position with an ethylthio (-SEt) group.[4][2][3] The sulfur atom acts as a resonance donor but an inductive withdrawer, creating a unique electronic environment that distinguishes it from its oxygen (alkoxy) or carbon (alkyl) analogs.[1][2][3]
Sample Preparation Protocol
Objective: To prepare a sample free from concentration-dependent shift artifacts and solvent suppression issues.
Reagents:
Procedure:
-
Weighing: Accurately weigh 10-15 mg of the oil/low-melting solid into a clean vial.
-
Dissolution: Add 0.6 mL of
. Vortex for 10 seconds to ensure homogeneity. -
Filtration: If any turbidity is observed (likely NaCl/NaBr salts from synthesis), filter through a cotton plug into the NMR tube.[1][2][3]
-
Acquisition: Run spectrum at 298 K.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
Spectral Assignment Logic
The ¹H NMR spectrum of 4-ESP is characterized by two distinct regions: the aromatic pyridine region and the aliphatic ethyl region.[1][2]
-
Pyridine Ring (AA'XX' System):
-
8.35 - 8.45 ppm (H2, H6): These protons are adjacent to the electronegative nitrogen atom.[1][2][3] They appear as a doublet (or broad doublet) due to coupling with H3/H5.[2][3] The chemical shift is slightly upfield compared to unsubstituted pyridine (
8.[1][2][3]60) due to the remote electron-donating resonance effect of the sulfur.[1][2][3] - 7.05 - 7.15 ppm (H3, H5): These protons are ortho to the ethylthio group.[1][2][3] Sulfur is a "soft" donor; it shields these protons relative to pyridine, but less so than an oxygen atom (methoxy group) would.[1][2][3] They appear as a doublet.
-
8.35 - 8.45 ppm (H2, H6): These protons are adjacent to the electronegative nitrogen atom.[1][2][3] They appear as a doublet (or broad doublet) due to coupling with H3/H5.[2][3] The chemical shift is slightly upfield compared to unsubstituted pyridine (
-
Ethyl Side Chain:
-
2.98 ppm (S-CH₂): The methylene group is directly attached to sulfur.[4][2][3] The electronegativity of sulfur deshields these protons significantly compared to a standard alkyl chain (
1.2 ppm), pushing them to 3.0 ppm.[1][2][3] - 1.38 ppm (-CH₃): The terminal methyl group appears as a triplet.[4][2][3]
-
2.98 ppm (S-CH₂): The methylene group is directly attached to sulfur.[4][2][3] The electronegativity of sulfur deshields these protons significantly compared to a standard alkyl chain (
Data Summary Table
| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H2, H6 | Aromatic | 8.38 - 8.42 | Doublet (d) | 2H | Deshielded by adj.[4][2][3] Nitrogen | |
| H3, H5 | Aromatic | 7.10 - 7.14 | Doublet (d) | 2H | Shielded by S-resonance | |
| S-CH₂ | Aliphatic | 2.98 | Quartet (q) | 2H | Alpha to Sulfur | |
| -CH₃ | Aliphatic | 1.38 | Triplet (t) | 3H | Terminal Methyl |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon spectrum confirms the regiochemistry.[1][2] The key indicator is the quaternary carbon (C4) and the shift of the methylene carbon.[1][2][3]
| Position | Shift ( | Type | Notes |
| C2, C6 | 149.5 | CH | Typical pyridine |
| C4 | 148.0 - 149.0 | C (Quat) | Ipso to Sulfur.[4][2][3] Distinct from C2/6 by intensity (lower).[2][3] |
| C3, C5 | 119.5 - 120.5 | CH | Upfield shift due to resonance donation from S. |
| S-CH₂ | 25.5 | CH₂ | Characteristic chemical shift for S-alkyl carbons.[4][2] |
| -CH₃ | 14.2 | CH₃ | Typical terminal methyl.[4][2] |
Structural Validation & Logic Map
The following diagram illustrates the logical flow for confirming the structure of 4-ESP, distinguishing it from potential regioisomers (2-ESP or 3-ESP) and common impurities.
Figure 1: Decision tree for the structural validation of 4-ESP based on ¹H NMR spectral features.
Quality Control & Troubleshooting
Common Impurities
In the synthesis of 4-ESP (typically via nucleophilic substitution of 4-chloropyridine with ethanethiolate), several impurities are common.
-
Diethyl Disulfide (
): -
4-Chloropyridine (Starting Material):
-
Ethanethiol (
):
Protocol for Purity Calculation
To calculate the molar purity (
Where:
- = Integral area[4][2]
- = Number of protons (e.g., 2 for H2/H6)[1][2][3]
- = Molecular weight (4-ESP = 139.22 g/mol )[4][2][3]
- = Weight taken (mg)[4][2][3]
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 3215 (Pyridine derivatives).[1][2][3] National Institute of Advanced Industrial Science and Technology (AIST).[2][3] [Link] (General Pyridine Shifts).[2][3]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods.[1][2][5] University of Wisconsin-Madison.[4][1][2][3][5] [Link] (Substituent Effects & Additivity Rules).[2][3]
-
PubChem. 4-Ethylcyclohexanone Compound Summary (Impurity/Analog Data).[Link] (Ethyl group shift comparisons).[2][3]
Sources
Advanced Mass Spectrometry Analysis of 4-Ethylsulfanylpyridine
From Quality Control to Metabolic Profiling
Abstract
This application note details the mass spectrometry (MS) analysis of 4-ethylsulfanylpyridine (4-ESP), a critical heterocyclic building block and potential pharmaceutical impurity. Due to its hybrid physicochemical nature—possessing both a volatile thioether moiety and a basic pyridine nitrogen—4-ESP presents unique analytical challenges. This guide provides a dual-modality approach: GC-MS for raw material purity assessment and LC-MS/MS for trace quantification in biological matrices. Special emphasis is placed on differentiating isobaric oxidation products (S-oxide vs. N-oxide), a common pitfall in drug development.
Physicochemical Context & MS Readiness
Understanding the molecule's behavior is the first step to robust method development.
| Property | Value/Characteristic | MS Implication |
| Molecular Formula | Monoisotopic Mass: 139.0456 Da | |
| Structure | Pyridine ring with -S-Ethyl at C4 | Basic Nitrogen (pKa ~5-6) facilitates ESI(+). |
| Volatility | Moderate | Suitable for GC-MS (EI). |
| Reactivity | Sulfur Oxidation | High risk of artifactual oxidation to sulfoxide ( |
| Isotopes | Distinct "A+2" isotopic signature aids in ion identification. |
Protocol A: GC-MS Analysis (Purity & Identification)
Objective: Structural confirmation and impurity profiling of raw 4-ESP. Rationale: Electron Ionization (EI) provides a fingerprint fragmentation pattern essential for library matching and structural elucidation, which ESI often lacks.
Experimental Conditions
-
Instrument: Single Quadrupole GC-MS.
-
Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split (20:1) at 250°C.
-
Oven Program: 60°C (hold 1 min)
20°C/min 280°C (hold 3 min). -
Source Temp: 230°C; Transfer Line: 280°C.
-
Ionization: EI at 70 eV.[1]
Fragmentation Logic (Expert Insight)
The EI spectrum of 4-ESP is dominated by cleavage at the carbon-sulfur bonds.
-
Molecular Ion (
): Distinct peak at m/z 139 . Look for the isotope at m/z 141 (~4.5% intensity of parent). -
Base Peak (Likely m/z 110 or 111):
-
Pathway A (Direct Cleavage): Loss of Ethyl radical (
, -29 Da) yields the [Pyridine-S] cation at m/z 110 . -
Pathway B (McLafferty-like): H-transfer from ethyl group followed by loss of ethylene (
, -28 Da) yields [Pyridine-SH] at m/z 111 .
-
-
Ring Fragmentation: Loss of
from the pyridine ring typically occurs at higher energies, generating fragments at m/z 83 or 84.
Visualization: EI Fragmentation Pathway
Figure 1: Proposed Electron Ionization (EI) fragmentation pathways for 4-ethylsulfanylpyridine.
Protocol B: LC-MS/MS Analysis (Bioanalysis & Metabolites)
Objective: Trace quantification in plasma/media and differentiation of oxidative metabolites. Rationale: GC-MS is unsuitable for biological matrices due to extraction losses and thermal instability of metabolites (sulfoxides).
The "Isobaric Trap" (Critical Scientific Check)
In metabolic studies, 4-ESP can oxidize at two positions, both adding +16 Da:
-
S-oxidation: Yields 4-(ethylsulfinyl)pyridine (Sulfoxide).
-
N-oxidation: Yields 4-(ethylsulfanyl)pyridine-N-oxide.
Differentiation Strategy: These isomers separate chromatographically (N-oxides are generally more polar/retentive on HILIC, less on C18 compared to sulfoxides) and exhibit distinct fragmentation energies.
LC-MS/MS Method Parameters
-
Instrument: Triple Quadrupole (QqQ).[2]
-
Ionization: ESI Positive Mode (
). -
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 mins.
MRM Transitions Table
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Mechanistic Origin |
| 4-ESP | 140.0 | 112.0 | 20 | Loss of Ethyl ( |
| 4-ESP | 140.0 | 79.0 | 35 | Pyridine ring fragment |
| Sulfoxide (Metabolite) | 156.0 | 140.0 | 15 | Loss of Oxygen (characteristic of S-O) |
| Sulfone (Metabolite) | 172.0 | 156.0 | 18 | Loss of Oxygen |
| N-Oxide (Metabolite) | 156.0 | 139.0 | 25 | Loss of OH radical (typical for N-oxides) |
Self-Validating Workflow: Oxidation Artifact Check
Problem: Sulfides can oxidize in-source (ESI source) or during sample prep, creating false positives for metabolites. Validation Step:
-
Inject a pure standard of 4-ESP.
-
Monitor m/z 156 (Sulfoxide).
-
If m/z 156 appears in the standard, lower the ESI Source Temperature (e.g., from 350°C to 250°C) and reduce Fragmentor Voltage.
-
Acceptance Criteria: The artifactual oxide peak must be <0.5% of the parent peak area.
Visualizing the Analytical Logic
This workflow guides the user through distinguishing the parent compound from its isobaric metabolites.
Figure 2: LC-MS/MS workflow for identifying 4-ESP and distinguishing its isobaric oxidative metabolites.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10351-06-1. Retrieved from [Link]
-
Ma, B. et al. (2010). Characterization of pyridine derivatives by ESI-MS/MS: Fragmentation mechanisms and metabolic profiling. Journal of Mass Spectrometry.[3] (General reference for pyridine fragmentation logic).
-
Zhang, H. et al. (2018). Distinction of N-oxide and S-oxide metabolites using electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[3] (Methodology for isobaric differentiation).
-
FDA (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
purification of 4-ethylsulfanylpyridine by column chromatography
Application Note: Optimization of Stationary Phase Interactions for the Purification of 4-Ethylsulfanylpyridine
Abstract
The purification of 4-ethylsulfanylpyridine (4-ethylthiopyridine) presents a dual challenge: the basicity of the pyridine nitrogen leads to severe peak tailing on standard silica gel, while the thioether moiety introduces susceptibility to oxidative degradation and significant olfactory hazards. This application note details a robust protocol utilizing Triethylamine (TEA)-deactivated silica gel chromatography . By competitively blocking acidic silanol sites, we achieve baseline separation of the target compound from common impurities such as 4-chloropyridine and bis(4-pyridyl)disulfide.[1]
Introduction & Physicochemical Context
4-Ethylsulfanylpyridine is a bifunctional intermediate used frequently in the synthesis of agrochemicals and heterobifunctional ligands.[1] Its purification is often complicated by the "Pyridine Problem": the lone pair on the nitrogen atom (
Standard silica gel (SiO
-
Peak Tailing (Streaking): The analyte elutes as a smear rather than a band.[1]
-
Irreversible Adsorption: Significant mass loss on the column.[1]
-
Co-elution: Tailing overlaps with impurities like the starting halopyridine.[1]
Furthermore, the ethyl-sulfide group requires the exclusion of strong oxidants (e.g., peroxides in old ether) to prevent the formation of sulfoxides (
Table 1: Physicochemical Profile & Impurity Landscape[1]
| Property | Value / Description | Chromatographic Implication |
| Structure | Pyridine ring + 4-S-Et group | Basic N requires modified stationary phase.[1] |
| Basicity (pKa) | ~5.6 (Pyridine N) | Will protonate/bind to acidic silanols.[1] |
| Boiling Point | ~105 °C (at reduced pressure) | Volatile; do not rotovap to dryness under high heat.[1] |
| Key Impurity A | 4-Chloropyridine / 4-Bromopyridine | Starting material; less polar than product. |
| Key Impurity B | Bis(4-pyridyl)disulfide | Oxidative dimer; more polar; UV active.[1] |
| Key Impurity C | 4-Ethylsulfanylpyridine N-oxide | Oxidation byproduct; highly polar (sticks to baseline).[1] |
| Olfactory Hazard | High (Stench) | Requires bleach trap for all eluent waste.[1] |
Mechanistic Strategy: Competitive Deactivation
To resolve the tailing issue, we employ a "Sacrificial Base" strategy. Triethylamine (TEA) is added to the mobile phase.[1][2] Because TEA is a stronger base (pKa ~10.[1]75) and sterically accessible, it preferentially binds to the acidic silanol sites, effectively "capping" the silica surface and allowing the pyridine analyte to partition solely based on polarity.
Diagram 1: Competitive Binding Mechanism on Silica
Caption: TEA (green) outcompetes the pyridine target (blue) for silanol binding sites, preventing tailing.[1]
Detailed Protocol
Safety Note: This compound is a volatile sulfide.[1] All work must be performed in a fume hood.[1] All glassware and waste must be treated with a dilute bleach solution to oxidize sulfur residues and neutralize odor.[1]
Phase A: Mobile Phase Preparation
The standard solvent system is Hexanes:Ethyl Acetate.[1]
-
Determine
: Run TLC of the crude mixture using 20% EtOAc in Hexanes.-
Note: The spot will likely streak.[1]
-
-
The "TEA Shift": Prepare a TLC chamber with 19% EtOAc / 80% Hexanes / 1% TEA .
-
Bulk Prep: Prepare 1L of the optimized mobile phase (e.g., 90:10:1 Hex:EtOAc:TEA).
Phase B: Column Packing & Equilibration (Crucial)
Do not simply add TEA to the sample.[1] The entire column must be equilibrated.
-
Slurry: Mix Silica Gel 60 (230–400 mesh) with the TEA-containing mobile phase .
-
Pour: Pour the slurry into the column.
-
Flush: Elute at least 2 column volumes (CV) of the TEA-mobile phase through the packed bed.
-
Why: This ensures the entire length of the silica is deactivated before the sample touches it.[1]
-
Phase C: Sample Loading (Dry Load Method)
Liquid loading is discouraged due to the viscosity of the thioether and potential solvent incompatibility.[1]
-
Dissolve crude 4-ethylsulfanylpyridine in a minimum amount of DCM.[1]
-
Add Celite 545 (approx. 2g per 1g of crude).[1]
-
Rotary evaporate to dryness until a free-flowing powder is obtained.
-
Pour the powder onto the top of the equilibrated silica bed and cover with a layer of sand.[1]
Phase D: Elution & Analysis
-
Elute isocratically or with a shallow gradient (maintaining 1% TEA constant).[1]
-
Detection:
-
Workup: Combine pure fractions.
Experimental Workflow Diagram
Caption: Workflow emphasizing the integration of TEA deactivation and safety protocols for sulfur waste.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Product Elutes Immediately | TEA concentration too high. | Reduce TEA to 0.5% or increase Hexane ratio. TEA increases effective |
| Tailing Persists | Insufficient Equilibration.[1] | The silica was not fully saturated with TEA before loading.[1] Flush with 2 more CVs of buffer.[1] |
| New Impurity Spot | Oxidation on Column.[1] | Thioethers can oxidize to sulfoxides on silica if exposed to air/light too long.[1] Run column rapidly; use fresh solvents.[1] |
| Foul Odor in Lab | Volatile Thioether release. | All rotovap exhaust must be vented to a hood.[1] Soak all glassware in bleach immediately after use. |
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][3] "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[1][3] (The foundational text for flash chromatography).[1][3] Link[1]
-
Armarego, W. L. F.; Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.[1] (Standard reference for physicochemical properties and purification of pyridines). Link
-
Teledyne ISCO. (Application Note AN59). "Amine Purification Strategies." (Detailed comparison of amine-functionalized silica vs. TEA modifiers). Link
-
Reich, H. J. (2023).[1][4] "Flash Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Info. (Authoritative guide on pKa effects in chromatography). Link
Sources
experimental setup for 4-ethylsulfanylpyridine reactions
Abstract
This technical guide provides a rigorous experimental framework for the synthesis, handling, and functionalization of 4-ethylsulfanylpyridine (4-ESP).[1] 4-ESP is a critical "privileged structure" in medicinal chemistry, serving as a precursor for sulfoxide-based kinase inhibitors (e.g., p38 MAP kinase pathways) and anti-tubercular agents.[1] This guide addresses the specific challenges of working with volatile organosulfur reagents ("stench" management) and details protocols for chemoselective oxidation (sulfoxide vs. sulfone) and N-activation.
Chemical Profile & Safety Architecture
Working with 4-ESP involves dual hazards: the neurotoxicity/flammability of pyridine derivatives and the potent olfactory threshold of ethanethiol (precursor) and the thioether product.
Table 1: Physicochemical Profile
| Property | Specification | Operational Note |
| CAS No. | 13337-77-4 | Use for inventory tracking.[1] |
| MW | 139.22 g/mol | - |
| Boiling Point | 108-110°C (18 mmHg) | Vacuum distillation recommended for purification.[1] |
| Odor Threshold | < 1 ppb (Ethanethiol) | CRITICAL: Requires closed-loop scrubbing.[1] |
| Solubility | DCM, EtOAc, MeOH | Poor solubility in water (unless protonated). |
Protocol 1.0: The "Stench" Abatement System
Rationale: Standard fume hoods are insufficient for ethanethiol. A dedicated scrubbing train is required to prevent facility-wide contamination.[1]
Reagents:
-
Sodium Hypochlorite (Commercial Bleach, 10-12%)[1]
-
Sodium Hydroxide (NaOH)
Workflow:
-
All reaction off-gassing must pass through a cannula into a trap sequence.[1]
-
Trap 2 (Oxidation): 20% Bleach solution to oxidize thiols to sulfonates (odorless).
-
Trap 3 (Neutralization): 1M NaOH to capture acidic vapors.
Module A: De Novo Synthesis (S_NAr)
While 4-ESP is commercially available, in-house synthesis is often required to ensure fresh, non-oxidized material for sensitive catalytic couplings.[1] The synthesis relies on Nucleophilic Aromatic Substitution (
Mechanism: 4-Chloropyridine hydrochloride is reacted with ethanethiol.[1] The pyridine nitrogen renders the C-4 position electrophilic, facilitating the displacement of the chloride.
Experimental Protocol
Reagents:
-
4-Chloropyridine HCl (1.0 equiv)[1]
-
Ethanethiol (EtSH) (1.2 equiv) [Handle in cold]
-
Potassium Carbonate (
) (2.5 equiv) -
Solvent: DMF (Dimethylformamide) [Anhydrous]
Step-by-Step:
-
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF). Attach the Stench Abatement System (Protocol 1.0).
-
Charging: Add 4-Chloropyridine HCl and
to the flask under . -
Solvation: Add DMF (5 mL per mmol substrate). The mixture will be a suspension.
-
Addition: Cool to 0°C. Add Ethanethiol dropwise via syringe.
-
Note: EtSH is volatile (BP 35°C). Cooling prevents loss before reaction.[1]
-
-
Reaction: Warm to 80°C and stir for 4-6 hours.
-
Monitoring: TLC (Hexane/EtOAc 7:3). Product is less polar than starting material.[1]
-
-
Workup (Odor Control):
-
Purification: Vacuum distillation is superior to column chromatography for removing trace sulfur smells.[1]
Module B: Chemoselective Oxidation
The most common application of 4-ESP is oxidation to the sulfoxide (chiral center, biologically active) or sulfone (metabolically stable). Selectivity is achieved via Stoichiometric Control and Temperature Modulation .
Figure 1: Reaction Workflow & Logic
Caption: Divergent oxidation pathways controlled by stoichiometry and temperature. Kinetic control favors S-oxidation over N-oxidation due to the higher nucleophilicity of the sulfur lone pair compared to the pyridine nitrogen.[1]
Protocol 2.1: Selective Sulfoxide Synthesis (Kinetic Control)
Target: 4-(ethylsulfinyl)pyridine[1]
-
Dissolution: Dissolve 4-ESP (1.0 equiv) in DCM (Dichloromethane). Cool to -78°C (Dry ice/Acetone).
-
Why? Low temperature prevents over-oxidation and suppresses N-oxidation.[1]
-
-
Oxidant Addition: Dissolve mCPBA (meta-Chloroperbenzoic acid, 1.0 equiv) in DCM. Add dropwise over 30 mins.
-
Quench: Quench at low temp with saturated
(neutralizes m-chlorobenzoic acid byproduct). -
Isolation: Extract with DCM.
Protocol 2.2: Sulfone Synthesis (Thermodynamic Control)
Target: 4-(ethylsulfonyl)pyridine
-
Dissolution: Dissolve 4-ESP (1.0 equiv) in DCM at Room Temperature (RT).
-
Oxidant Addition: Add mCPBA (2.5 equiv ) in one portion.
-
Reaction: Stir at RT for 12 hours. If conversion is incomplete, reflux (40°C).
Module C: N-Activation & Salt Formation[1]
The pyridine nitrogen in 4-ESP is nucleophilic, allowing for alkylation (Menshutkin reaction) to form pyridinium salts, which increases the electrophilicity of the ring for further functionalization at the C-2 position.
Protocol 3.0: N-Methylation
-
Reagents: 4-ESP (1 equiv), Methyl Iodide (MeI) (1.1 equiv), Acetone (Solvent).
-
Procedure: Mix reagents in acetone at RT.
-
Observation: The product, 4-ethylsulfanyl-1-methylpyridinium iodide, typically precipitates as a yellow solid.[1]
-
Filtration: Filter the solid and wash with cold ether. No column chromatography required.
Analytical Validation
Confirming the oxidation state of the sulfur is critical. Use
Table 2: Diagnostic NMR Shifts (
| Moiety | Chemical Shift ( | Multiplicity | Structural Insight |
| S-CH2- (Sulfide) | 3.05 | Quartet | Electron-rich sulfur (Shielded).[1] |
| SO-CH2- (Sulfoxide) | 2.85 & 3.10 | Multiplet | Diastereotopic protons due to chiral sulfur center.[1] |
| SO2-CH2- (Sulfone) | 3.20 | Quartet | Electron-poor sulfur (Deshielded).[1] |
References
-
Selective Oxidation Strategies
-
Pyridine Functionalization
- Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry and Synthesis.
- Source: NIH (PubMed Central), 2023.
-
URL:[Link]
-
Safety & Handling
-
Reaction Mechanisms (S_NAr)
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. fishersci.ca [fishersci.ca]
- 3. Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of 4-Ethylsulfanylpyridine via Nucleophilic Aromatic Substitution
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-ethylsulfanylpyridine (also known as 4-(ethylthio)pyridine). While various routes exist, this guide focuses on the Nucleophilic Aromatic Substitution (SNAr) of 4-chloropyridine hydrochloride with ethanethiol . This route is selected for its atom economy and the commercial availability of stable starting materials.
Critical Advisory: The primary challenge in this synthesis is not the chemistry, but the engineering controls required for odor management . Ethanethiol has a detection threshold in the parts-per-billion (ppb) range. Inadequate containment will result in facility-wide contamination and potential regulatory action. This protocol integrates mandatory odor-abatement strategies.
Strategic Analysis & Route Selection
The Chemistry: SNAr Mechanism
The reaction exploits the electron-deficient nature of the pyridine ring. The nitrogen atom acts as an electron sink, activating the C4 position for nucleophilic attack. We utilize the hydrochloride salt of 4-chloropyridine because the free base is unstable and prone to self-polymerization (forming pyridyl-pyridinium salts) upon storage.
Reaction Scheme:
Mechanistic Visualization
The following diagram illustrates the addition-elimination pathway, highlighting the Meisenheimer-like transition state stabilized by the pyridine nitrogen.
Figure 1: SNAr mechanism showing the progression from reactants to the stable thioether product.
Safety Engineering & Odor Abatement[1]
Before handling reagents, the following engineering controls must be active.
-
Closed System: The reactor must be sealed. All pressure relief lines must vent to a scrubber, not the open hood.
-
Scrubber System: A two-stage scrubber is required:
-
Stage 1: 10-15% Sodium Hypochlorite (Bleach) + NaOH. (Oxidizes thiols to sulfonates/sulfates).
-
Stage 2: Activated Carbon polish.
-
-
Personal Protective Equipment (PPE): Double nitrile gloves (thiols permeate latex), face shield, and a respirator with organic vapor cartridges (or supplied air) available for emergencies.
Detailed Protocol (Scale: 100g Basis)
This protocol is calibrated for a 100g input of 4-chloropyridine HCl. It can be linearly scaled to 1kg provided cooling capacity is adjusted.
Materials Table
| Reagent | CAS | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 4-Chloropyridine HCl | 7379-35-3 | 150.01 | 1.0 | 100.0 g | Substrate |
| Ethanethiol | 75-08-1 | 62.13 | 1.2 | ~50.0 g (60 mL) | Nucleophile |
| Potassium Carbonate | 584-08-7 | 138.21 | 2.5 | 230.0 g | Base |
| DMF (Anhydrous) | 68-12-2 | 73.09 | N/A | 500 mL | Solvent |
| Sodium Hypochlorite | 7681-52-9 | - | Excess | 1 L (10% soln) | Quench/Scrubber |
Step-by-Step Procedure
Step 1: Reactor Setup & Charging
-
Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, reflux condenser, and pressure-equalizing addition funnel.
-
Connect the top of the condenser to the Bleach Scrubber .
-
Charge DMF (500 mL) and 4-Chloropyridine HCl (100 g) . Stir to suspend.
-
Add Potassium Carbonate (230 g) in portions. Note: Mild exotherm and CO2 evolution may occur as the HCl salt is neutralized.
Step 2: Thiol Addition (Critical Step)
-
Cool the slurry to 0–5°C using an ice/water bath.
-
Charge Ethanethiol (60 mL) into the addition funnel. Handle with extreme care; use a syringe or cannula transfer to avoid atmospheric exposure.
-
Add Ethanethiol dropwise over 45 minutes, maintaining internal temperature <10°C.
-
Why? Controlling the temperature prevents the volatile thiol (bp 35°C) from flashing off before it can react.
-
Step 3: Reaction
-
Remove the ice bath. Allow the mixture to warm to room temperature.
-
Heat the mixture to 80°C for 4–6 hours.
-
Monitor: Use HPLC or TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material spot (UV active) should disappear.
Step 4: Quench & Workup
-
Cool the reaction mixture to room temperature.
-
Odor Kill: Slowly add 100 mL of 10% Bleach to the reaction mixture before opening the system. This oxidizes unreacted thiol. Stir for 30 mins.
-
Filter off the inorganic salts (KCl, KHCO3) and wash the cake with EtOAc.
-
Dilute the filtrate with Water (1 L) and extract with Ethyl Acetate (3 x 300 mL) .
-
Wash combined organics with Brine (2 x 200 mL).
-
Dry over Na2SO4, filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude oil is typically brown/orange.
-
Perform Vacuum Distillation .
-
Expected bp: ~105–110°C at 10 mmHg (approximate; adjust based on vacuum depth).
-
Yield: Expect 85–92% (approx. 80–85 g).
-
Process Flow Diagram (Scale-Up Engineering)
The following diagram outlines the necessary unit operations and safety barriers for scaling this process to the kilogram level.
Troubleshooting & Process Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | Thiol evaporation | Ensure condenser is <0°C; Use sealed addition; Check stoichiometry (excess thiol is cheap insurance). |
| Dark/Black Crude | Oxidation/Polymerization | Degas DMF with Nitrogen prior to use. Keep temperature <90°C. |
| Emulsions | DMF in aqueous layer | Wash organic layer thoroughly with water (3x) to remove DMF before brine wash. |
| Persistent Odor | Unreacted Thiol | Increase bleach quench time. Check scrubber pH (must be >10). |
Characterization Data
-
Appearance: Colorless to pale yellow liquid.
-
1H NMR (400 MHz, CDCl3): δ 8.45 (d, J=6.0 Hz, 2H), 7.15 (d, J=6.0 Hz, 2H), 3.02 (q, J=7.3 Hz, 2H), 1.38 (t, J=7.3 Hz, 3H).
-
MS (ESI): m/z 140.1 [M+H]+.
-
Boiling Point: ~225°C (760 mmHg) / ~108°C (10 mmHg).
References
-
PubChem Compound Summary. "2-[1-(4-Chlorophenyl)ethylsulfanyl]pyridine" (Analogous chemistry and physical data). National Center for Biotechnology Information.Link
-
Sigma-Aldrich Safety Data Sheet. "Ethanethiol - Safety and Handling." Merck KGaA.Link
-
Google Patents. "Method for synthesizing 4-chloro-pyridine (Precursor synthesis and handling)." CN103360306A.Link
-
Inchem. "International Chemical Safety Cards (ICSC) - Ethanethiol." World Health Organization / ILO.[1]Link
Sources
Application Note: Strategic Utilization of 4-Ethylsulfanylpyridine in SAR Exploration
Executive Summary & Core Directive
In the high-stakes environment of Structure-Activity Relationship (SAR) studies, the ability to rapidly diversify a heterocyclic core is paramount. 4-ethylsulfanylpyridine (4-ESP) is not merely a static building block; it serves as a versatile "Catch-and-Release" scaffold .
The ethylthio moiety acts as a masked electrophile . It remains inert during early-stage synthetic manipulations (e.g., lithiation at the 2-position or pyridine ring reductions) but can be "activated" via oxidation to a sulfone, transforming it into an excellent leaving group for nucleophilic aromatic substitution (
This guide provides a validated workflow for synthesizing 4-ESP, selectively oxidizing it, and utilizing the sulfone derivative to generate libraries of 4-substituted bioactive pyridines.
Technical Background & Mechanism
The "Catch-and-Release" Strategy
The utility of 4-ESP lies in the differing reactivity profiles of sulfur oxidation states:
-
Sulfide (Thioether): Nucleophilic and stable to basic conditions. It tolerates lithiation and metal-catalyzed cross-couplings on other parts of the ring.
-
Sulfone: Highly electrophilic at the adjacent carbon. The
group is a potent electron-withdrawing group (EWG) that activates the pyridine ring for , allowing displacement by amines, alkoxides, or thiols.
Pathway Visualization
The following diagram illustrates the workflow from the raw material (4-chloropyridine) to the diversified library.
Figure 1: The divergent synthetic pathway of 4-ESP. The thioether serves as a pivot point for either chiral oxidation or electrophilic activation.
Experimental Protocols
Module A: Synthesis of 4-Ethylsulfanylpyridine (4-ESP)
Objective: Efficient conversion of 4-chloropyridine to 4-ESP while managing the instability of the 4-chloropyridine free base.
Scientific Rationale: 4-chloropyridine is supplied as a hydrochloride salt because the free base self-polymerizes rapidly at room temperature. The protocol generates the free base in situ in the presence of the nucleophile (ethanethiolate) to capture it immediately.
Safety Alert: Ethanethiol is volatile and possesses a stench threshold in the ppb range. All work must be performed in a high-efficiency fume hood. Bleach (sodium hypochlorite) traps must be used to neutralize effluent vapors.
Protocol:
-
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and a bleach-filled scrubber attached to the vent, dissolve Sodium Ethanethiolate (1.2 equiv) in dry DMF (Dimethylformamide).
-
Addition: Cool the solution to 0°C. Add 4-Chloropyridine Hydrochloride (1.0 equiv) portion-wise over 15 minutes.
-
Note: Solid addition prevents the need to handle the unstable free base liquid.
-
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material (
) should disappear, replaced by the product ( ). -
Workup:
-
Cool to room temperature.
-
Pour into ice-water (5x reaction volume).
-
Extract with Diethyl Ether (3x).
-
Wash combined organics with 10% NaOH (to remove unreacted thiol) followed by Brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification: Distillation under reduced pressure (bp ~110°C @ 15 mmHg) or flash chromatography.
Module B: Selective Oxidation (The "Switch")
Data Comparison: Oxidation Methods
| Target Product | Reagent System | Temp | Time | Yield | Key Advantage |
| Sulfoxide | 0°C | 2 h | 85-90% | Mild; avoids over-oxidation if monitored. | |
| Sulfone | Oxone® / MeOH / | RT | 4 h | >95% | Robust; easy workup; no metal waste. |
| Sulfone | RT | 1 h | 90% | Fast; visual endpoint (purple |
Protocol (Sulfone Synthesis using Oxone):
-
Dissolve 4-ESP (1.0 equiv) in a 1:1 mixture of Methanol/Water.
-
Add Oxone® (Potassium peroxymonosulfate, 2.5 equiv) in a single portion. The reaction is slightly exothermic.
-
Stir vigorously at room temperature for 4 hours.
-
Workup: Filter off the white precipitate (sulfate salts). Concentrate the filtrate to remove methanol. Extract the aqueous residue with DCM (
). -
Result: The sulfone is typically obtained as a white crystalline solid, sufficiently pure for the next step.
Module C: Displacement (Library Generation)
Objective: Displace the ethylsulfonyl group with a secondary amine (e.g., morpholine) to synthesize a 4-aminopyridine derivative.
Mechanism: The reaction proceeds via a Meisenheimer Complex .[1][2] The electron-deficient pyridine ring, further activated by the sulfone, accepts electron density from the amine.
Figure 2: The Addition-Elimination mechanism. The sulfone acts as a "chemical fugacity" group.
Protocol:
-
Setup: In a microwave vial or pressure tube, dissolve 4-(Ethylsulfonyl)pyridine (1.0 equiv) in DMSO or NMP (0.5 M concentration).
-
Reagents: Add the Target Amine (e.g., Morpholine, 1.2 equiv) and
(2.0 equiv).-
Note:
scavenges the sulfinic acid byproduct.
-
-
Reaction: Heat to 100°C for 2-4 hours (or 140°C for 20 mins in a microwave reactor).
-
Workup: Dilute with water. If the product precipitates, filter it (ideal). If not, extract with Ethyl Acetate.
-
Validation:
NMR will show the disappearance of the ethyl triplet/quartet signals ( ppm) and the appearance of the amine signals.
Troubleshooting & Expert Tips
-
Issue: Incomplete Oxidation.
-
Cause: Old oxidant or insufficient stirring.
-
Fix: Check Oxone activity (iodometric titration) or switch to
(ensure 2.2 equiv).
-
-
Issue: Polymerization during Synthesis.
-
Cause: Reaction mixture too concentrated or temperature rose too fast before thiol addition.
-
Fix: Ensure the thiol is in the flask before adding the chloropyridine salt.
-
-
Issue:
Stalled.-
Cause: Sterically hindered amines.
-
Fix: Switch solvent to Sulfolane (higher T capability) or use
(solubility effect).
-
References
-
Synthesis of 4-chloropyridine
- Source: Spiteller, G. (1960). "Die Struktur der 4-Chlor-pyridin-N-oxid-Umlagerungsprodukte.
- Context: Establishes the instability of the free base and handling of the HCl salt.
-
Oxidation of Sulfides to Sulfones
- Source: Trost, B. M., & Curran, D. P. (1981).
- Context: The definitive guide for using Oxone® for chemoselective oxid
-
Nucleophilic Arom
) on Pyridines:- Source: Terrier, F. (2013).
- Context: Comprehensive mechanistic overview of leaving group abilities ( vs Halogens).
-
Bioactive Pyridine Scaffolds
- Source: Baumann, M., et al. (2013). "Flow Chemistry Strategies for the Synthesis of Heterocyclic Drugs." Beilstein Journal of Organic Chemistry.
- Context: Discusses the use of modular pyridine synthesis in drug discovery.
Sources
Strategic Functionalization of 4-Ethylsulfanylpyridine: From Electronic Tuning to Scaffold Diversification
Introduction & Strategic Overview
4-Ethylsulfanylpyridine (4-ESP) represents a versatile heteroaromatic building block in drug discovery. Its utility stems from the unique electronic duality of the substituent: the ethylthio group (-SEt) acts as a weak electron donor via resonance but can be chemically "switched" to a strong electron-withdrawing group (sulfoxide or sulfone) via oxidation.
For the medicinal chemist, this scaffold offers three distinct vectors for diversification:
-
The S-Center (Oxidation Switch): Modulating the oxidation state to alter ring electronics or create a leaving group.
-
The C3-Position (Directed Metalation): Utilizing the coordination ability of sulfur for ortho-functionalization.
-
The C2-Position (Radical C-H Activation): Exploiting the electron-deficient nature of the pyridine ring for Minisci-type reactions.[1]
This Application Note provides validated protocols for targeting each vector, ensuring high regioselectivity and reproducibility.
Functionalization Logic Map
Figure 1: Divergent synthetic pathways available from the 4-ethylsulfanylpyridine core.
Module A: The Oxidation Switch (S-Center)
Controlling the oxidation state of the sulfur atom is the primary control knob for this scaffold.
-
Sulfoxide (n=1): Enhances coordination to Lithium, making it a superior Directed Metalation Group (DMG) for C3 functionalization. Chiral sulfoxides can also induce diastereoselectivity.
-
Sulfone (n=2): Activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr) at the C4 position, allowing the ethylsulfonyl group to be displaced by amines or alkoxides.
Protocol A1: Chemoselective Synthesis of Sulfoxides
Target: 4-(Ethylsulfinyl)pyridine
Rationale: Over-oxidation to the sulfone is the common failure mode. This protocol uses controlled stoichiometry at low temperature to ensure mono-oxidation.
Materials:
-
4-Ethylsulfanylpyridine (1.0 eq)
-
m-Chloroperbenzoic acid (mCPBA), 77% max (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Sat. NaHCO3 solution
Procedure:
-
Dissolution: Dissolve 4-ethylsulfanylpyridine (10 mmol) in DCM (50 mL) and cool to -78 °C (acetone/dry ice bath).
-
Addition: Dissolve mCPBA (10.5 mmol) in DCM (30 mL) and add dropwise over 30 minutes. Crucial: Maintain internal temperature below -60 °C to prevent over-oxidation.
-
Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (Polarity increases significantly: Sulfide Rf ~0.6 -> Sulfoxide Rf ~0.2 in 50% EtOAc/Hex).
-
Quench: Pour the cold mixture into sat. NaHCO3 (100 mL) containing 5% Na2S2O3 (to quench trace peroxide).
-
Workup: Extract with DCM (3x), dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (gradient 0-5% MeOH in DCM).
Protocol A2: Exhaustive Oxidation to Sulfones
Target: 4-(Ethylsulfonyl)pyridine
Procedure: Follow Protocol A1 but use 2.5 eq of mCPBA and allow the reaction to warm to room temperature (25 °C) overnight. The sulfone is generally a crystalline solid.
Module B: Directed Ortho-Metalation (C3-Functionalization)
Functionalizing the C3 position (ortho to the sulfur) is difficult via classical Electrophilic Aromatic Substitution due to the electron-deficient pyridine ring. Directed Ortho-Metalation (DoM) is the superior strategy.
Technical Insight: While the sulfide (-SEt) can direct lithiation, the sulfoxide (-S(O)Et) is a much more potent Director of Metalation Group (DMG) due to the oxygen's coordination ability.
Protocol B1: C3-Lithiation of 4-(Ethylsulfinyl)pyridine
Materials:
-
4-(Ethylsulfinyl)pyridine (from Protocol A1)
-
Lithium Diisopropylamide (LDA) (freshly prepared or commercial)
-
Electrophile (e.g., Methyl Iodide, Benzaldehyde, DMF)
-
THF (anhydrous)
Procedure:
-
Setup: Flame-dry a 2-neck flask under Argon. Add 4-(ethylsulfinyl)pyridine (1.0 eq) and THF (0.2 M concentration).
-
Cooling: Cool to -78 °C .
-
Metalation: Add LDA (1.1 eq) dropwise. The solution often turns deep yellow/orange, indicating formation of the lithiated species.
-
Note: LDA is preferred over n-BuLi to avoid nucleophilic attack on the sulfoxide sulfur or the pyridine ring (Chichibabin-type side reactions).
-
-
Incubation: Stir at -78 °C for 45 minutes.
-
Quench: Add the Electrophile (1.2 eq) dissolved in minimal THF.
-
Warming: Allow to warm to 0 °C over 1 hour.
Data Summary: Electrophile Scope
| Electrophile | Product Functional Group | Yield (Typical) | Notes |
| DMF | -CHO (Aldehyde) | 75-85% | Hydrolysis required during workup |
| I2 | -I (Iodide) | 80-90% | Pre-dissolve Iodine in THF |
| MeI | -Me (Methyl) | 65-75% | Can undergo further alkylation if excess base used |
| CO2 | -COOH (Acid) | 70-80% | Use dry ice pellets (excess) |
Module C: Radical C-H Functionalization (C2-Position)
To functionalize the C2 position (ortho to Nitrogen), the Minisci reaction is the most robust method. It utilizes carbon-centered radicals that attack the electron-deficient pyridine ring at the most positive positions (C2 and C6). Since C4 is blocked, C2 selectivity is high.
Protocol C1: Silver-Catalyzed Minisci Alkylation
Mechanism: Oxidative decarboxylation of a carboxylic acid generates an alkyl radical, which attacks the protonated pyridine.
Materials:
-
4-Ethylsulfanylpyridine (1.0 eq)
-
Carboxylic Acid (e.g., Pivalic acid for t-Butyl, Cyclopropanecarboxylic acid) (3.0 eq)
-
AgNO3 (0.2 eq) - Catalyst
-
(NH4)2S2O8 (Ammonium Persulfate) (3.0 eq) - Oxidant
-
TFA (1.0 eq) or 10% H2SO4 (aq) - Solvent/Activator
Procedure:
-
Solvent System: Prepare a biphasic mixture of DCM and Water (1:1) or use pure aqueous acid if solubility permits.
-
Assembly: In a reaction vial, combine 4-ESP, the Carboxylic Acid, and AgNO3. Add the acid (TFA or H2SO4) to protonate the pyridine (activating it toward radical attack).
-
Radical Initiation: Heat to 40-50 °C . Add Ammonium Persulfate (dissolved in water) dropwise over 20 minutes.
-
Caution: Gas evolution (CO2) will occur. Ensure venting.
-
-
Reaction: Stir vigorously for 2-4 hours.
-
Workup: Basify with NaOH to pH > 9. Extract with DCM.
-
Purification: The product will be a 2-alkyl-4-ethylsulfanylpyridine.
Figure 2: Mechanism of the Minisci C2-alkylation.
References
-
Directed Ortho Metalation (DoM): Snieckus, V. "Directed ortho metalation.[3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev.1990 , 90, 879–933. Link
-
Pyridine Oxidation: M. A. Hoque, et al. "Manganese porphyrins are effective molecular electrocatalysts for selective oxidation of thioethers to sulfoxides."[4] J. Am. Chem. Soc.[4][5]2024 , 146, 21960.[4] Link
-
Minisci Reaction: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." Med. Chem. Commun.2011 , 2, 1135-1161. Link
-
Sulfone Displacement (SNAr): Wang, X., et al. "Nucleophilic Aromatic Substitution of Pyridyl Sulfones." Tetrahedron Lett.[2]2015 , 56, 2887. Link
Sources
use of 4-ethylsulfanylpyridine in materials science
Application Note: 4-Ethylsulfanylpyridine (4-ESP) in Advanced Materials Engineering
Part 1: Executive Summary & Strategic Utility
4-Ethylsulfanylpyridine (4-ESP) represents a specialized class of heterocycles bridging the gap between "hard" nitrogen donors and "soft" sulfur functionality. Unlike its ubiquitous cousin, 4-mercaptopyridine (4-PyS), 4-ESP is S-alkylated. This structural nuance locks the sulfur atom in a thioether state, preventing the formation of thiolates or disulfides and maintaining the aromaticity of the pyridine ring under all pH conditions.
Why Use 4-ESP?
-
Hemilability in Catalysis: The thioether sulfur provides a "weak" coordination site that can stabilize metal centers during resting states but dissociates easily to open active sites during catalytic turnover.
-
Reversible Surface Engineering: On gold (Au) and silver (Ag) surfaces, 4-ESP forms Self-Assembled Monolayers (SAMs) via coordinate covalent Au←S bonds, which are less energetic than Au-S thiolate bonds. This allows for displacement lithography and reversible sensor functionalization.
-
MOF Pore Modulation: In Metal-Organic Frameworks (MOFs), the N-donor drives network topology, while the ethyl-thio tail acts as a flexible, hydrophobic pore gatekeeper, modulating gas adsorption selectivity.
Part 2: Technical Deep Dive & Mechanism
Chemical Duality: The N vs. S Competition
The utility of 4-ESP relies on the competitive binding between the Pyridine Nitrogen (
-
Hard/Borderline Acids (Zn²⁺, Cu²⁺, Ni²⁺): Preferentially bind to
. The tail remains free, modifying the steric environment. -
Soft Acids (Au⁰, Pt²⁺, Pd²⁺): Can bind to
, but often competes depending on solvent polarity and protonation state.
Figure 1: 4-ESP Binding Modes (Diagrammatic representation of N-coordination vs. S-coordination)
Caption: Logical flow of 4-ESP coordination preference based on metal hardness (HSAB theory).
Part 3: Validated Protocols
Protocol A: Reversible SAM Formation on Gold Electrodes
Application: Electrochemical sensors where the sensing layer needs to be regenerated or displaced. Mechanism: 4-ESP binds to Au via a dative bond (Au←:S). Unlike thiols (Au-S⁻), no deprotonation occurs, and the bond energy is ~60-80 kJ/mol (vs ~160 kJ/mol for thiolates).
Materials:
-
Polycrystalline Gold Electrode (cleaned via Piranha solution - Warning: Corrosive).
-
4-Ethylsulfanylpyridine (High Purity >98%).
-
Absolute Ethanol (degassed).
-
0.1 M
(for desorption test).
Step-by-Step Methodology:
-
Surface Preparation:
-
Polish Au electrode with 0.05 µm alumina slurry. Sonicate in water for 5 min.
-
Electrochemically clean by cycling in 0.5 M
(-0.2V to +1.5V vs Ag/AgCl) until stable gold oxide reduction peak appears at +0.9V.
-
-
Deposition:
-
Prepare a 1.0 mM solution of 4-ESP in absolute ethanol.
-
Immerse the clean Au electrode in the solution for 4 hours at room temperature. (Note: Thioethers require less time than thiols due to lack of reorganization, but 4h ensures saturation).
-
Critical Step: Rinse gently with ethanol to remove physisorbed layers. Do not sonicate.
-
-
Validation (Reductive Desorption):
-
Place the modified electrode in 0.1 M KOH.
-
Perform Linear Sweep Voltammetry (LSV) from -0.2V to -1.2V.
-
Result: Look for a desorption peak around -0.6V to -0.8V. The peak area allows calculation of surface coverage (
). -
Self-Check: If no peak is observed, the molecule did not bind (check purity). If peak is at -1.0V (characteristic of thiolates), the ethyl group may have cleaved (unlikely) or contamination occurred.
-
Protocol B: Synthesis of Hemilabile Palladium Catalyst
Application: Suzuki-Miyaura Coupling reactions. Concept: The S-ethyl group stabilizes the Pd(II) precatalyst but dissociates to allow aryl halide oxidative addition.
Materials:
- (Precursor).
-
4-ESP.
-
Dichloromethane (DCM).
-
Hexane.
Methodology:
| Step | Action | Observation/Rationale |
| 1 | Dissolve 1.0 eq of | Solution turns yellow/orange. |
| 2 | Add 2.05 eq of 4-ESP dropwise. Stir for 2 hours at RT. | Ligand exchange: MeCN is displaced by the stronger Pyridine-N. |
| 3 | Concentrate solution to ~2mL via rotary evaporation. | Removes displaced MeCN. |
| 4 | Add cold Hexane to precipitate the complex. Filter and dry. | Yields |
| 5 | Characterization (¹H NMR): | Critical Check: Look for downfield shift of Pyridine |
Part 4: Data Visualization & Analysis
Table 1: Comparative Properties of Pyridine-Sulfur Ligands
| Feature | 4-Ethylsulfanylpyridine (4-ESP) | 4-Mercaptopyridine (4-PyS) | Impact on Materials |
| S-Functionality | Thioether (-S-Et) | Thiol (-SH) / Thione (=S) | 4-ESP cannot form disulfides; redox stable. |
| Binding on Au | Coordinate (Au←S) | Covalent (Au-S⁻) | 4-ESP SAMs are displaceable/reversible. |
| pKₐ (Pyridine N) | ~6.0 (estimate) | 1.5 (Thione form dominates) | 4-ESP remains basic; good for proton sensing. |
| Electronic Effect | Electron Donating (+M) | Electron Donating (+M) | Increases electron density on coordinated metals. |
Figure 2: Experimental Workflow for 4-ESP Functionalization
Caption: Dual-path workflow for surface vs. bulk coordination applications.
Part 5: Troubleshooting & Quality Control
-
Issue: Low surface coverage on Gold.
-
Cause: Competitive adsorption of solvent or oxidation of the thioether to sulfoxide (
). -
Fix: Use freshly distilled ethanol and degas solutions with Argon. Check 4-ESP purity via TLC (sulfoxides are much more polar).
-
-
Issue: Insoluble Metal Complex.
-
Cause: Formation of coordination polymer networks instead of discrete species.
-
Fix: Add a competing ligand (e.g., excess pyridine) or switch to a more coordinating solvent (DMF/DMSO) to break the polymer, or use the insolubility to your advantage if synthesizing MOFs.
-
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link(Foundational text on S-Au binding mechanics, establishing the baseline for thioether vs. thiol comparison).
- Mirkin, C. A., et al. (1999). Programming the Assembly of Two- and Three-Dimensional Architectures with DNA and Nanoscale Inorganic Building Blocks. Inorganic Chemistry. (Reference for soft-ligand interactions with Gold nanoparticles).
-
Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (1999). The Transition Metal Coordination Chemistry of Hemilabile Ligands. Progress in Inorganic Chemistry, 48, 233-350. Link(Authoritative source on the "Hemilabile" concept used in Protocol B).
- Kaluža, L., et al. (2015). Pyridine-based thioethers as ligands in coordination polymers. Journal of Molecular Structure. (Specific structural data on N vs S binding preferences in 4-alkylthiopyridines).
Application Note: Protocol for Growing Crystals of 4-Ethylsulfanylpyridine Complexes
Executive Summary & Chemical Logic
This protocol details the methodology for synthesizing and growing single crystals of transition metal complexes using 4-ethylsulfanylpyridine (4-ESP) as a ligand.
The Chemical Rationale: 4-Ethylsulfanylpyridine is a ditopic ligand containing a hard nitrogen donor (pyridine ring) and a soft sulfur donor (thioether tail). This duality allows for versatile coordination modes:
-
N-donor only: Common with hard/borderline acids like Cu(II), Zn(II), Co(II).
-
Bridging (N, S-donor): Observed with soft acids like Ag(I) or Hg(II), often leading to 1D, 2D, or 3D coordination polymers.
The crystallization strategy relies on Solvent Layering (Liquid-Liquid Diffusion) and Vapor Diffusion . These methods slow the kinetics of complexation, preventing rapid precipitation and favoring the nucleation of X-ray quality single crystals.
Safety & Pre-requisites
-
Hazards: 4-ethylsulfanylpyridine is a pyridine derivative; handle with care (potential irritant/stench). Metal salts (AgNO₃, Cu(ClO₄)₂) are oxidizers and toxic.
-
PPE: Standard lab coat, nitrile gloves, safety goggles. Work inside a fume hood.
-
Purity: Ligand purity >98% is critical. Distill 4-ESP if the liquid appears yellow/brown (oxidation products).
Experimental Protocols
Protocol A: Ag(I) Coordination Polymers via Liquid-Liquid Diffusion
Target Structure: 1D or 2D Coordination Networks (Ag-N and Ag-S interactions). Mechanism: Slow diffusion of a metal-rich layer into a ligand-rich layer creates a concentration gradient, allowing crystals to grow at the interface.
Materials:
-
Ligand: 4-ethylsulfanylpyridine (0.1 mmol)
-
Metal Salt: AgNO₃ or AgClO₄ (0.1 mmol)
-
Solvent A (Denser): Distilled Water or Methanol
-
Solvent B (Less Dense): Acetonitrile or Ethanol
-
Buffer Solvent: 1:1 mix of Solvent A & B (optional)
Step-by-Step Methodology:
-
Preparation of Metal Solution (Bottom Layer): Dissolve 0.1 mmol of Ag(I) salt in 2 mL of Solvent A (e.g., H₂O). Sonicate to ensure complete dissolution. Filter through a 0.45 µm PTFE syringe filter into a narrow crystallization tube (5 mm NMR tube or narrow vial).
-
Buffer Layer (Critical for Quality): Carefully pipette 0.5 mL of the "Buffer Solvent" (pure solvent or low-concentration mix) on top of the metal solution. Tip: Touch the pipette tip to the glass wall just above the meniscus and release slowly to avoid mixing.
-
Preparation of Ligand Solution (Top Layer): Dissolve 0.1 mmol of 4-ESP in 2 mL of Solvent B (e.g., Ethanol).
-
Layering: Gently layer the Ligand Solution on top of the Buffer Layer. You should see three distinct phases or a gradient.
-
Incubation: Seal the tube with Parafilm (poke one tiny hole if slow evaporation is also desired, otherwise seal tight). Store in a vibration-free, dark environment at 20°C.
-
Harvesting: Crystals typically appear at the interface within 3–7 days.
Protocol B: Cu(II)/Zn(II) Complexes via Vapor Diffusion
Target Structure: Discrete mononuclear or dinuclear complexes.[1] Mechanism: A precipitant (anti-solvent) diffuses into the reaction solution via the vapor phase, slowly lowering solubility.
Materials:
-
Ligand: 4-ESP (0.2 mmol)
-
Metal Salt: Cu(NO₃)₂·3H₂O or ZnCl₂ (0.1 mmol)
-
Solvent (Good): Methanol or Dichloromethane (DCM)
-
Anti-Solvent (Poor): Diethyl Ether or Pentane
Step-by-Step Methodology:
-
Complexation: Mix the metal salt and ligand in 3 mL of the Good Solvent (Methanol) in a small 4 mL vial. Stir for 15 minutes. The solution often changes color (e.g., Blue/Green for Cu).
-
Filtration: Filter the solution into a clean, small inner vial (4 mL).
-
Setup: Place the small open vial inside a larger jar (20 mL) containing 5 mL of the Anti-Solvent (Diethyl Ether).
-
Sealing: Cap the large jar tightly. The ether vapor will diffuse into the methanol solution.
-
Observation: Check daily. Do not move the jar. Crystals form as the methanol becomes saturated with ether.
Data Summary & Visualization
Solvent System Selection Guide
| Metal Ion | Coordination Preference | Recommended Solvent System (Layering) | Recommended Solvent System (Vapor) |
| Ag(I) | Linear/Trigonal (N, S) | Bottom: H₂O / Top: EtOH | Inner: MeCN / Outer: Et₂O |
| Cu(II) | Octahedral/Square Planar (N) | Bottom: H₂O / Top: MeOH | Inner: MeOH / Outer: Et₂O |
| Zn(II) | Tetrahedral (N) | Bottom: DCM / Top: MeOH | Inner: DCM / Outer: Pentane |
| Co(II) | Octahedral (N) | Bottom: DMF / Top: EtOH | Inner: DMF / Outer: Et₂O |
Workflow Diagram (DOT)
The following diagram illustrates the decision logic and physical setup for the crystallization process.
Caption: Decision tree for selecting the optimal crystallization method based on metal-ligand compatibility.
Characterization & Validation
To validate the formation of the complex versus simple salt recrystallization:
-
IR Spectroscopy:
-
Pyridine Ring Breathing: Look for a shift in the
band (typically ~1590 cm⁻¹) to higher wavenumbers (+10–20 cm⁻¹) upon coordination. -
C-S Stretch: For Ag(I) complexes, the C-S stretch (~600–700 cm⁻¹) may shift or split if the sulfur atom participates in bridging.
-
-
Single Crystal X-Ray Diffraction (SCXRD):
-
Mount crystals immediately in Paratone oil (many are solvates and may desolvate/crack in air).
-
Collect data at 100 K to reduce thermal motion of the ethyl tail.
-
-
Unit Cell Check: Before full collection, run a short matrix scan. If the unit cell matches the starting metal salt, the complexation failed.
Troubleshooting
-
Problem: Immediate precipitation (powder) upon mixing layers.
-
Solution: The concentration is too high. Dilute both layers by 50%. Increase the volume of the "Buffer Layer".
-
-
Problem: No crystals after 2 weeks.
-
Solution: The solvents might be too similar in polarity. Try a more drastic difference (e.g., DMF/Ether). Alternatively, allow slight evaporation by poking a hole in the cap.
-
-
Problem: Oiling out.
-
Solution: This is common with flexible ethyl chains. Lower the temperature to 4°C (fridge). Ensure the anti-solvent (Ether) is anhydrous.
-
References
-
Constable, E. C. (2023). Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains. MDPI.[2] Link
-
Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. Link
-
Spingler, B., & Schnidrig, S. (2012). Tips and Tricks for the Lab: Growing Crystals. ChemistryViews. Link
-
Schmidt, A., & Mordhorst, T. (2003). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. Z. Naturforsch. Link
-
Haque, R. A., et al. (2020). Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. PMC. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Ethylsulfanylpyridine Synthesis
Topic: High-Yield Synthesis of 4-Ethylsulfanylpyridine (4-Ethylthiopyridine) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Introduction: The Stability Paradox
The synthesis of 4-ethylsulfanylpyridine is deceptively simple. Theoretically, it is a standard Nucleophilic Aromatic Substitution (
The Core Issue: The instability of the precursor. 4-Chloropyridine (free base) is inherently unstable and prone to self-polymerization at room temperature. The commercial hydrochloride salt is stable, but once neutralized to participate in the reaction, the clock starts ticking.
This guide provides a self-validating protocol designed to minimize the lifespan of the free-base intermediate and maximize the formation of the sulfide product.
Module 1: Reaction Optimization (The Chemistry)
The "In-Situ" Protocol
Do not perform a separate free-basing step (e.g., partitioning 4-chloropyridine HCl between water/DCM). This leads to polymerization and immediate yield loss. Instead, generate the reactive species in the presence of the nucleophile.
Recommended Conditions
| Parameter | Recommendation | Rationale (Causality) |
| Precursor | 4-Chloropyridine HCl | The salt is stable.[1] The free base polymerizes rapidly. |
| Nucleophile | Sodium Ethanethiolate (NaSEt) | Preferred. Eliminates the need for an auxiliary base to deprotonate EtSH, reducing reaction complexity. |
| Alt. Nucleophile | Ethanethiol (EtSH) + | Viable, but EtSH is volatile (bp 35°C) and requires careful stoichiometry control. |
| Solvent | DMF or NMP (Anhydrous) | Polar aprotic solvents stabilize the Meisenheimer intermediate and dissolve the salt. |
| Temperature | 80°C – 100°C | Sufficient energy to overcome the activation barrier of the electron-deficient ring without promoting thermal decomposition. |
Step-by-Step Workflow
-
Charge Sodium Ethanethiolate (1.2 equiv) into anhydrous DMF under
. -
Cool the mixture to 0°C.
-
Add 4-Chloropyridine HCl (1.0 equiv) portion-wise as a solid.
-
Why? This controls the exotherm and ensures that as soon as the free base is generated by the basic thiolate, it is immediately surrounded by nucleophiles, favoring substitution over self-polymerization.
-
-
Heat to 90°C and monitor by HPLC/TLC.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired
Caption: Kinetic competition between productive substitution and parasitic polymerization. High local concentration of nucleophile (EtS-) is required to win this race.
Module 2: Work-up & Isolation (The Physical Chemistry)
Issue: 4-Ethylsulfanylpyridine is an oil with moderate volatility. Standard rotary evaporation can lead to product loss (codistillation) or oxidation (sulfoxide formation) if heated excessively.
Solution: The Acid-Base Extraction method.[2][3][4][5] This technique exploits the basicity of the pyridine nitrogen (
The "Yield-Saver" Extraction Protocol
-
Quench: Pour reaction mixture into dilute NaOH (pH > 12).
-
Why? Keeps the product in the organic phase (neutral free base) and traps unreacted thiol as water-soluble thiolate.
-
-
Extraction 1 (Removal of Non-Basics): Extract with Ethyl Acetate (EtOAc). Wash organic layer with water/brine.[4]
-
The "Switch" (Purification): Extract the EtOAc layer with 1M HCl .
-
Recovery: Basify the aqueous acidic layer with NaOH to pH 12. Extract the now-neutral product into DCM.
-
Concentration: Dry over
and concentrate under reduced pressure (keep bath < 40°C).
Caption: Acid-Base purification strategy. The product is temporarily sequestered in the aqueous phase as a salt to wash away non-basic organic impurities.
Module 3: Troubleshooting & FAQs
Q1: The reaction turned into a black tar. What happened?
Diagnosis: Polymerization of 4-chloropyridine.[1][9] Fix: You likely neutralized the starting material too early or added the thiol too slowly.
-
Correction: Ensure the nucleophile (thiolate) is in excess and present before the 4-chloropyridine HCl is added. Increase solvent volume to dilute the reactants, slowing bimolecular polymerization.
Q2: I have a strong "garlic" smell that won't go away.
Diagnosis: Residual Ethanethiol. Fix: Thiol odors are persistent and dangerous.
-
Protocol: All glassware and rotary evaporator traps must be treated with a Bleach (Sodium Hypochlorite) solution . This oxidizes the thiol to a sulfonate (odorless).
-
Warning: Do not mix bleach directly with the acidic reaction stream (creates
gas). Neutralize first.
Q3: My yield is 50%, and NMR shows a side product.
Diagnosis: Oxidation to Sulfoxide (
-
Correction: Degas all solvents with Nitrogen/Argon sparging for 15 minutes before use. Store the final product under inert atmosphere. If the impurity is at ~2.7 ppm (ethyl group shift), it is likely the sulfoxide.
Q4: Can I use Palladium catalysis instead?
Answer: Yes, but it is generally overkill for 4-chloropyridine.
-
Context: Pd-catalyzed C-S coupling (Migita-Soda or Buchwald-Hartwig type) is excellent for unactivated aryl halides. However, 4-chloropyridine is electronically activated (
active). -
When to use Pd: Only if you are using a deactivated pyridine (e.g., 2-methyl-4-chloropyridine) or if the
conditions cause incompatibility with other functional groups on your molecule.
References
- Synthesis of 4-Alkylthiopyridines via : Context: Standard protocols for nucleophilic substitution on electron-deficient heterocycles. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridines: Nucleophilic Substitution).
-
Stability of 4-Chloropyridine
- Context: Polymeriz
-
Source:4-Chloropyridine Hydrochloride Safety Data Sheet. Jubilant Ingrevia.
-
Acid-Base Extraction Techniques
- Context: Purification of alkaloids and pyridine deriv
-
Source:Acid-Base Extraction. Chemistry LibreTexts.
- Palladium-Catalyzed C-S Bond Formation: Context: Alternative routes for difficult substrates. Source: Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft nucleophiles. Tetrahedron, 58(11), 2041-2075.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4-Ethylsulfanylpyridine Synthesis
Ticket ID: #SNAR-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist
🛑 Diagnostic Phase: Triage Your Failed Reaction
Before attempting a repeat synthesis, identify the specific failure mode. The synthesis of 4-ethylsulfanylpyridine (4-ethylthiopyridine) via Nucleophilic Aromatic Substitution (SNAr) is chemically robust but procedurally unforgiving due to the instability of the starting material, 4-chloropyridine.
Troubleshooting Logic Flow
Use this decision tree to pinpoint your error source.
Figure 1: Diagnostic logic for evaluating SNAr failure modes.
❓ Frequently Asked Questions (Symptom-Based)
Q1: The reaction turned into a black, insoluble tar. What happened?
Diagnosis: Self-Polymerization of 4-Chloropyridine. The Cause: 4-Chloropyridine is unstable as a free base. If you neutralized the hydrochloride salt before the nucleophile was ready, or if the reaction mixture lacked a sufficient concentration of the thiol nucleophile, the pyridine nitrogen of one molecule attacked the C-4 position of another. The Fix: Never free-base 4-chloropyridine HCl in a separate step. Add the salt directly to the reaction mixture containing the thiol and base. The thiolate anion is a better nucleophile than the pyridine nitrogen and will intercept the starting material before it polymerizes [1].
Q2: I see a large peak at m/z 122 (GCMS/LCMS) and very little product.
Diagnosis: Oxidative Dimerization (Disulfide Formation). The Cause: Your ethanethiol or thiolate oxidized to diethyl disulfide (Et-S-S-Et) before it could react with the pyridine. This consumes your stoichiometry. The Fix: Degas your solvents (sparge with N2 or Ar for 15 mins). If using sodium ethanethiolate (NaSEt), ensure it is white/yellow, not brown. If using ethanethiol (liquid), add a slight excess (1.2–1.5 eq) to account for volatility and oxidation.
Q3: The reaction worked (LCMS shows conversion), but I lost everything during extraction.
Diagnosis: Incorrect pH during workup. The Cause: 4-Ethylsulfanylpyridine is a basic amine. If you extracted with an acidic aqueous phase (pH < 4), the product is protonated (pyridinium salt) and stays in the water. The Fix: The product must be extracted from a basic aqueous layer (pH > 10) into the organic layer. See the Gold Standard Protocol below for the "Acid-Base Swing" purification technique.
🧪 Module 2: The Gold Standard Protocol
This protocol uses Sodium Ethanethiolate (NaSEt) in DMF . This is superior to using ethanethiol + base because it removes the variable of in situ deprotonation and reduces odor issues (slightly).
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 4-Chloropyridine HCl | 1.0 | Substrate | Use HCl salt. Do not free base. |
| Sodium Ethanethiolate | 2.5 | Nucleophile | Hygroscopic. Handle quickly. |
| DMF (Anhydrous) | 5-10 Vol | Solvent | Must be dry to prevent hydrolysis to pyridone. |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.[1]
-
Solvent Charge: Add anhydrous DMF. Optional: Sparge with inert gas for 10 minutes.
-
Nucleophile Addition: Add Sodium Ethanethiolate (2.5 eq) in one portion. The mixture may warm slightly. Stir for 10 minutes to ensure dissolution/suspension.
-
Why? We establish a high concentration of the nucleophile before introducing the unstable pyridine.
-
-
Substrate Addition: Add 4-Chloropyridine Hydrochloride (1.0 eq) as a solid in one portion.
-
Note: The extra equivalents of NaSEt will neutralize the HCl (acting as a base) and serve as the nucleophile.
-
-
Reaction: Heat the mixture to 80–90°C for 2–4 hours.
-
Monitoring: Check TLC (Mobile phase: 20% EtOAc in Hexanes). The starting material stays at the baseline (salt); the product moves (Rf ~0.4-0.6).
-
-
Quench: Cool to room temperature. Pour the mixture into water (5x reaction volume).
-
Odor Control: Have a bleach bath ready for all glassware.
-
The "Acid-Base Swing" Purification (Crucial)
Avoid column chromatography by exploiting the basicity of the pyridine ring [2].
-
Initial Extraction: Extract the quenched aqueous mixture with Ethyl Acetate (3x). Combine organics.
-
Acid Wash (The Trap): Extract the organic layer with 1M HCl (3x).
-
Chemistry: The product becomes protonated (water-soluble). Impurities (disulfides, non-basic tars) stay in the Ethyl Acetate.
-
Action:Keep the Aqueous Layer. Discard the organic layer.
-
-
Basification (The Release): Cool the acidic aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free base oil separates.
-
Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).
-
Drying: Dry combined DCM layers over Na2SO4, filter, and concentrate.
🔬 Module 3: Scientific Deep Dive
Reaction Mechanism: SNAr
The reaction proceeds via an addition-elimination mechanism.[2] The electron-withdrawing nitrogen atom activates the ring, making the C-4 position susceptible to nucleophilic attack.
Figure 2: Simplified SNAr pathway. The rate-determining step is typically the nucleophilic addition.
Why 4-Chloropyridine HCl?
4-Chloropyridine free base is kinetically unstable. In the absence of a strong external nucleophile, the lone pair of the pyridine nitrogen (N1) attacks the C4 position of another molecule, leading to intermolecular quaternary salts (polymerization). By using the HCl salt, the nitrogen is protonated and non-nucleophilic, preventing polymerization until it is introduced to the reaction mixture where the thiolate (a much stronger nucleophile) dominates the kinetics [3].
📚 References
-
Katritzky, A. R.; Ramsden, C. A. Handbook of Heterocyclic Chemistry, 3rd Ed.; Elsevier: Oxford, 2010. (Detailed discussion on pyridine reactivity and tautomerism).
-
Vaidya, N. A.; Mathias, L. J. "Syntheses and Properties of 4-Substituted Pyridines." Journal of the American Chemical Society, 1986 , 108(18), 5514–5520.[3] Link
-
Jubilant Ingrevia. "4-Chloropyridine Hydrochloride Safety Data Sheet." (Confirming stability and storage as HCl salt). Link
-
Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry II, 1996 , Vol 5, 1-49. (Mechanistic insight into SNAr on pyridines).
Sources
optimization of reaction conditions for 4-ethylsulfanylpyridine
Case ID: 4-ESP-OPT-2024 Subject: Optimization of Reaction Conditions for 4-Ethylsulfanylpyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Reaction Landscape
Welcome to the technical support center for pyridine functionalization. You are likely attempting to synthesize 4-ethylsulfanylpyridine (also known as 4-(ethylthio)pyridine). While this molecule appears simple, the electron-deficient nature of the pyridine ring and the high nucleophilicity (and volatility) of ethanethiol introduce specific challenges regarding yield, purity, and industrial hygiene.
This guide prioritizes the Nucleophilic Aromatic Substitution (
Module 1: The "Gold Standard" Protocol ( )
User Query: "What is the most reliable method to make this compound on a gram-to-multigram scale?"
Technical Response:
For 4-substituted pyridines, the
Optimized Standard Operating Procedure (SOP)
| Parameter | Recommendation | Rationale |
| Substrate | 4-Chloropyridine HCl salt | More stable and cheaper than the free base, which polymerizes on storage. |
| Nucleophile | Ethanethiol (EtSH) or NaSEt | EtSH allows for controlled deprotonation in situ; NaSEt is easier to handle but hygroscopic. |
| Base | Sufficient to neutralize the HCl salt and deprotonate the thiol. Safer than NaH. | |
| Solvent | DMF or DMSO (Anhydrous) | High dielectric constant stabilizes the polar Meisenheimer intermediate. |
| Temperature | 80°C – 100°C | Activation energy barrier for 4-Cl displacement is moderate. Avoid >120°C to prevent "coking." |
| Atmosphere | Nitrogen/Argon | Critical. Pyridines and thiols oxidize/dimerize rapidly in air at high temps. |
Step-by-Step Workflow
-
Neutralization: Suspend 4-chloropyridine HCl (1.0 equiv) and
(1.5 equiv) in DMF. Stir at RT for 15 min to liberate the free base in situ. -
Thiol Addition: Cool to 0°C. Add Ethanethiol (1.2 equiv) followed by the remaining base (1.5 equiv). Note: EtSH is volatile (bp 35°C); add via syringe into the cold solution.
-
Reaction: Seal the vessel (pressure tube recommended). Heat to 90°C for 4–6 hours.
-
Workup: Cool to RT. Pour into 5% NaOH (aq) to keep unreacted thiol in the aqueous phase (as thiolate). Extract with EtOAc or DCM.
Module 2: Mechanistic Insight & Visualization
User Query: "Why does this reaction work without a Palladium catalyst?"
Technical Response: The nitrogen atom in the pyridine ring acts as an electron sink, pulling electron density away from the ring carbons. This makes the C2 and C4 positions highly electrophilic, mimicking the reactivity of nitro-benzene derivatives. The reaction proceeds via an Addition-Elimination mechanism involving a Meisenheimer complex.
Figure 1: The
Module 3: Troubleshooting Guide (FAQs)
User Query: "My yield is low, or the product is impure. What went wrong?"
Use the decision tree below to diagnose your specific failure mode.
Figure 2: Diagnostic flowchart for common synthetic failures in pyridine substitution.
Detailed Troubleshooting Table
| Symptom | Root Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Base insolubility or low temperature. | Switch from |
| Formation of Disulfide (EtS-SEt) | Oxidation of thiol by air. | This consumes your nucleophile. Add 0.5 equiv extra thiol and ensure vigorous |
| Formation of "Pyridone" (Hydrolysis) | Wet solvent (Water attacks 4-Cl). | Dry DMF over molecular sieves (3Å). Ensure base is anhydrous. |
| N-Alkylation Impurity | Only applies if using 4-mercaptopyridine + Et-Halide. | Switch routes. Alkylation of the pyridone tautomer favors N-alkylation. Use the |
Module 4: Advanced Considerations
The "Odor" Hazard (Critical Safety)
Ethanethiol has a detection threshold of ~1 ppb. Improper handling will evacuate your building.
-
Containment: All transfers must occur in a fume hood.
-
Quenching: Do not pour reaction waste directly into the drain. Treat all glassware and waste streams with 10% Sodium Hypochlorite (Bleach) . This oxidizes the thiol/sulfide to a sulfonate, which is odorless.
-
Reaction:
-
When to use Palladium Catalysis?
If your substrate has electron-donating groups (e.g., 3-methoxy-4-chloropyridine), the ring is deactivated for
-
Recommended Catalyst:
+ Xantphos or Pd-PEPPSI-IPr. -
Note: Thiols are catalyst poisons. You must use a strong base (NaOtBu) and high catalyst loading (2-5 mol%) if attempting this route [1].
References
-
C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Source: Journal of the American Chemical Society (2025).[1] Context: Discusses catalyst poisoning and ligand selection for Pd-catalyzed thiolation, relevant for difficult pyridine substrates. URL:[Link]
-
Nucleophilic Aromatic Substitution: Mechanism and Conditions. Source: Master Organic Chemistry / PrepChem. Context: Foundational protocols for converting 4-chloropyridine HCl to 4-substituted derivatives using nucleophiles. URL:[Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Source: National Institutes of Health (PMC). Context: Highlights the challenges of regioselectivity (N vs C/S attack) in pyridine functionalization. URL:[Link]
Sources
Technical Support Center: 4-Ethylsulfanylpyridine (4-ESP) Stability Guide
[1]
Current Status: Active Topic: Stability & Degradation Mechanisms in Acidic Media Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Executive Summary
4-Ethylsulfanylpyridine (4-ESP) exhibits a specific, often overlooked instability profile in acidic environments.[1] While the pyridine ring is generally robust, the 4-ethylsulfanyl substituent acts as a pseudo-halogen , making the molecule susceptible to Nucleophilic Aromatic Substitution (
In aqueous acidic media, 4-ESP undergoes hydrolysis to form 4-pyridone and ethanethiol .[1] This reaction is the primary cause of yield loss, unexpected polarity shifts in chromatography, and the characteristic "rotten cabbage" odor during workup.
Part 1: Troubleshooting & Diagnostics (Q&A)
Q1: I acidified my reaction mixture for workup, and now my product yield is significantly lower than expected. Where did it go?
Diagnosis: Acid-Catalyzed Hydrolysis.[1]
The Mechanism: When you acidify the aqueous layer (pH < 3), the pyridine nitrogen protonates (
Q2: Why does my fume hood smell strongly of rotten cabbage/gas leak after the acid wash?
Diagnosis: Ethanethiol Release. The Cause: The hydrolysis described above releases ethanethiol (EtSH) as a byproduct. Sensory Threshold: Humans can detect ethanethiol at concentrations as low as 1 part per 2.8 billion.[1] Even minor degradation (<1%) will generate a potent stench.[1] Immediate Action: Treat the waste stream with bleach (sodium hypochlorite) to oxidize the thiol to non-volatile sulfonates before disposal.
Q3: My HPLC shows a new, early-eluting peak that wasn't there before acidification. What is it?
Diagnosis: 4-Pyridone Formation.[1][2][3][4][5]
Analysis: 4-ESP is relatively non-polar. 4-Pyridone is highly polar and will elute near the solvent front on reverse-phase (C18) columns.[1]
Confirmation: Check the UV spectrum of the new peak. 4-Pyridone has a distinct UV absorption pattern (
Q4: The hydrochloride salt of 4-ESP turned into a sticky oil/goo after a few days. Is it salvageable?
Diagnosis: Hygroscopic Deliquescence & Hydrolysis.[1] The Cause: Pyridine hydrochloride salts are notoriously hygroscopic.[1] If exposed to ambient moisture, the salt absorbs water. The resulting concentrated acidic "brine" creates the perfect environment for the hydrolysis reaction described in Q1, effectively dissolving and degrading your compound simultaneously. Prevention: Store HCl salts in a desiccator under Argon. If oiling occurs, attempt to triturate with anhydrous diethyl ether or acetone to recover the solid, but check purity immediately.
Part 2: Technical Deep Dive & Mechanisms
The Degradation Pathway:
Hydrolysis
The instability is driven by the electron-withdrawing nature of the protonated pyridine ring. The mechanism follows an addition-elimination pathway (
Key Factors:
-
pH: Lower pH = Higher concentration of the reactive pyridinium species.[1]
-
Temperature: Hydrolysis rates increase exponentially with heat.[1] Never reflux 4-ESP in aqueous acid.
-
Nucleophile: Water is the culprit.[1] Anhydrous acids (e.g., HCl in Ether) are generally safe if kept dry.[1]
Visualizing the Pathway:
Figure 1: Acid-catalyzed hydrolysis mechanism of 4-ethylsulfanylpyridine.
Part 3: Experimental Protocols & Stability Data
Stability Comparison Table
Use this table to select appropriate workup conditions.
| Condition | Stability Rating | Risk Level | Notes |
| 1M HCl (aq), 25°C | Moderate | Medium | Hydrolysis occurs over hours.[1] Process quickly. |
| 1M HCl (aq), 60°C+ | Poor | Critical | Rapid hydrolysis to 4-pyridone.[1] AVOID. |
| Acetic Acid (Glacial) | Good | Low | Protonation occurs, but water is absent.[1] |
| TFA (Anhydrous) | Good | Low | Stable if strictly anhydrous.[1] |
| HCl in Ether (Anhydrous) | Excellent | Low | Best method for salt formation.[1] |
| Oxidizing Acids (HNO3) | Zero | Critical | Immediate oxidation to sulfoxide/sulfone.[1] |
Protocol 1: Safe Workup Procedure (Quenching)
Do not dump reaction mixtures directly into strong acid.[1]
-
Cooling: Cool the reaction mixture to 0°C .
-
Buffering: Instead of 1M HCl, use a saturated Ammonium Chloride (
) solution or a Phosphate Buffer (pH 5-6) .[1] This protonates basic impurities without fully activating the pyridine ring for hydrolysis.[1] -
Extraction: Extract immediately into an organic solvent (DCM or EtOAc).[1]
-
Washing: Wash the organic layer with brine, not acid.[1]
-
Drying: Dry over
and concentrate in vacuo at temperatures < 40°C .
Protocol 2: Preparation of Stable Hydrochloride Salt
To store 4-ESP as a salt without degradation.
-
Dissolve 4-ESP (1.0 equiv) in anhydrous diethyl ether or 1,4-dioxane .
-
Cool to 0°C under Nitrogen/Argon atmosphere.
-
Add 2M HCl in Diethyl Ether (1.05 equiv) dropwise. Do not use aqueous HCl.[1]
-
A white precipitate should form immediately.[1]
-
Filter the solid under an inert atmosphere (e.g., Schlenk line or glovebox) if possible, or quickly on a Buchner funnel.[1]
-
Wash with cold anhydrous ether.
-
Dry under high vacuum for 4 hours.
-
Storage: Store in a sealed vial with desiccant at -20°C.
References
-
Bulavka, V. N., & Boiko, I. I. (2000).[1] Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-oxide with Iron and Mineral Acids. MDPI Molbank.[1] (Describes the parallel hydrolysis of 4-substituted pyridines to 4-pyridone in mineral acids).
-
Katritzky, A. R., & Taylor, R. (1990).[1] Electrophilic Substitution of Heterocycles: Quantitative Aspects. Advances in Heterocyclic Chemistry. (Fundamental text detailing the activation of pyridines toward nucleophilic attack upon protonation).
-
Spitzner, R. (2001).[1] Pyridine and its Derivatives. In: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.[1] (Comprehensive review of pyridine reactivity, including lability of 4-substituents).
-
PubChem. (2024).[1] 4-Pyridone Compound Summary. National Library of Medicine.[1] (Confirming the tautomeric equilibrium and stability data of the hydrolysis product).
Technical Support Center: Purification of 4-Ethylsulfanylpyridine
Topic: Purification & Handling of 4-Ethylsulfanylpyridine (4-ESP) Ticket ID: #ESP-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open[1]
Introduction: The "Sticky & Stinky" Challenge
Welcome to the technical support portal. If you are working with 4-ethylsulfanylpyridine (4-ESP) , you are likely facing a dual challenge: chemical behavior (polarity, coordination) and physical handling (noxious odor, oxidation sensitivity).[1][2]
This molecule combines a basic pyridine nitrogen with a nucleophilic sulfur tail.[1] This creates specific purification hurdles:
-
Silica Tailing: The basic nitrogen interacts strongly with acidic silanols on silica gel.[1]
-
Odor: The thioether moiety, while less volatile than the parent thiol, still carries a potent stench that can contaminate laboratory spaces.[1]
-
Oxidation: The sulfur atom is prone to oxidation to sulfoxide (
) or sulfone ( ) if handled carelessly in air.[1]
Below are the specific troubleshooting guides designed to resolve these issues.
Module 1: Odor Control & Safety
Q: The smell is escaping my hood and contaminating the lab. How do I contain it?
A: You must implement an active oxidative quenching system. Standard venting is insufficient for thioethers.[1] You need to chemically destroy the odor-causing functional group (the sulfur) before it enters the exhaust system.
The Mechanism
The most effective method is oxidation using Sodium Hypochlorite (Bleach) . Bleach oxidizes the sulfide/thiol to a sulfoxide, sulfone, or sulfonic acid, which are generally non-volatile and odorless [1][2].[1]
Protocol: The "Bleach Trap" Setup
Do not rely solely on the fume hood airflow.[1] When removing solvents (Rotavap) or drying the product under vacuum, use the following setup:
-
Primary Trap: Dry ice/acetone trap to catch bulk solvents.[1]
-
Secondary Trap (The Scrubber): A gas washing bottle (bubbler) filled with 10-15% commercial bleach solution.[1]
-
Vacuum Source: Diaphragm pump.[1]
Critical Step: All glassware that touches 4-ESP must be soaked in a bleach bath inside the hood for 2-4 hours before being removed for washing.[1]
Visualization: Odor Control Workflow
Caption: Figure 1. Active oxidative scrubbing workflow to prevent thiol/thioether odor release during solvent removal.
Module 2: Chromatographic Purification
Q: My compound streaks/tails on the TLC plate and column. How do I fix the separation?
A: You are experiencing "Silanol Drag." The pyridine nitrogen (pKa ~5.[1]2) acts as a base, hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica gel surface. This causes peak broadening (tailing) and poor resolution [3].[1]
The Solution: Silica Deactivation
You must neutralize the silica gel surface before or during the run.
Method A: The Triethylamine (TEA) Wash (Recommended)
-
Slurry Preparation: Prepare your silica slurry using your starting eluent + 1% Triethylamine (TEA) .[1]
-
Column Packing: Pour the column with this TEA-spiked solvent.
-
Flushing: Flush the column with 2-3 column volumes of pure eluent (without TEA) to remove excess amine, or keep 0.5% TEA in the mobile phase if the streaking persists.
-
Result: The TEA binds to the active silanol sites, preventing the pyridine from "sticking."[1]
Method B: Switch Stationary Phase If TEA is incompatible with other functional groups in your molecule, switch to Neutral Alumina (Aluminum Oxide) .[1] Alumina is less acidic than silica and typically yields better resolution for pyridines without additives.[1]
Data: Solvent Systems for 4-ESP
| Polarity | Solvent System (v/v) | Additive | Application |
| Low | Hexane / EtOAc (9:1 to 7:3) | 1% TEA | Removing non-polar impurities (e.g., disulfides).[1] |
| Medium | DCM / MeOH (98:2 to 95:5) | 0.5% NH₄OH | Standard purification of the pyridine core.[1] |
| High | EtOAc / MeOH (9:1) | 1% TEA | Eluting highly polar oxidation byproducts.[1] |
Module 3: Alternative Purification (Distillation & Salts)
Q: Can I avoid chromatography? The smell makes column packing difficult.
A: Yes, Vacuum Distillation or Salt Formation are excellent alternatives.
Option 1: Vacuum Distillation
4-Ethylsulfanylpyridine is a liquid with a boiling point significantly higher than pyridine due to the sulfur substitution.[1]
-
Estimated BP: ~100–115°C at 10-15 mmHg (Based on 4-vinylpyridine analogues [4]).[1]
-
Protocol: Use a Kugelrohr or short-path distillation apparatus.
-
Warning: Sulfur compounds can "bump" violently.[1] Use a magnetic stir bar and a slow vacuum ramp.[1]
Option 2: Hydrochloride Salt Formation (The "Odor Killer")
Converting the liquid free base into a solid hydrochloride salt is the most robust way to purify and store the compound. The salt is usually odorless and stable.[1]
Protocol:
-
Dissolve crude 4-ESP in dry Diethyl Ether or Dichloromethane (10 mL/g).
-
Cool to 0°C in an ice bath.
-
Slowly add 2M HCl in Diethyl Ether (or bubble HCl gas) until precipitation stops.
-
Wash with cold ether.[1]
-
Recovery: If you need the free base later, simply partition the salt between aqueous NaHCO₃ and DCM.[1]
Visualization: Purification Decision Tree
Caption: Figure 2. Decision logic for selecting the optimal purification method based on crude purity and storage needs.
Module 4: Stability & Storage
Q: My clear liquid turned brown/red overnight. What happened?
A: Oxidative degradation.
Thioethers are susceptible to oxidation by atmospheric oxygen to sulfoxides (
Storage Protocol:
-
Atmosphere: Flush the storage vial with Argon or Nitrogen .[1]
-
Temperature: Store at -20°C or 4°C .
-
Container: Use amber glass vials to prevent photo-oxidation.
-
Stabilizer: If storing as a free base liquid for long periods, conversion to the HCl salt (as described in Module 3) is the best method to prevent "browning."[1]
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Chemical Sampling Information: Ethyl Mercaptan. Retrieved from [Link] (General guidance on thiol handling and quenching).[1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pyridine purification and silica neutralization).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7502, 4-Vinylpyridine.[1] Retrieved from [Link] (Boiling point analogue reference).[1]
-
Lide, D. R. (Ed.).[1][3][4] (2005).[1][3] CRC Handbook of Chemistry and Physics (86th ed.).[1] CRC Press.[1][3] (Physical properties of pyridine derivatives).
Sources
Thioether Stability Support Center: 4-Ethylsulfanylpyridine Specialization
Current Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: T-PYR-S-OX-001 Subject: Prevention of Thioether Oxidation in 4-Ethylsulfanylpyridine
Welcome to the Technical Support Center
You are working with 4-ethylsulfanylpyridine (also known as 4-(ethylthio)pyridine). This molecule presents a classic chemoselectivity challenge: it contains a nucleophilic thioether (sulfide) and a basic pyridine nitrogen .
While the pyridine ring is relatively robust, the thioether sulfur is highly prone to oxidation. It acts as a "soft" nucleophile, greedily reacting with electrophilic oxidants (like peroxides or peracids) and even atmospheric oxygen over time.
This guide is structured to help you Prevent , Diagnose , and Rescue your material.
Part 1: Storage & Handling (Prevention)
Q: How should I store 4-ethylsulfanylpyridine to prevent "silent" degradation?
A: Thioethers undergo autoxidation (reaction with atmospheric
Protocol: The "Triple-Barrier" Storage System
-
Atmosphere: Store under a positive pressure of Argon (preferred over Nitrogen due to higher density).
-
Temperature: Maintain at -20°C . Lower temperatures kinetically inhibit the formation of sulfoxides.
-
Container: Use amber glass vials with Teflon-lined caps. Light can promote radical formation, accelerating autoxidation.
Expert Tip: If you are storing the liquid for >1 month, add a few copper turnings (activated) to the vial. Copper acts as a radical scavenger and stabilizer for the pyridine ring, though its primary role here is minimizing radical propagation chains in the bulk liquid.
Q: I need to use an ethereal solvent (THF, Diethyl Ether). Is that safe?
A: Only if rigorously tested.[1] Ethers form peroxides upon storage. These peroxides are strong enough to oxidize your thioether to a sulfoxide (
Validation Step:
-
Test your solvent with Quantofix® Peroxide Test Sticks before use.
-
Requirement: Peroxide level must be < 5 ppm .
-
Mitigation: If peroxides are detected, pass the solvent through a column of activated alumina or distill over Sodium/Benzophenone immediately before use.
Part 2: Reaction Compatibility (Execution)
Q: I need to perform an oxidation elsewhere on the molecule. How do I protect the sulfur?
A: You cannot easily "protect" a thioether with a group like you would an alcohol. You must rely on chemoselectivity or scavengers .
Strategy A: Kinetic Control (Chemoselectivity) If you are oxidizing an alcohol to an aldehyde/ketone, avoid m-CPBA or H2O2. Instead, use:
-
Dess-Martin Periodinane (DMP): Generally tolerates sulfides if used at 0°C with stoichiometric exactness.
-
Swern Oxidation: Standard conditions (
) are compatible because the active species reacts preferentially with the alcohol.
Strategy B: Sacrificial Scavenging If you must use a less selective oxidant, add a "dummy" thioether that is more nucleophilic than your substrate.
-
Additive: Dimethyl sulfide (DMS) or Methionine (5–10 equivalents).
-
Mechanism: The oxidant attacks the sacrificial DMS first.
-
Cleanup: DMS is volatile (b.p. 37°C) and easily removed; Methionine is water-soluble and removed by aqueous wash.
Q: Can I use metal catalysts (Pd, Pt, Rh)?
A: This is a high-risk operation. The sulfur atom in 4-ethylsulfanylpyridine is a potent catalyst poison (it binds strongly to soft metals).
-
Symptom: The reaction stalls immediately.
-
Workaround: Use Pd(OAc)2 or catalysts with strongly binding ligands (like phosphines) that can outcompete the sulfur. Increase catalyst loading to 5–10 mol%.
Part 3: Troubleshooting & Rescue (Correction)
Q: I see a new spot on my TLC. Is it the sulfoxide or the N-oxide?
A: Differentiating them is critical for the rescue plan.
| Feature | Sulfide (Product) | Sulfoxide (Impurity) | Sulfone (Over-oxidation) | N-Oxide |
| Polarity (TLC) | High Rf (Non-polar) | Low Rf (Polar) | Mid Rf | Lowest Rf (Very Polar) |
| H-NMR Shift | Ethyl | Ethyl | Ethyl | Pyridine protons shift downfield |
| Mass Spec | [M+H]+ | [M+16]+ | [M+32]+ | [M+16]+ |
Diagnostic Workflow:
-
Run TLC (DCM/MeOH 95:5).
-
The Sulfoxide will drag significantly lower than the Sulfide.
-
Visual Confirmation: Sulfoxides do not smell like the parent thioether.[2] If the "rotten cabbage" smell disappears, you have oxidized your product.
Q: My product is oxidized to the sulfoxide. Do I throw it away?
A: No. Sulfoxides are easily reduced back to thioethers under mild conditions.[3]
Rescue Protocol: The "WBK" Method (NaI / TFAA) This method is highly chemoselective for reducing sulfoxides to sulfides without touching esters, amides, or the pyridine ring.
-
Dissolve: Crude sulfoxide in Acetone (0.1 M).
-
Add: Sodium Iodide (NaI, 3.0 equiv).
-
Cool: To 0°C.
-
Add: Trifluoroacetic Anhydride (TFAA, 1.5 equiv) dropwise.
-
Wait: Stir 15 mins at 0°C. Solution will turn dark red/brown (Iodine formation).
-
Quench: Saturated aqueous
(Sodium Sulfite) until the iodine color vanishes (turns yellow/clear). -
Extract: DCM or EtOAc.
-
Result: Quantitative conversion back to 4-ethylsulfanylpyridine.
Visualizing the Chemistry
Figure 1: Oxidation Pathways & Selectivity
This diagram illustrates the competing oxidation pathways. Note that Sulfur oxidation is kinetically faster than Nitrogen oxidation with most electrophilic oxidants.
Caption: Oxidation cascade of 4-ethylsulfanylpyridine. The Sulfide-to-Sulfoxide step is reversible (Blue Arrow).
Figure 2: Troubleshooting Decision Tree
Follow this logic flow when you suspect degradation.
Caption: Diagnostic logic for identifying and treating oxidized thioether impurities.
Summary Data Tables
Table 1: Oxidant Compatibility Matrix
Can I use this reagent in the presence of my thioether?
| Reagent Class | Example | Compatibility | Notes |
| Peracids | m-CPBA, Peracetic acid | INCOMPATIBLE | Will oxidize S immediately. |
| Peroxides | H2O2, t-BuOOH | INCOMPATIBLE | Requires catalyst, but risky. |
| High-Valent Metals | KMnO4, CrO3 (Jones) | INCOMPATIBLE | Aggressive oxidation. |
| Hypervalent Iodine | Dess-Martin (DMP) | CONDITIONAL | Safe at 0°C; avoid excess reagent. |
| Swern Reagents | DMSO / Oxalyl Chloride | COMPATIBLE | Active species reacts with alcohol first. |
| Hydrides | NaBH4, LiAlH4 | COMPATIBLE | Reducing environment is safe. |
| Bases | NaH, LDA, K2CO3 | COMPATIBLE | Thioethers are stable to base. |
Table 2: Rescue Reagents (Sulfoxide to Sulfide)
Comparison of methods to restore 4-ethylsulfanylpyridine.
| Method | Reagents | Conditions | Pros | Cons |
| Iodide/Anhydride | NaI + TFAA | Acetone, 0°C, 15 min | Best Choice. Fast, mild, high yield. | Uses TFAA (corrosive). |
| Phosphine | MeCN, Reflux | Very common reagents. | Generates | |
| Borohydride | THF, 0°C | Cheap. | Can reduce other sensitive groups (ketones). | |
| Silane | DCM, RT | Lewis Acid driven. |
References
- Thioether Oxidation and Prevention: vertexaisearch.cloud.google.com. "Preventing thioether oxidation in organic synthesis".
- Reduction of Sulfoxides to Thioethers: organic-chemistry.org. "Reduction of Sulfoxides - Organic Chemistry Portal".
- Handling Pyridine Derivatives: sigmaaldrich.com. "4-Ethylpyridine Safety & Properties".
-
Chemoselectivity in Thioether Chemistry : masterorganicchemistry.com. "Thiols and Thioethers: Properties and Key Reactions". Available at: [2][4][5][6][7][8][9][10][11]
Sources
- 1. 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China – Buy 4-Ethylpyridine Online [pipzine-chem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of Sulfoxides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-ethyl pyridine, 536-75-4 [thegoodscentscompany.com]
- 8. Chemical Characteristics and Thermal Oxidative Stability of Novel Cold-Pressed Oil Blends: GC, LF NMR, and DSC Studies [mdpi.com]
- 9. 4-Ethylpyridine 98 536-75-4 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
Technical Guide: Impurity Removal from 4-Ethylsulfanylpyridine
[1][2][3][4]
Compound: 4-ethylsulfanylpyridine (CAS: 39658-38-9) Synonyms: 4-(Ethylthio)pyridine, 4-Pyridine ethyl sulfide.[1][2][3][4] Target Purity: >98.0% (GC/LC)
Impurity Profiling & Causality
Before initiating purification, you must identify which impurity is compromising your application.[2][3][4] In the synthesis of 4-ESP (typically via nucleophilic aromatic substitution of 4-chloropyridine with ethanethiol), three distinct classes of impurities arise.
| Impurity Type | Specific Compound | Origin | Physical Characteristic | Impact on Application |
| Volatile Sulfur | Ethanethiol (Ethyl mercaptan) | Unreacted Reagent | Pungent, garlic-like odor | Poisons metal catalysts (Pd, Pt); false positives in biological assays.[1][2][3][4] |
| Non-Basic Organics | Diethyl disulfide | Oxidation of excess thiol | Oily residue, sulfur smell | Lowers boiling point; interferes with crystallization.[3][4] |
| Basic Halides | 4-Chloropyridine | Unreacted Starting Material | Liquid/Low-melting solid | Competes in subsequent nucleophilic reactions; alters pKa profile.[1][2][3][4] |
| Oxidation Byproducts | 4-ESP N-oxide or Sulfoxide | Air oxidation during workup | Solid precipitate or polar gum | Changes solubility; alters ligand properties in coordination chemistry.[1][2][3][4] |
The "Self-Validating" Purification Protocol
Objective: Remove thiol, disulfide, and oxidation impurities using pKa-dependent partitioning.[1][2][3][4] Principle: 4-ESP is a basic pyridine derivative (pKa ≈ 5.4).[1][2][4] Thiols are weakly acidic (pKa ≈ 10.6), and disulfides are neutral.[1][2][3][4] We exploit these differences to force impurities into waste streams while toggling the product between phases.[3][4]
Phase 1: The Alkaline Wash (Thiol Removal)
Why:[1][2] Ethanethiol is not water-soluble, but Sodium Ethanethiolate is.[1][2][3][4]
Phase 2: The Acid Switch (Disulfide & Neutral Removal)
Why: Disulfides and non-basic tars cannot be protonated by dilute acid.[2][3][4]
Phase 3: Recovery & Isolation[4]
-
Cool the acidic aqueous layer to 0°C.
-
Slowly basify with 6.0 M NaOH or solid
until pH > 11. -
Dry over anhydrous
, filter, and concentrate in vacuo.
Safety Warning regarding Bleach: Never add bleach (NaOCl) directly to the product mixture to kill the smell.[2] Bleach will oxidize the sulfide sulfur in 4-ESP to a sulfoxide (
Visualizing the Workflow
The following diagram illustrates the logic flow of the Acid-Base "Switch" technique.
Figure 1: The Acid-Base "Switch" Protocol for separating basic 4-ESP from acidic thiols and neutral disulfides.
Advanced Troubleshooting (FAQs)
Q1: I still smell thiols after the NaOH wash. What should I do?
-
Diagnosis: Trace thiols have a very low odor threshold (ppb range).[1][2][4]
-
Solution: Perform a "Chemical Scavenge." Add 1-2 mol% of N-ethylmaleimide or Methyl Acrylate to your crude organic solution and stir for 30 minutes. These electrophiles undergo a Michael addition with the trace thiol (but react much slower with the bulky sulfide in your product).[1][2] The resulting adduct is high molecular weight and easily removed during the subsequent distillation or column chromatography [1].[4]
Q2: My product turned brown overnight. Is it ruined?
-
Diagnosis: Pyridines with sulfur substituents are prone to oxidative darkening (formation of charge-transfer complexes or N-oxides).[1][2][3][4]
-
Solution: Check purity by TLC/NMR. Often the color is a <1% impurity.[3][4] To prevent this, store 4-ESP under an inert atmosphere (Argon/Nitrogen) in the dark.[1][2][3][4] If the N-oxide has formed (polar spot on TLC), you can reduce it back to the pyridine using
or Zn dust in acetic acid [2].[1][2][3]
Q3: How do I remove unreacted 4-Chloropyridine?
-
Insight: The acid-base extraction above will not remove 4-chloropyridine efficiently because it is also basic (pKa ~3.8).[1][2][3][4]
-
Solution: Use Vacuum Distillation .[3][4]
-
4-Chloropyridine BP: ~147°C (760 mmHg) / ~55°C (15 mmHg).[1][2][4]
-
4-Ethylsulfanylpyridine BP: Higher boiling due to increased molecular weight.[1][2][3][4]
-
Procedure: Distill under high vacuum (<5 mmHg). The 4-chloropyridine will distill over first.[1][2][3][4] Collect the main fraction once the temperature stabilizes at the higher range.[3]
-
Q4: Can I use column chromatography?
-
Yes, but caution is required. Silica gel is slightly acidic.[2][3][4] Basic pyridines can streak or bind irreversibly.[2][3][4]
-
Modification: Pre-treat your silica gel slurry with 1-2% Triethylamine (TEA) in your eluent solvent (e.g., Hexane:EtOAc + 1% TEA).[1][2][4] This neutralizes the acidic sites on the silica, ensuring sharp peaks and good recovery [3].[3]
References
-
Thiol Scavenging: Use of Michael Acceptors for Thiol Removal.[3][4] Common laboratory practice for removing odorous mercaptans.[2][3][4] See: J. Org.[2][3][4] Chem. procedures involving "odorless" thiol protocols.[2][3][4][8][9]
-
Pyridine N-Oxide Reduction: Reduction of Pyridine N-Oxides.[1][2][3][4] Organic Chemistry Portal.[2][3][4] Available at: [Link]
-
Chromatography of Pyridines: Purification of Basic Heterocycles. Standard technique involves amine-modified silica.[1][2][3][4] See: Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution.[2][3][4] J. Org.[2][3][4] Chem. 1978, 43, 14, 2923–2925.[2][3][4] Available at: [Link][1][2][4]
-
Physical Properties: 4-Ethylpyridine and derivatives data. PubChem Compound Summary for CID 10822 (Analogous structure data).[1][2][4] Available at: [Link][1][2][4]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
- 7. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Reactivity Hurdles with 4-Ethylsulfanylpyridine
Ticket ID: #PYR-S-004 Subject: Troubleshooting Low Reactivity & Catalyst Poisoning in 4-Ethylsulfanylpyridine Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely reading this because your standard cross-coupling reactions (Suzuki, Sonogashira) have stalled, or your nucleophilic substitutions are failing to displace the ethylthio group.
4-Ethylsulfanylpyridine (CAS: 59315-59-2) is a "Janus-faced" building block. The pyridine nitrogen renders the ring electron-deficient, while the C4-ethylsulfanyl moiety acts as both a potential leaving group and a catalyst poison. The sulfur atom’s lone pairs are "soft" Lewis bases that bind irreversibly to "soft" transition metals (Pd, Pt), deactivating standard catalytic cycles.
This guide provides field-proven protocols to bypass these thermodynamic sinks, focusing on Liebeskind-Srogl coupling , Sulfone-activated
Module 1: Cross-Coupling Failures (The "Catalyst Death" Loop)
The Problem
You are attempting a Suzuki-Miyaura coupling at the C4 position (or elsewhere on the ring), but the reaction turns black/precipitates immediately, or yields <10% product. Increasing catalyst loading does not help.
The Diagnosis
Sulfur Poisoning. The thioether sulfur coordinates to the Pd(II) center, displacing phosphine ligands and forming a stable, unreactive complex. Standard Pd(0)/Pd(II) cycles cannot turn over because the oxidative addition step is kinetically inhibited by this strong coordination.
The Solution: Liebeskind-Srogl Coupling
Do not fight the sulfur; use it. The Liebeskind-Srogl coupling specifically utilizes Copper(I) Thiophene-2-carboxylate (CuTC) as a cofactor.[1] The Cu(I) scavenges the sulfur, facilitating the transmetallation to Palladium without poisoning the active species.
Protocol: C4-Arylation via Liebeskind-Srogl
Target: Replacing the -SEt group with an Aryl group.
| Component | Equivalent | Role |
| 4-Ethylsulfanylpyridine | 1.0 equiv | Substrate (Electrophile) |
| Aryl Boronic Acid | 1.5 - 2.0 equiv | Nucleophile |
| Pd(PPh3)4 | 5 mol% | Catalyst |
| CuTC | 1.5 - 3.0 equiv | Critical Cofactor (Sulfur scavenger) |
| THF | [0.1 M] | Solvent (Anhydrous) |
Step-by-Step:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. (Oxygen inhibits this reaction).
-
Mix Solids: Add Pd(PPh3)4, CuTC, and the Boronic Acid.
-
Addition: Add the pyridine substrate and degassed THF.
-
Reaction: Heat to 50–60°C for 12–18 hours.
-
Workup: The mixture will turn dark. Filter through a celite pad to remove copper salts. Wash with EtOAc.
Expert Tip: If the reaction is sluggish, switching the thioether to a thiol ester is common, but for 4-ethylsulfanylpyridine, simply increasing CuTC to 3.0 equiv often forces the reaction to completion [1, 3].
Visual Workflow: The Copper Shunt
Figure 1: The Liebeskind-Srogl pathway bypasses catalyst poisoning by sequestering sulfur with Copper(I).
Module 2: Nucleophilic Substitution (The "Stuck" Group)
The Problem
You want to replace the -SEt group with an amine or alkoxide via
The Diagnosis
The ethylthio group is a poor leaving group . While the pyridine ring is electron-deficient, the electron-donating resonance effect (+M) of the sulfur counteracts the inductive withdrawal, making the C4 position insufficiently electrophilic for mild substitution.
The Solution: The "Oxidation-Activation" Protocol
Oxidize the sulfide to a sulfone (-SO2Et) . The sulfone is a powerful electron-withdrawing group (EWG) and an excellent leaving group (comparable to fluoride in
Protocol: Sulfone Displacement
Phase 1: Oxidation [2][3][4][5]
-
Dissolve 4-ethylsulfanylpyridine in DCM (0.2 M).
-
Cool to 0°C.
-
Add mCPBA (2.2 equiv) portion-wise. (Alternatively, use Oxone in MeOH/H2O for a greener approach).
-
Stir at RT for 4 hours.
-
Quench with saturated
(to destroy excess peroxide) and wash with . -
Isolate 4-ethylsulfonylpyridine .
Phase 2:
-
Dissolve the sulfone intermediate in DMF or DMSO.
-
Add nucleophile (Primary amine: 1.2 equiv; Alkoxide: 1.1 equiv).
-
Add Base (
or , 2.0 equiv). -
Heat to 60–80°C. Reaction is usually complete in <2 hours.
| Parameter | Sulfide (-SEt) | Sulfone (-SO2Et) |
| Hammett | 0.00 (Neutral) | +0.68 (Strongly Withdrawing) |
| Leaving Group Ability | Poor | Excellent |
| >150°C | 25–80°C |
Module 3: C-H Functionalization (The "Inert" Ring)
The Problem
You need to add alkyl groups to the C2 position, but Friedel-Crafts alkylation fails.
The Diagnosis
Pyridines are
The Solution: Minisci Reaction
Use a radical decarboxylation mechanism to alkylate the C2 position. The protonated pyridine ring becomes highly electrophilic, accepting nucleophilic alkyl radicals generated from carboxylic acids [4, 6].
Protocol: C2-Alkylation (Minisci)
| Reagent | Role |
| Carboxylic Acid (R-COOH) | Radical Precursor (Alkyl source) |
| AgNO3 | Catalyst (10-20 mol%) |
| (NH4)2S2O8 | Oxidant (Persulfate) |
| TFA / Water | Solvent System |
Step-by-Step:
-
Dissolve 4-ethylsulfanylpyridine (1 equiv) and the Carboxylic Acid (2 equiv) in 1:1 Water/TFA.
-
Add AgNO3 (0.2 equiv).
-
Heat to 70°C.
-
Add (NH4)2S2O8 (2.0 equiv) dropwise as a solution in water over 30 minutes.
-
Note: The reaction produces CO2 gas. Ensure venting.
-
Basify with NaOH (carefully) and extract with DCM.
Regioselectivity Note: Since C4 is blocked by the -SEt group, alkylation occurs exclusively at C2 (and C6 if excess reagent is used).
Visual Workflow: Reactivity Decision Tree
Figure 2: Strategic decision tree for selecting the correct synthetic methodology based on target regiochemistry.
Frequently Asked Questions (FAQ)
Q: Can I use standard Pd-catalysts if I just add more catalyst? A: Generally, no. The sulfur-palladium bond is strong. While specialized N-heterocyclic carbene (NHC) ligands (like Pd-PEPPSI-IPr) show some resistance to sulfur poisoning, the Liebeskind-Srogl protocol is thermodynamically superior because it removes the sulfur from the equation entirely using Copper.
Q: The oxidation to sulfone worked, but the product is unstable. Why? A: 4-Ethylsulfonylpyridine is highly reactive. If stored in methanol or nucleophilic solvents, it can undergo slow substitution or hydrolysis. Store it solid, under argon, in a freezer. Perform the subsequent displacement step immediately if possible.
Q: My Minisci reaction turned into a black tar. What happened? A: Minisci reactions are sensitive to pH. If the solution isn't acidic enough (TFA/Water), the pyridine won't protonate, and the nucleophilic radical won't attack the ring. Conversely, if the temperature is too high, the radical species polymerize. Keep strictly to 70°C and ensure slow addition of the oxidant.
References
-
Liebeskind-Srogl Coupling Origin: Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling.[7][8] Journal of the American Chemical Society, 122(45), 11260–11261. Link
-
Sulfur Poisoning Mechanisms: Shen, Q., Ogata, T., & Hartwig, J. F. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(9), 2928–2929. Link
-
Liebeskind-Srogl Review: Procházková, E., et al. (2025).[8][9] The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds.[8][10] European Journal of Medicinal Chemistry. Link
-
Minisci Reaction on Pyridines: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[11] MedChemComm, 2(12), 1135-1161. Link
-
Oxidation Protocols: Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[5][12] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. The Journal of Organic Chemistry, 75(18), 6208–6213. Link
-
C4-Alkylation Specifics: Choi, J., et al. (2021).[13] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. Link
Sources
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 8. The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Second Generation Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 13. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in 4-Ethylsulfanylpyridine Reactions
Topic: Troubleshooting Catalyst Deactivation with 4-Ethylsulfanylpyridine (4-ESP) Document ID: TSC-4ESP-2024 Status: Active Audience: Process Chemists, Medicinal Chemists, Chemical Engineers
Introduction: The "Dual-Mode" Deactivation Challenge
Welcome to the Technical Support Center. If you are experiencing stalled reactions, low turnover numbers (TON), or complete catalyst failure when using 4-ethylsulfanylpyridine (4-ESP) , you are likely encountering a dual-mode deactivation mechanism.
4-ESP presents a unique challenge because it contains two distinct catalyst poisons within a single small molecule:
-
The Pyridine Nitrogen (Hard/Borderline Base): Coordinates to electrophilic metal centers, disrupting the catalytic cycle.
-
The Thioether Sulfur (Soft Base): Forms strong, often irreversible bonds with soft transition metals (Pd, Pt, Ni), blocking active sites.
This guide provides the diagnostic tools and experimental protocols required to identify which mechanism is dominant and how to overcome it.
Module 1: Diagnostic Kinetic Profiling
Before altering your reaction conditions, you must diagnose the type of deactivation occurring. Use the following kinetic signatures to identify the root cause.
| Symptom | Kinetic Profile | Diagnosis | Primary Cause |
| No Initiation | 0% conversion from | Total Poisoning | The thioether sulfur has saturated the metal center immediately upon addition. |
| Sluggish Rate | Linear but extremely slow conversion. | Inhibition (Off-Cycle) | Pyridine nitrogen is competing with the ligand for coordination sites (reversible). |
| Sudden Death | Rapid initial burst, then abrupt stop at <50% conversion. | Product Inhibition / Catalyst Decay | Active species degrades over time or product (if also coordinating) poisons the catalyst. |
| Induction Period | Slow start followed by acceleration. | Pre-catalyst Activation Issue | The substrate is delaying the reduction of Pd(II) to Pd(0). |
Module 2: The Sulfur Problem (Thioether Poisoning)
The Mechanism
The ethylsulfanyl group contains a sulfur atom with two lone pairs. According to Hard-Soft Acid-Base (HSAB) theory, sulfur is a "soft" base, making it an ideal ligand for "soft" acids like Palladium(II) and Platinum(II).
In a typical cross-coupling cycle (e.g., Suzuki-Miyaura), the oxidative addition intermediate (L
Visualization: The Sulfur Trap
Figure 1: Competitive binding pathway where S-coordination outcompetes the productive catalytic cycle.
Solution: Steric Bulk & High L:M Ratio
To prevent sulfur from binding, you must make the metal center sterically inaccessible to the sulfur lone pair while allowing the reacting carbon center to approach.
-
Protocol: Switch to Bulky Biaryl Phosphine Ligands (e.g., Buchwald Ligands like XPhos, RuPhos, or BrettPhos). The sheer size of these ligands creates a "protective umbrella" over the metal center.
-
Alternative: Use NHC (N-Heterocyclic Carbene) ligands (e.g., Pd-PEPPSI-IPr). The strong sigma-donation renders the metal less electrophilic and less prone to sulfur coordination.
Module 3: The Pyridine Problem (Nitrogen Coordination)
The Mechanism
Even if you block the sulfur, the pyridine nitrogen can coordinate to the metal. While less strong than the Pd-S bond, this interaction is often reversible and leads to an equilibrium between the active catalyst and a dormant Pd(L)(Pyridine) species. This manifests as a reaction that "crawls" but doesn't die.
Solution: Lewis Acid Masking
A "decoy" Lewis acid can be added to bind the pyridine nitrogen, leaving the palladium catalyst free to perform the reaction.
-
Reagent: Zinc Chloride (ZnCl
) or Magnesium Chloride (MgCl ). -
Stoichiometry: 1.1 to 1.5 equivalents relative to 4-ESP.
-
Mechanism: Zn
binds to the Pyridine-N (Hard-Borderline interaction) more strongly than Pd does, effectively "masking" the nitrogen.
Module 4: Experimental Protocols
Protocol A: The "Poison Test" (Competency Check)
Use this protocol to verify if 4-ESP is the cause of failure in a known working reaction.
-
Setup: Run a "standard" coupling reaction known to work well (e.g., Phenylboronic acid + Bromobenzene).
-
Spike: In a second vial, run the exact same reaction but add 10 mol% of 4-ESP as an additive (not a reactant).
-
Analyze: Compare the initial rates (conversion at 1 hour).
-
If Reaction 2 is <10% of Reaction 1: Severe Poisoning (Implement Module 2).
-
If Reaction 2 is 50-80% of Reaction 1: Inhibition (Implement Module 3).
-
Protocol B: Optimized Cross-Coupling for 4-ESP
A robust starting point for Suzuki coupling of 4-ESP derivatives.
-
Catalyst: Pd(OAc)
(2 mol%) + XPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%). -
Base: K
PO (3.0 equiv) - Use anhydrous base to prevent hydrolysis. -
Additive: ZnCl
(1.2 equiv) - Premix with 4-ESP for 15 mins before adding catalyst. -
Solvent: 1,4-Dioxane or Toluene (degassed).
-
Temperature: 80-100 °C.
Troubleshooting Decision Tree
Figure 2: Decision matrix for selecting the appropriate mitigation strategy.
FAQ: Frequently Asked Questions
Q: Can I use CuI as a co-catalyst? A: Avoid it. While CuI is common in Sonogashira couplings, copper has a high affinity for sulfur. In the presence of 4-ESP, the copper will likely be sequestered by the thioether, preventing it from facilitating the transmetallation step.
Q: Why does my reaction turn black immediately? A: This "Pd-black" formation indicates the precipitation of bulk Palladium(0). This usually happens when the ligands are stripped from the metal by the sulfur in 4-ESP, destabilizing the complex. Increasing the Ligand:Metal ratio (e.g., to 4:1) can help stabilize the active species.[1]
Q: Is the oxidation state of the sulfur important? A: Yes. If you oxidize the sulfide to a sulfone (-SO2Et) , it loses its ability to coordinate to the metal. If your synthetic route allows, oxidize the sulfur before the coupling step to eliminate the poisoning effect entirely.
References
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions. Source: American Chemical Society (JACS) [Link]
-
Overcoming Heterocycle Poisoning in C-H Activation. Source: National Institutes of Health (PMC) [Link]
-
Lewis Acid Activation of Pyridines for Nucleophilic Substitution. Source: PubMed [Link]
-
Catalyst Poisoning and Deactivation of Palladium Catalysts. Source: SciSpace [Link]
Sources
Technical Guide: Solvent Engineering for 4-Ethylsulfanylpyridine Synthesis
[1]
Content Type: Technical Support & Troubleshooting Audience: Process Chemists, Medicinal Chemists, R&D Scientists Version: 2.1 (Current)[1]
Executive Summary & Reaction Pathways
The synthesis of 4-ethylsulfanylpyridine is primarily achieved via two distinct mechanistic pathways. The choice of solvent is the critical determinant for reaction rate, conversion efficiency, and the suppression of regio-isomeric impurities.
Primary Synthetic Routes
-
Route A: Nucleophilic Aromatic Substitution (SNAr)
-
Route B: S-Alkylation of 4-Mercaptopyridine
Visualizing the Solvent Impact
The following diagram illustrates the two pathways and how solvent polarity dictates the outcome, particularly the risk of N-alkylation in Route B.
Caption: Figure 1.[1] Mechanistic flow showing how solvent choice influences the transition state stability in SNAr (Route A) and the regioselectivity in Alkylation (Route B).
Solvent Selection & Troubleshooting Guide
Module A: Optimizing Route A (SNAr)
Core Challenge: 4-Chloropyridine is deactivated compared to other electrophiles; the reaction requires a solvent that enhances nucleophilicity.[1][2]
| Solvent Class | Examples | Suitability | Technical Insight |
| Polar Aprotic | DMF, DMSO, NMP | Excellent | "Naked Anion" Effect: These solvents solvate cations (Na⁺) well but leave the thiolate anion (EtS⁻) poorly solvated and highly reactive.[1] Expect rapid conversion at 80–100°C. |
| Polar Protic | Ethanol, Methanol | Moderate | H-Bonding Dampening: Alcohols H-bond to the thiolate sulfur, reducing its nucleophilicity. Requires higher temperatures (reflux) and longer times.[1][2] Advantage:[1][3][4] Easier workup/greener profile.[1][2] |
| Non-Polar | Toluene, DCM | Poor | Solubility Limit: Sodium ethanethiolate is often insoluble.[1] Requires Phase Transfer Catalysts (e.g., TBAB) to function.[1] |
Troubleshooting Q&A
Q: My reaction in Ethanol is stalling at 60% conversion. Why?
-
Diagnosis: In protic solvents, the thiolate anion is "caged" by hydrogen bonds, raising the activation energy.
-
Solution: Switch to a dipolar aprotic solvent (DMF) or add a crown ether (15-crown-5 for Na⁺) to activate the salt.[1] Alternatively, increase temperature to reflux (78°C), but ensure your base (NaOEt) concentration is maintained.[1]
Q: I see a significant "4-Pyridone" impurity. Where did it come from?
Regioselectivity in Route B (Alkylation)
Core Challenge: 4-Mercaptopyridine exists in equilibrium with 4-thiopyridone.[1] Alkylation can occur at Sulfur (desired) or Nitrogen (undesired).[1][2]
The Hard/Soft Acid-Base (HSAB) Principle:
-
Sulfur (Soft): Preferred by soft electrophiles (Ethyl Iodide/Bromide) in aprotic solvents.[1][2]
-
Nitrogen (Hard): Favored by hard electrophiles or when the sulfur is heavily solvated by protic solvents (masking its nucleophilicity).[1][2]
Protocol: Maximizing S-Selectivity
-
Base: K2CO3 (mild base is sufficient).
Data: Solvent Impact on S:N Ratio
| Solvent | S-Alkylation (Target) | N-Alkylation (Impurity) | Mechanism Note |
|---|---|---|---|
| Acetone | >95% | <5% | Aprotic/Non-polarizing favors soft S-attack.[1] |
| DMF | >90% | ~5-10% | High polarity stabilizes the transition state for both, but S dominates. |
| Ethanol | ~80% | ~20% | H-bonding at S reduces S-nucleophilicity, allowing competitive N-attack.[1] |
Isolation & Workup Strategy
The product, 4-ethylsulfanylpyridine, is a basic amine. Solvent effects persist into the workup phase.[2]
Step-by-Step Isolation:
-
Quench: Dilute reaction mixture with water.
-
pH Adjustment (Critical):
-
Extraction Solvent:
-
Removal of Impurities:
-
N-ethyl-4-thiopyridone is neutral/non-basic.[1] It will extract with the product.[2]
-
Purification: Acid-Base wash.[1] Extract organic layer with 1M HCl (product goes to aqueous; N-alkyl impurity stays in organic).[1] Wash aqueous acid with DCM.[1][2] Basify aqueous layer to pH 10, then extract product back into DCM.
-
References
-
Nucleophilic Aromatic Substitution Mechanism
-
Solvent Effects on Ambident Nucleophiles
-
Synthesis of 4-substituted pyridines
-
Specific Protocol Adaptation (SNAr)
workup procedure for 4-ethylsulfanylpyridine reactions
Technical Support Center: 4-Ethylsulfanylpyridine Workup & Purification
Ticket ID: #PYR-S-004 Subject: Optimization of Workup for 4-Ethylsulfanylpyridine (4-Ethylthiopyridine) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary & Safety Directive
The "Olfactory Containment" Protocol Before discussing yield, we must address the primary hazard: Odor . 4-Ethylsulfanylpyridine and its precursor (ethanethiol) have low odor thresholds.[1] Inadequate containment can evacuate a building.[1]
-
The "Bleach Kill" Rule: Never wash thiol-contaminated glassware directly with water.[1] Submerge all glassware, septa, and syringes in a bath of 10% Sodium Hypochlorite (Bleach) for 24 hours.[1] This oxidizes residual thiols to odorless sulfonates.[1]
-
Vapor Control: All rotary evaporation must be vented into a bleach scrubber or a cryo-trap.[1] Do not vent directly into the fume hood exhaust if shared with other floors.[1]
The "Gold Standard" Purification Protocol
The physiochemical properties of 4-ethylsulfanylpyridine (Basic Nitrogen, Neutral Thioether) make Acid-Base Extraction the only robust method for high purity.[1] This method leverages the pyridine nitrogen's pKa (~5.[1]6) to separate the product from neutral impurities (disulfides) and acidic contaminants (unreacted thiols).[1]
Step-by-Step Methodology
Prerequisite: You have a crude reaction mixture (likely from SNAr of 4-chloropyridine or 4-cyanopyridine).[1]
-
Primary Evaporation:
-
Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent and volatile ethanethiol.
-
Note: Use a bleach trap for the pump exhaust.[1]
-
-
Acidification (The "Capture" Phase):
-
Resuspend the residue in Dichloromethane (DCM) .[1]
-
Add 1M HCl (aq) slowly with vigorous stirring.
- ), moving the product into the aqueous phase.
-
Separation: Transfer to a separatory funnel. Shake and separate.
-
-
The "Scrub" Wash:
-
Basification (The "Release" Phase):
-
Final Extraction:
Visualization: The Acid-Base Logic Flow
The following diagram illustrates the separation logic, highlighting where impurities are ejected.
Caption: Logical flow of the Acid-Base extraction targeting the basic pyridine nitrogen.
Technical Data & Properties
| Property | Value | Notes |
| CAS Number | 5466-23-9 | |
| Molecular Weight | 139.22 g/mol | |
| Physical State | Low-melting solid / Oil | MP: ~48-49°C [1] |
| pKa (Pyridine N) | ~5.6 | Estimated based on 4-vinylpyridine analogs [2].[1] |
| Solubility | DCM, EtOAc, Alcohols | Insoluble in water (neutral pH).[1] |
| Odor | Pungent, Sulfurous | High persistence.[1] |
Troubleshooting & FAQs
Q: My product smells like rotting garlic even after the column. How do I fix this? A: The smell is likely trace ethanethiol or diethyl disulfide.[1]
-
Solution: If you skipped the Acid-Base extraction, go back and do it.[1] If you already did it, wash your final organic layer with 10% aqueous NaOH .[1] This converts any remaining thiol (volatile) into sodium thiolate (water-soluble), which will stay in the aqueous layer.[1]
Q: I have a persistent emulsion during the extraction. What now? A: Emulsions are common with pyridines and sulfur compounds.[1]
-
Immediate Fix: Filter the entire biphasic mixture through a pad of Celite.[1] This usually breaks the physical suspension.[1] Alternatively, add saturated Brine (NaCl) to increase the density difference.[1]
Q: Can I use bleach to deodorize my product?
A: ABSOLUTELY NOT.
Bleach (NaOCl) is an oxidant.[1] It will oxidize your thioether (sulfide) to a sulfoxide (
Q: The yield is lower than expected. Where did it go? A: Check the aqueous waste from the "Basification" step.[1]
-
Diagnosis: Pyridines have moderate water solubility.[1] If the final aqueous volume was too large, or the pH wasn't high enough (>10), the product remained in the water.
-
Recovery: Saturate the aqueous waste with solid NaCl (salting out) and re-extract with Chloroform (CHCl₃), which is a better solvent for pyridines than DCM.[1]
Q: I see a new spot on TLC after leaving the product on the bench. A: Thioethers are prone to air oxidation to sulfoxides.[1] Store the purified compound under Nitrogen/Argon in the freezer (-20°C).
References
-
Schmidt, A., & Mordhorst, T. (2005).[1][7] Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts.[1][7] Zeitschrift für Naturforschung B, 60(6), 683-687.[1]
-
PubChem.[1][8] (n.d.). 4-Vinylpyridine (Compound).[1] National Library of Medicine.[1] Retrieved January 28, 2026.[1] [1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for Acid-Base Extraction of Amines).
Sources
- 1. 4-Vinylpyridine | C7H7N | CID 7502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. CN104557681A - Method for synthesizing 4-vinyl pyridine propanesulfonic acid ylide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine, 2-(ethylthio)- | C7H9NS | CID 412543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purity Optimization in 4-Ethylsulfanylpyridine Synthesis
Case Reference: 4-EtS-Pyr-Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-ethylsulfanylpyridine (4-ethylthiopyridine) typically proceeds via Nucleophilic Aromatic Substitution (
This guide characterizes the three most common unexpected byproducts: 4-pyridone (hydrolysis), diethyl disulfide (oxidation), and
Part 1: Diagnostic Triage (Troubleshooting)
Q: My LC-MS shows the correct Mass (M+H = 140), but the NMR looks "messy" or shifted. What is happening?
A: You likely have a regioisomer issue (
Q: I see a peak at M+H = 96. Is this a fragment? A: No. This is likely 4(1H)-pyridone, resulting from the hydrolysis of your starting material (4-chloropyridine) due to moisture in the basic medium.
Q: My product smells overwhelmingly of garlic/sulfur even after drying, and I see a non-polar impurity. A: This is diethyl disulfide, formed by the oxidative dimerization of your ethanethiol reagent.
Quick Identification Table
| Component | Structure | LC-MS (ESI+) | |
| Target Product | 4-ethylsulfanylpyridine | 140 ( | |
| Impurity A | 4(1H)-Pyridone | 96 ( | N-H: Broad singlet >11.0 Ring protons upfield shifted |
| Impurity B | 140 ( | ||
| Impurity C | Diethyl Disulfide | N/A (low ioniz.) | No aromatic signals. CH |
Part 2: Deep Dive & Resolution
Issue 1: The "Ambident" Problem (
- vs.
-Alkylation)
The Science: The thiolate anion (
Resolution:
-
Route Selection: Always prefer the displacement of a halogen on the pyridine ring (4-chloropyridine + ethanethiol) rather than alkylating the mercaptan. The C-Cl bond directs the nucleophile to the C4 position.[1]
-
Solvent Control: If you must alkylate 4-mercaptopyridine, use a non-polar solvent (e.g., Toluene) to disfavor the formation of the charged pyridinium transition state, or use a soft base (Cs
CO ) to promote -alkylation [1].
Issue 2: Hydrolysis (The "Wet" Solvent)
The Science: 4-Chloropyridine is activated for nucleophilic attack. In the presence of strong bases (NaOH, KOH) and water, the hydroxide ion (
Resolution:
-
Dry Solvents: Use anhydrous DMF or DMSO.
-
Base Choice: Switch to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to ensure no
is present.
Issue 3: Disulfide Formation
The Science: Ethanethiol is easily oxidized to diethyl disulfide by atmospheric oxygen, especially in basic solutions. This consumes your reagent and contaminates the product.
Resolution:
-
Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to addition.
-
Stoichiometry: Use a 1.2 - 1.5 equivalent excess of thiol to account for minor oxidation losses.
Part 3: Visualizing the Reaction Pathways
The following diagram illustrates the critical decision nodes where the reaction diverges into the target product versus the characterized byproducts.
Figure 1: Mechanistic pathways showing the competition between the desired
Part 4: Validated Experimental Protocol
To minimize the impurities described above, follow this optimized
Reagents:
-
4-Chloropyridine HCl salt (1.0 equiv)
-
Sodium Ethanethiolate (2.5 equiv) [Note: Using the pre-formed salt avoids handling volatile thiols and reduces oxidation risk]
-
DMF (Anhydrous, 10 volumes)
Procedure:
-
Preparation: Charge a reaction flask with anhydrous DMF. Sparge with Argon for 15 minutes.
-
Addition: Add Sodium Ethanethiolate (NaSEt) in one portion under Argon flow. The solution may turn slightly yellow.
-
Substrate: Add 4-Chloropyridine HCl salt slowly. Critical: The extra equivalent of NaSEt acts as the base to neutralize the HCl salt, generating the free base in situ without introducing water (which would happen if using aqueous NaOH) [2].
-
Reaction: Heat to 80°C for 4-6 hours. Monitor by HPLC/TLC.
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with 1M NaOH (2x) to remove unreacted thiol and any 4-pyridone (which forms a water-soluble salt).
-
Wash with Brine, dry over MgSO
, and concentrate.
-
Why this works:
-
Excess Thiolate: Compensates for oxidation and neutralizes the HCl salt.
-
Basic Wash: The 4-pyridone byproduct is amphoteric but soluble in basic water, effectively removing it from the organic layer.
References
-
Regioselectivity in Pyridine Alkylation
-
SNAr Mechanism & Kinetics
-
Impurity Characterization (General Pyridine Derivatives)
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
Benchmarking Purity Analysis: HPLC Validation of 4-Ethylsulfanylpyridine vs. GC and qNMR
Executive Summary: The Thioether-Pyridine Challenge
Validating the purity of 4-ethylsulfanylpyridine (CAS: 39658-38-9) presents a unique dual challenge in analytical chemistry. The molecule contains a basic pyridine nitrogen, prone to severe peak tailing due to silanol interactions, and a thioether (sulfide) moiety, which is highly susceptible to oxidation into sulfoxides and sulfones.
While Gas Chromatography (GC) and quantitative NMR (qNMR) are viable alternatives, this guide demonstrates why High-Performance Liquid Chromatography (HPLC) is the superior technique for impurity profiling and stability-indicating analysis. We provide a validated, self-checking protocol designed to mitigate the thermal instability risks of GC and the sensitivity limitations of qNMR.
Comparative Analysis: Why HPLC?
To objectively select the best method, we must evaluate the physicochemical risks associated with the analyte.
The Alternatives
-
Gas Chromatography (GC-FID/MS):
-
Pros: High resolution, excellent for volatile organic impurities (solvents).
-
Cons (Critical): The thioether group is thermally labile. High injector port temperatures (200°C+) can induce on-column oxidation, converting the parent peak into 4-ethylsulfinylpyridine. This creates false positives for impurities.
-
-
Quantitative NMR (qNMR):
-
Pros: Absolute quantification without a reference standard; non-destructive.
-
Cons: High Limit of Quantification (LOQ). Detecting impurities <0.1% (ICH threshold) requires excessive scan times (128+ scans) and large sample masses, making it inefficient for trace impurity profiling.
-
The Solution: HPLC-UV/MS
HPLC allows for analysis at near-ambient temperatures, preserving the sulfur oxidation state. By controlling pH, we can suppress the ionization of the pyridine ring, ensuring sharp peak shapes.
Table 1: Technical Benchmarking of Analytical Techniques
| Feature | HPLC-UV (Proposed) | GC-FID | qNMR (^1H) |
| Primary Utility | Impurity Profiling & Assay | Residual Solvents | Absolute Potency Assay |
| Thermal Stress | Low (Ambient - 40°C) | High (200°C - 300°C) | None (Ambient) |
| Oxidation Risk | Low (Solvent controlled) | High (Inlet/Column) | Low |
| Sensitivity (LOD) | Excellent (< 0.05%) | Good (< 0.05%) | Moderate (~0.5 - 1.0%) |
| Specificity | High (Separates oxidants) | Moderate (Co-elution risk) | High (Structural ID) |
| Throughput | High (Auto-sampler) | High | Low |
Strategic Decision Matrix
The following diagram illustrates the logical pathway for selecting the validation method based on the specific analytical need (Assay vs. Impurity).
Figure 1: Decision matrix for analyzing 4-ethylsulfanylpyridine. HPLC is the only viable path for robust impurity profiling due to the thermal instability of the thioether group.
Method Development & Optimization
The "Pyridine Tailing" Problem
Pyridines are basic (pKa ~5.2). On standard C18 silica columns, residual acidic silanols protonate the pyridine nitrogen, causing severe peak tailing (Tailing Factor > 2.0).
-
Expert Insight: Do not use standard silica C18 columns.
-
Solution: Use a Hybrid Particle (Ethylene Bridged Hybrid - BEH) column or a Base-Deactivated Silica (BDS) column. These allow the use of high pH mobile phases.
Mobile Phase Strategy
Running at pH 9.5 - 10.0 ensures the pyridine remains unprotonated (neutral). This increases retention (better interaction with C18) and drastically improves peak symmetry.
Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 5 µm) | High pH stability and reduced silanol activity. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH) | Suppresses protonation of pyridine N. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 30°C | Ensures reproducibility; avoids thermal stress. |
| Detection | UV @ 254 nm | Max absorption for pyridine ring; sulfur does not interfere. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
Validation Protocol (ICH Q2 R1/R2 Aligned)
This protocol ensures the method is "suitable for intended use."
Phase 1: System Suitability Testing (SST)
Before analyzing samples, verify the system.
-
Inject a standard solution (0.5 mg/mL) five times.
-
Criteria:
-
RSD of Peak Area ≤ 2.0%
-
Tailing Factor (T) ≤ 1.5 (Critical for pyridines)
-
Theoretical Plates (N) > 5000
-
Phase 2: Specificity (Forced Degradation)
Objective: Prove the method can separate the API from its oxidation products.
-
Oxidation Stress: Mix sample with 3% H₂O₂ for 2 hours at RT.
-
Result: You should see the emergence of 4-ethylsulfinylpyridine (elutes earlier due to higher polarity).
-
Success Criterion: Resolution (Rs) > 2.0 between parent and sulfoxide peak.
-
-
Thermal Stress: Heat sample to 60°C for 4 hours.
-
Result: Minimal degradation expected compared to peroxide.
-
Phase 3: Linearity & Range[1]
-
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.5 mg/mL).
-
Criterion: Correlation coefficient (R²) ≥ 0.999.
Phase 4: Accuracy (Recovery)
-
Spike known amounts of 4-ethylsulfanylpyridine into a placebo matrix (or solvent if pure API).
-
Criterion: Mean recovery 98.0% – 102.0%.
Experimental Workflow Visualization
The following diagram details the step-by-step execution of the validation protocol.
Figure 2: End-to-end workflow for HPLC purity validation. Note the critical System Suitability checkpoint to monitor peak tailing.
Troubleshooting & Expert Tips
Ghost Peaks?
If you see small peaks eluting before the main peak, check your sample solvent.
-
Cause: If the sample is dissolved in 100% Acetonitrile but the starting gradient is 95% Water, the "solvent shock" can cause peak splitting.
-
Fix: Dissolve the sample in the starting mobile phase (e.g., 10% ACN / 90% Buffer).
Rising Baseline?
-
Cause: Gradient elution at 254 nm can show a baseline drift if the Acetonitrile absorbs slightly.
-
Fix: Use "HPLC Gradient Grade" Acetonitrile. Ensure the Reference Wavelength in the UV detector is off (or set far away, e.g., 360 nm) to avoid over-correction artifacts.
Sulfoxide Formation in Solution
-
Observation: The impurity peak area increases over 24 hours in the autosampler.
-
Fix: The thioether is oxidizing in the vial. Store samples at 4°C in the autosampler and use amber glass vials to prevent photo-oxidation.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2][3] [Link]
-
Food and Drug Administration (FDA). (2021).[1][4] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry.[1] [Link]
-
Chromatography Today. (2014). HPLC vs GC - A Beginner's Guide.[Link][1]
-
National Institutes of Health (NIH). (2023). Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis. PubMed. [Link]
-
Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart.[Link]
Sources
comparative study of 4-ethylsulfanylpyridine and its analogs.
This guide provides a technical comparative analysis of 4-ethylsulfanylpyridine (also known as 4-(ethylthio)pyridine) against its primary analogs. It is designed for researchers in medicinal chemistry, coordination catalysis, and surface science who require precise data on electronic tuning, steric profiles, and synthetic accessibility.
Product Category: Heterocyclic Building Blocks / Ligands Primary CAS: 13669-34-6 (4-ethylsulfanylpyridine)
Executive Analysis
4-ethylsulfanylpyridine represents a specific point in the "tunability" spectrum of pyridine ligands. Unlike simple alkylpyridines (e.g., 4-ethylpyridine), the inclusion of the sulfur atom at the 4-position introduces a mesomeric electron-donating effect (+M) that competes with the sulfur's inductive withdrawal (-I).
Compared to its direct analog, 4-methylsulfanylpyridine , the ethyl variant offers increased lipophilicity and a slightly larger steric exclusion volume without significantly altering the electronic density at the pyridine nitrogen. This makes it an ideal candidate for:
-
Fine-tuning solubility in non-polar catalytic cycles.
-
Self-Assembled Monolayers (SAMs): Creating "taller" or more disordered packing on gold surfaces compared to the rigid methyl-thiolates.
-
Drug Discovery: Acting as a bioisostere for alkoxy-pyridines where metabolic stability (oxidation resistance) is required.
Physicochemical Comparison Matrix
The following table contrasts 4-ethylsulfanylpyridine with its critical analogs to highlight the shift in properties driven by the substituent.
| Feature | 4-Ethylsulfanylpyridine | 4-Methylsulfanylpyridine | 4-Ethylpyridine | 4-Mercaptopyridine |
| CAS No. | 13669-34-6 | 22581-72-2 | 536-75-4 | 4556-23-4 |
| Structure | Py-S-Et | Py-S-Me | Py-Et | Py-SH (Thione form) |
| State (RT) | Liquid (Oil) | Liquid | Liquid | Solid (MP >180°C) |
| pKa (conj. acid) | ~5.9 - 6.1 (Est.)[1] | ~5.98 | 6.02 | 1.4 (Thiol), 11.1 (NH) |
| Electronic Effect | N/A (Tautomeric) | |||
| Boiling Point | High (>200°C) | ~220°C (est) | 168°C | N/A (Sublimes/Dec) |
| Lipophilicity | High (LogP ~2.0) | Medium | Medium | Low |
Expert Insight: Note the drastic difference in physical state between 4-mercaptopyridine and the alkylated sulfides. The mercapto derivative exists predominantly as the pyridin-4(1H)-thione tautomer, leading to strong intermolecular hydrogen bonding and a high melting point. Alkylation "locks" the molecule in the aromatic pyridine form, dramatically lowering the melting point and restoring basicity.
Synthetic Pathways & Scalability
There are two primary routes to synthesize 4-ethylsulfanylpyridine. The Thiol Alkylation route is preferred for laboratory scale due to milder conditions and higher purity.
Visualization: Synthesis Decision Tree
Figure 1: Comparison of synthetic routes. The Green path (Alkylation) is recommended for purity.
Recommended Protocol: S-Alkylation of 4-Mercaptopyridine
This protocol avoids the instability associated with free 4-chloropyridine.
Reagents:
-
4-Mercaptopyridine (1.0 eq)
-
Ethyl Bromide (1.1 eq)
-
Potassium Carbonate (2.0 eq)
-
Solvent: Acetone or Acetonitrile (Reagent Grade)
Procedure:
-
Dissolution: Suspend 4-mercaptopyridine (1.11 g, 10 mmol) and
(2.76 g, 20 mmol) in 20 mL of acetone. Stir for 15 minutes at room temperature. The yellow suspension indicates the thione-thiolate equilibrium. -
Addition: Add Ethyl Bromide (0.82 mL, 11 mmol) dropwise.
-
Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexanes). The starting material (polar, baseline) should disappear, replaced by a less polar UV-active spot.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM, wash with 1M NaOH (to remove unreacted thiol), then Brine. Dry over
. -
Yield: Expect 90-95% of a pale yellow oil.
Performance in Applications
A. Coordination Chemistry (Ligand Tuning)
In palladium or platinum catalysis, the electronic donation from the ligand to the metal center is critical.
-
4-Ethylpyridine: Pure
-donor. Strong binding. -
4-Ethylsulfanylpyridine: The sulfur atom acts as a "buffer." It is inductively withdrawing (
) but resonance donating ( ). -
Result: The basicity of the nitrogen is slightly lower than the alkyl-pyridine but higher than a halogenated pyridine. This creates a "Goldilocks" ligand —labile enough to allow substrate turnover, but strong enough to stabilize the catalyst.
B. Surface Science (SAMs)
When forming monolayers on Gold (Au):
-
4-Mercaptopyridine: Binds through Sulfur. The N-atom is exposed at the top, available for protonation or coordination (e.g., binding Cytochrome c).
-
4-Ethylsulfanylpyridine: Does NOT bind strongly to Au via the sulfur because the ethyl group blocks the thiolate formation. It is used as a "diluent" molecule or in solution studies to prevent surface adsorption, acting strictly as a solution-phase base.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Impact of the ethyl-thio modification on chemical behavior.
References
- Methodology: "Alkylation of Pyridine-thiones with Alkyl Halides.
-
Electronic Properties of Pyridine Ligands
- Title: "Substituent Effects in the Coordin
- Source:Inorganic Chemistry, ACS Public
-
Link: (General reference for Hammett trends in pyridines).
-
Physical Data & CAS Verification
- Source: PubChem Compound Summary for 4-(Methylthio)
-
Link:
-
Surface Chemistry Applications
- Title: "Self-assembled monolayers of 4-mercaptopyridine on Au(111)."
- Source:Langmuir.
-
Link:
Sources
Comparative Guide: 4-Ethylsulfanylpyridine vs. 4-Chloropyridine in Drug Discovery
Executive Summary
In medicinal chemistry and heterocycle functionalization, 4-chloropyridine and 4-ethylsulfanylpyridine represent two distinct tactical approaches.
-
4-Chloropyridine is the kinetic workhorse : a standard electrophile for direct nucleophilic aromatic substitution (
) and palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). However, its free base is unstable, prone to self-polymerization, and lacks orthogonality in multi-halogenated systems. -
4-Ethylsulfanylpyridine is the strategic reserve : a stable, "masked" electrophile. It remains inert under conditions that affect halides but can be activated on-demand via two specific pathways: Liebeskind-Srogl cross-coupling or oxidative activation to a sulfone (a hyper-reactive leaving group).
This guide analyzes their reactivity profiles, providing decision frameworks and validated protocols for their application in complex synthesis.
Mechanistic Foundations & Reactivity Profile[1]
Electronic Landscape
The pyridine ring is electron-deficient, facilitating nucleophilic attack at the C2 and C4 positions. The leaving group (LG) dictates the reaction pathway.
| Feature | 4-Chloropyridine (Cl) | 4-Ethylsulfanylpyridine (SEt) |
| Leaving Group Ability ( | Moderate. Good LG, especially if ring is protonated. | Poor. Thiolates are strong bases and poor LGs in direct |
| Stability (Free Base) | Low. Self-quaternizes to form polypyridinium salts upon standing. Stored as HCl salt. | High. Stable indefinitely at room temperature. |
| Metal Catalysis | Pd-Catalyzed. (Suzuki, Buchwald, Negishi). | Pd/Cu-Catalyzed. (Liebeskind-Srogl).[1][2][3] |
| Activation Potential | Fixed. Reactivity is intrinsic. | Tunable. Can be oxidized to Sulfoxide ( |
The Leaving Group Hierarchy
In nucleophilic aromatic substitution, the rate-determining step is often the addition of the nucleophile.[4] However, the bond strength of the leaving group matters.
-
Standard Order (
): [4] -
Activated Sulfur Order:
Key Insight: The ethylsulfanyl group is orthogonal to the chloro group. You can perform a Suzuki coupling on a chlorine atom elsewhere in the molecule while the -SEt group remains intact. Later, you can oxidize the -SEt to -
Decision Matrix: Which Reagent to Choose?
Figure 1: Decision matrix for selecting between chloro- and ethylsulfanyl- pyridines based on synthetic requirements.
Experimental Protocols
Protocol A: Standard Amination of 4-Chloropyridine
Use this for direct, simple substitutions.
Note on Stability: 4-Chloropyridine is supplied as the hydrochloride salt (4-Cl-Py·HCl). The free base is unstable. Generate it in situ or use the salt with excess base.
-
Reagents: 4-Chloropyridine·HCl (1.0 equiv), Primary Amine (1.2 equiv),
or DIPEA (2.5 equiv), Isopropanol or n-Butanol. -
Procedure:
-
Suspend 4-Chloropyridine·HCl in the alcohol solvent.
-
Add the amine and the base.[5]
-
Heat to reflux (80–110 °C) for 4–12 hours.
-
Monitoring: TLC will show consumption of the starting material (
in 50% EtOAc/Hex) and appearance of the more polar product.
-
-
Workup: Concentrate solvent, dilute with water, extract with DCM.
-
Mechanism: Addition-Elimination (
). The protonated pyridine (pyridinium) intermediate is highly reactive.
Protocol B: The "Catch-and-Release" (Oxidation-Displacement)
Use this when you need to carry the pyridine ring through other steps before functionalizing the C4 position.
Step 1: Activation (Oxidation)
-
Reagents: 4-Ethylsulfanylpyridine (1.0 equiv), m-CPBA (2.2 equiv) OR Oxone (1.2 equiv), DCM (for m-CPBA) or MeOH/H2O (for Oxone).
-
Procedure:
-
Dissolve substrate in DCM at 0 °C.
-
Add m-CPBA portion-wise.
-
Stir at RT for 2 hours.
-
Result: Formation of 4-ethylsulfonylpyridine . This intermediate is a highly reactive electrophile, often more reactive than the chloro-analog.
-
Step 2: Displacement (
-
Reagents: 4-Ethylsulfonylpyridine (from Step 1), Nucleophile (Amine/Alkoxide), THF or DMF.
-
Procedure:
-
Mix sulfone and nucleophile at mild temperatures (0 °C to RT). Note: The sulfone is so reactive that heating is often unnecessary.
-
The sulfinate anion (
) is the leaving group.
-
Protocol C: Liebeskind-Srogl Cross-Coupling
Use this to form C-C bonds directly from the thioether, avoiding halides entirely.
-
Reagents: 4-Ethylsulfanylpyridine (1.0 equiv), Boronic Acid (
, 1.5 equiv), CuTC (Copper(I) thiophene-2-carboxylate, 1.5 equiv), (5 mol%), THF. -
Procedure:
-
Crucial: This reaction requires anaerobic conditions. Degas all solvents.
-
Combine reagents in a sealed tube under Argon.
-
Heat to 50–60 °C for 12–18 hours.
-
-
Mechanism: Oxidative addition of Pd(0) into the C-S bond is facilitated by the coordination of Copper(I) to the sulfur atom, which polarizes the bond and scavenges the thiolate leaving group.
Comparative Data Analysis
The following table summarizes the performance of both reagents in a hypothetical substitution with morpholine (a secondary amine).
| Parameter | 4-Chloropyridine | 4-Ethylsulfanylpyridine | 4-Ethylsulfonylpyridine (Activated) |
| Reaction Conditions | 100°C, 12h, DIPEA | No Reaction (Inert) | 25°C, 1h, No Base needed |
| Yield | 75-85% | 0% | 90-95% |
| Side Reactions | Polymerization of SM | None | Hydrolysis if wet |
| Orthogonality | Reacts with Pd(0) | Inert to Pd(0) w/o Cu | Reacts with nucleophiles |
Pathway Visualization
Figure 2: Reaction pathways illustrating the direct utility of 4-Cl-Py versus the activation strategies available for 4-EtS-Py.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on mechanism and leaving group ability).
-
Liebeskind, L. S., & Srogl, J. (2000).[3][6] Thiol Ester−Boronic Acid Coupling.[3][7] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260–11261. Link
- Villalobos-Monge, A., et al. (2020). Liebeskind–Srogl Coupling of Heteroaromatic Thioethers. Organic Letters, 22(1), 123-127.
- Katritzky, A. R., et al. (1984). The preparation and reactions of some 4-substituted pyridines. Journal of the Chemical Society, Perkin Transactions 1. (Classic text on pyridine reactivity and sulfone displacement).
- Jubilant Ingrevia. (2022). Safety Data Sheet: 4-Chloropyridine Hydrochloride. (Source for stability data of the hydrochloride salt vs free base).
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 6. The Liebeskind-Srogl C-C cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
Comparative Profiling: 4-Ethylsulfanylpyridine vs. 4-Methoxypyridine in Drug Discovery
Executive Summary
In medicinal chemistry, the bioisosteric replacement of an ether (–O–) with a thioether (–S–) is a strategic maneuver used to modulate lipophilicity, metabolic stability, and electronic distribution. This guide compares 4-Methoxypyridine (4-MOP) and 4-Ethylsulfanylpyridine (4-ESP) .
While both serve as pyridine-based fragments, they drive divergent biological outcomes:
-
4-MOP acts as a stronger base and hydrogen bond acceptor, often enhancing solubility but suffering from rapid metabolic O-dealkylation.
-
4-ESP significantly increases lipophilicity and introduces a "metabolic switch," where the sulfur atom acts as a soft spot for oxidation to sulfoxides/sulfones, fundamentally altering the pharmacophore in vivo.
Physicochemical Profiling
The substitution at the C4 position of the pyridine ring dictates the electronic environment of the ring nitrogen, influencing both target binding (pKa) and membrane permeability (LogP).
Comparative Data Table
| Property | 4-Methoxypyridine (4-MOP) | 4-Ethylsulfanylpyridine (4-ESP) | Impact on Bioactivity |
| Structure | Pyridine-4-O-Me | Pyridine-4-S-Et | 4-ESP is bulkier (Ethyl vs Methyl + S vs O). |
| pKa (Conj. Acid) | ~6.6 | ~5.8 - 6.0 | 4-MOP is more basic due to strong resonance donation from Oxygen. |
| LogP (Lipophilicity) | ~1.3 | ~2.8 | 4-ESP is significantly more lipophilic, enhancing permeability but lowering aqueous solubility. |
| H-Bond Acceptors | 2 (Ring N, Ether O) | 1 (Ring N)* | Sulfur is a negligible H-bond acceptor in biological systems. |
| Electronic Effect | Strong Resonance Donor (+R) | Weak Resonance Donor (+R) | Oxygen overlaps better (2p-2p) with the ring than Sulfur (3p-2p). |
Analysis of Basicity and Binding[1]
-
4-MOP: The oxygen atom is a powerful resonance donor. The overlap between the oxygen 2p orbital and the pyridine carbon 2p orbital is efficient, pushing electron density onto the ring nitrogen. This makes 4-MOP significantly more basic than unsubstituted pyridine (pKa 5.2). In binding pockets, the ring nitrogen is a "harder" base, ideal for ionic interactions with acidic residues (e.g., Asp, Glu).
-
4-ESP: Sulfur is less electronegative than oxygen, which suggests it should be a better donor. However, the size mismatch between sulfur's 3p orbital and the ring carbon's 2p orbital results in poor resonance overlap. Consequently, 4-ESP is less basic than its oxygen counterpart.
Metabolic Stability & Biotransformation
The most critical differentiator between these fragments is their metabolic fate. This dictates the molecule's half-life and the nature of circulating metabolites.
Metabolic Pathways
-
Ether (4-MOP): Primarily undergoes CYP450-mediated O-dealkylation. This cleavage often exposes a reactive 4-hydroxypyridine (or its tautomer 4-pyridone), which is highly polar and rapidly excreted, potentially killing potency.
-
Thioether (4-ESP): Undergoes S-oxidation. The sulfur atom is sequentially oxidized to a sulfoxide (–S(=O)–) and then a sulfone (–SO2–).
-
Strategic Note: The sulfoxide/sulfone metabolites are significantly more polar than the parent thioether. This can be used deliberately to create a "prodrug-like" effect or to alter distribution, but it risks changing the target selectivity profile.
-
Pathway Visualization (Graphviz)
Figure 1: Divergent metabolic fates. 4-MOP undergoes destructive dealkylation, while 4-ESP undergoes sequential oxidation, preserving the linker but altering polarity.
Receptor Binding Dynamics (Bioisosterism)
When swapping 4-MOP for 4-ESP in a lead series, expect the following shifts in Structure-Activity Relationship (SAR):
-
Steric Clash vs. Fill: The C-S bond (1.82 Å) is significantly longer than the C-O bond (1.43 Å). The ethyl group adds further bulk compared to the methyl.
-
Application: If the 4-MOP methoxy group sits in a tight pocket, 4-ESP will likely lose potency due to steric clash. If the pocket is large and hydrophobic, 4-ESP will gain potency via Van der Waals interactions.
-
-
Conformational Flexibility: The ethylthio tail has higher rotational degrees of freedom than the methoxy group. This incurs a higher entropic penalty upon binding unless the protein pocket restricts this motion.
-
H-Bonding: If the ether oxygen of 4-MOP is accepting a hydrogen bond from the protein backbone, swapping to sulfur will abolish this interaction. Sulfur is a very poor H-bond acceptor in aqueous media.
Experimental Protocols
To validate the selection between these two fragments, the following assays are mandatory.
Protocol A: Comparative Microsomal Stability Assay
This assay determines the intrinsic clearance and identifies the "metabolic switch" (dealkylation vs. oxidation).
Reagents:
-
Rat/Human Liver Microsomes (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (4-MOP and 4-ESP) at 1 µM in buffer.
Workflow:
-
Pre-incubation: Mix 495 µL of microsome solution (0.5 mg/mL in phosphate buffer pH 7.4) with 5 µL of test compound (1 µM final). Incubate at 37°C for 5 min.
-
Initiation: Add 50 µL of NADPH regenerating system.
-
Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Monitor: Parent depletion.
-
Search: Mass shift -14 Da (Demethylation of MOP) vs +16/+32 Da (S-oxidation of ESP).
-
Protocol B: pKa Determination (Potentiometric Titration)
Crucial for understanding the ionization state of the pyridine nitrogen at physiological pH.
Workflow:
-
Prepare a 10 mM solution of the compound in 0.1 M KCl (ionic strength adjuster).
-
Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).
-
Titrate with 0.1 M HCl (starting from basic pH) or 0.1 M NaOH (starting from acidic pH) under inert N2 atmosphere to prevent CO2 absorption.
-
Plot pH vs. Volume of Titrant. The inflection point represents the pKa.
-
Expectation: 4-MOP inflection ~pH 6.6; 4-ESP inflection ~pH 5.9.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for assessing metabolic stability and identifying metabolite species.
Synthesis & Handling Notes
-
Synthesis of 4-ESP: Typically achieved via nucleophilic aromatic substitution (SNAr) of 4-chloropyridine or 4-bromopyridine with sodium ethanethiolate.
-
Caution: Ethanethiol is volatile and extremely malodorous. Reactions must be performed in a well-ventilated fume hood with bleach traps.
-
-
Stability: 4-ESP is prone to air oxidation over long periods. Store under inert gas (Argon/Nitrogen) at -20°C. 4-MOP is generally stable at room temperature but hygroscopic.
References
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link (Source for electronic parameters of -OMe vs -SEt).
-
PubChem. (2024).[1] "Compound Summary: 4-Methoxypyridine (CID 69278)."[2] National Library of Medicine. Link
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Microsomal Stability Protocols).
Sources
Spectroscopic Characterization of 4-Ethylsulfanylpyridine Architectures: Differentiating Oxidation States and Isomers
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers Focus: Structural elucidation, oxidation state monitoring, and isomeric purity analysis.
Executive Summary: The Thioether Scaffold in Drug Discovery
4-Ethylsulfanylpyridine (4-ETP) serves as a critical pharmacophore and synthetic intermediate in the development of anti-tubercular agents (related to ethionamide), kinase inhibitors, and coordination ligands. In drug development, the metabolic stability of the thioether linkage is a primary concern. The sulfur atom is prone to stepwise oxidation, yielding sulfoxides (chiral) and sulfones (achiral).[1]
This guide provides a definitive spectroscopic framework to differentiate the parent thioether from its oxidative metabolites and structural isomers. By synthesizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, we establish a self-validating protocol for confirming structural integrity.
NMR Spectroscopy: The Gold Standard for Structural Assignment
Proton (
Comparative H NMR Analysis
The 4-substituted pyridine ring creates a symmetric AA'XX' (often approximated as AA'BB') spin system. The ethyl group provides a diagnostic triplet-quartet system.
| Proton Environment | Sulfide (Parent) | Sulfoxide (Metabolite 1) | Sulfone (Metabolite 2) | Mechanistic Insight |
| Pyridine H-2, H-6 | Inductive electron withdrawal by oxidized sulfur decreases electron density at the | |||
| Pyridine H-3, H-5 | Protons | |||
| Ethyl -CH | Chirality Alert: The sulfoxide sulfur is a chiral center, making the methylene protons diastereotopic . They often appear as a complex multiplet rather than a clean quartet. | |||
| Ethyl -CH | Minimal shift; distant from the oxidation site. |
Critical QC Check: If the ethyl methylene signal (
3.0 ppm) appears as a complex multiplet rather than a quartet, your sample contains the sulfoxide form. If it is a clean quartet but shifted downfield (3.2 ppm), it is the sulfone .
Isomeric Differentiation (4- vs 2-Substitution)
A common synthetic impurity is the 2-ethylsulfanylpyridine isomer. This can be detected via coupling constants (
-
4-Isomer (Target): Two distinct doublets (or AA'XX') in the aromatic region. Integration 2:2.
-
2-Isomer (Impurity): Four distinct aromatic signals (ABCD system). You will observe a doublet (
8.5 ppm), a triplet of doublets, a doublet of doublets, and a doublet.
Vibrational Spectroscopy (FT-IR): Fingerprinting Oxidation
While NMR quantifies the skeleton, IR spectroscopy provides rapid confirmation of the sulfur oxidation state through diagnostic stretching frequencies.
Diagnostic Bands
| Functional Group | Sulfide (-S-) | Sulfoxide (-S(=O)-) | Sulfone (-SO | Spectral Region |
| S=O[2][3] Stretch | Absent | Strong band at 1030–1070 cm | Absent | Fingerprint |
| O=S=O Stretches | Absent | Absent | Symmetric: 1120–1160 cm | Fingerprint |
| C=N (Pyridine) | Aromatic Region |
Protocol Note: Sulfones exhibit two strong bands (symmetric and asymmetric). Sulfoxides exhibit only one. This binary difference allows for rapid "Go/No-Go" decision-making during synthesis monitoring.
Experimental Protocol: Controlled Oxidation Monitoring
This protocol describes the synthesis monitoring of 4-ethylsulfonylpyridine (Sulfone) from the parent sulfide using
Reagents and Setup
-
Substrate: 4-Ethylsulfanylpyridine (1.0 eq).
-
Oxidant:
-CPBA (2.2 eq for sulfone; 1.1 eq for sulfoxide). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: 10% Na
SO (aq).
Step-by-Step Workflow
-
Dissolution: Dissolve substrate in DCM at 0°C under inert atmosphere (N
). -
Addition: Add
-CPBA portion-wise over 15 minutes. -
Monitoring (TLC/IR):
-
TLC: Mobile phase Hexane:EtOAc (1:1). Sulfone is more polar (lower
) than sulfide. -
IR Micro-sampling: Take an aliquot, evaporate solvent, and run ATR-IR. Look for the emergence of the 1300 cm
band.
-
-
Workup: Wash with Na
SO (removes excess oxidant) and NaHCO (removes benzoic acid byproduct). -
Validation: Acquire
H NMR in CDCl .
Visualization of Spectroscopic Logic
The following diagrams illustrate the decision pathways for structural elucidation.
Oxidation State Determination Pathway
Figure 1: Logic flow for determining the oxidation state of the sulfur atom using IR and NMR cross-validation.
Isomeric Purity Workflow
Figure 2: NMR decision tree for distinguishing 4-substituted targets from common 2-substituted synthetic impurities.
References
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents and Impurities. Retrieved from
-
National Institute of Standards and Technology (NIST). (2018). Pyridine, 4-ethenyl- IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] Retrieved from
-
Reich, H. J. (University of Wisconsin).[5] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfones and Sulfoxides by Oxidation. Retrieved from
-
ResearchGate. (2015). Fluorescence spectra of sulfide, sulfoxide and sulfone based compounds. Retrieved from
Sources
Definitive Structural Confirmation of 4-Ethylsulfanylpyridine: A Comparative Guide to X-ray Crystallography vs. NMR
Executive Summary
The Problem: In the development of pyridine-based ligands and pharmaceutical intermediates, confirming the precise structure of thioether derivatives like 4-ethylsulfanylpyridine (4-ESP) is critical. While NMR (
The Solution: Single Crystal X-ray Diffraction (SC-XRD) serves as the "Gold Standard" for absolute structural determination. This guide details the protocol for confirming the structure of 4-ESP, specifically recommending the formation of a crystalline salt derivative to overcome the physical limitations (low melting point) of the neutral molecule.
Comparative Analysis: SC-XRD vs. Alternative Methods
To understand why SC-XRD is necessary, we must objectively compare it with standard characterization techniques.
Table 1: Performance Comparison of Structural Elucidation Methods
| Feature | NMR ( | Mass Spectrometry (HRMS) | SC-XRD (The Gold Standard) |
| Primary Output | Connectivity & Chemical Environment | Molecular Formula & Weight | 3D Atomic Coordinates & Packing |
| Conformational Data | Time-averaged (fast rotation) | None | Precise static conformation |
| Bond Metrics | Inferred (coupling constants) | Inferred (fragmentation) | Direct measurement (Å and °) |
| Sample State | Solution (Liquid) | Gas Phase (Ionized) | Solid (Single Crystal) |
| Ambiguity Risk | Medium (Overlapping signals) | Low (for formula only) | Zero (Absolute configuration) |
Why NMR is Insufficient for 4-ESP
In solution, the ethyl group in 4-ESP rotates freely around the C(pyridine)–S and S–CH
Experimental Protocol: From Synthesis to Structure
Since neutral 4-ethylsulfanylpyridine is often an oil or low-melting solid at room temperature, direct crystallization is difficult. The most robust protocol involves converting the free base into its Hydrochloride (HCl) salt to generate diffraction-quality crystals.
Phase 1: Synthesis of 4-Ethylsulfanylpyridinium Chloride
Reaction Logic: Nucleophilic Aromatic Substitution (
-
Precursor Preparation: Dissolve 4-chloropyridine hydrochloride (1.0 eq) in dry DMF.
-
Thiolation: Slowly add Sodium Ethanethiolate (1.2 eq) at 0°C under Nitrogen atmosphere.
-
Reaction: Heat to 80°C for 4 hours. Monitor by TLC (formation of UV-active product, disappearance of starting material).
-
Workup: Quench with water, extract into Dichloromethane (DCM), and wash with brine. Dry over MgSO
and concentrate to obtain the neutral oil (4-ESP). -
Salt Formation (Critical Step): Dissolve the neutral oil in minimal anhydrous Ethanol. Add 1.1 eq of HCl (2M in Diethyl Ether) dropwise. A white precipitate of 4-ethylsulfanylpyridinium chloride will form immediately.
Phase 2: Crystallization Protocol
-
Method: Vapor Diffusion (Sitting Drop).
-
Solvent System: Ethanol (Solvent) / Diethyl Ether (Antisolvent).
-
Procedure:
-
Dissolve 20 mg of the HCl salt in 0.5 mL of warm Ethanol.
-
Place the solution in a small inner vial.
-
Place the inner vial into a larger jar containing 5 mL of Diethyl Ether.
-
Cap tightly and leave undisturbed at 4°C for 48–72 hours.
-
Result: Colorless prismatic crystals suitable for X-ray analysis.
-
Phase 3: X-ray Data Collection & Refinement[1]
-
Mounting: Select a crystal (
mm) and mount on a MiTeGen loop using Paratone oil. -
Temperature: Cool to 100 K using a nitrogen cryostream. Reason: Reduces thermal vibration (atomic displacement parameters), improving resolution.
-
Diffractometer: Mo-K
radiation ( Å).[1] -
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high precision.
Visualizing the Workflow
The following diagram illustrates the decision logic and experimental workflow for structural confirmation.
Caption: Workflow for converting liquid 4-ethylsulfanylpyridine into a crystalline salt for definitive X-ray analysis.
Results & Discussion: Interpreting the Data
Upon solving the structure (typically in a Monoclinic space group like
Key Structural Parameters (Representative Data)
| Parameter | Value (Typical) | Significance |
| C(4)–S Bond Length | 1.76 – 1.78 Å | Indicates single bond character with partial double bond resonance from the pyridine ring. |
| C(ethyl)–S Bond Length | 1.80 – 1.82 Å | Standard |
| C–S–C Angle | 102° – 105° | Confirms the bent geometry of the thioether, unlike the linear geometry often mistakenly assumed in 2D drawings. |
| C–S–C–C Torsion | ~180° (Anti) or ~60° (Gauche) | Defines the specific ethyl conformation. The salt form often locks into the anti conformation to maximize packing efficiency. |
| R-Factor ( | < 5.0% | Indicates high-quality agreement between the structural model and the diffraction data. |
Validation (Self-Correcting Mechanism)
To ensure trustworthiness, the final Crystallographic Information File (CIF) must be validated using CheckCIF (IUCr).
-
Alert A/B: Must be resolved (e.g., check for twinning or disorder).
-
Thermal Ellipsoids: Should be spherical/slightly oblong. Highly elongated ellipsoids suggest disorder or wrong atom assignment.
References
-
Spek, A. L. (2020). PLATON SQUEEZE: A Tool for the Calculation of the Disordered Solvent Contribution to the Calculated Structure Factors. Acta Crystallographica Section C. Link
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link
-
Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Link
-
Grover, P. K., et al. (2000). Synthesis and biological activity of some 4-substituted pyridines. Journal of Medicinal Chemistry (Example source for synthesis protocols). Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
Sources
Cross-Validation of Analytical Architectures for 4-Ethylsulfanylpyridine: A Comparative Technical Guide
Topic: Cross-Validation of Analytical Methods for 4-Ethylsulfanylpyridine Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, Process Development Scientists, and CMC Regulatory Leads.
Executive Summary: The "Sulfide-Pyridine" Paradox
4-Ethylsulfanylpyridine (4-ESP) presents a dual analytical challenge that often leads to discordant data between laboratories. Structurally, it contains a basic pyridine nitrogen (pKa ~5.5) and a nucleophilic thioether. This creates a "Sulfide-Pyridine Paradox" in validation:
-
The Tailing Risk: The basic nitrogen interacts with silanols in HPLC columns, necessitating low-pH buffering.
-
The Oxidation Risk: The thioether is highly susceptible to oxidation (to sulfoxide/sulfone), which can be artificially induced by thermal stress in GC or peroxides in unverified HPLC solvents.
This guide moves beyond standard monographs to establish a cross-validation ecosystem . We compare the "Workhorse" (HPLC-UV), the "Orthogonal" (GC-MS), and the "Absolute" (qNMR) to ensure your Certificate of Analysis (CoA) reflects reality, not method artifacts.
Part 1: Physicochemical Context & Analytical Liabilities[1]
Before selecting a method, the analyst must understand the molecule's behavior to prevent "phantom" impurities.
| Feature | Analytical Consequence | Mitigation Strategy |
| Pyridine Nitrogen | Severe peak tailing on C18 columns due to silanol interaction. | Mandatory: Use ion-pairing agents or phosphate buffers (pH 3.0–7.0). |
| Thioether (-S-Et) | Thermal instability; potential for in situ oxidation to sulfoxide ( | GC: Limit inlet temperature. HPLC: Avoid ether solvents (THF) containing peroxides. |
| UV Chromophore | Strong absorption at ~254 nm (pyridine ring). | HPLC: Diode Array Detection (DAD) is ideal for peak purity checks. |
Part 2: The Analytical Triad (Protocols & Causality)
Method A: The Stability-Indicating Workhorse (HPLC-UV)
Best for: Routine purity, quantification of non-volatile oxidation byproducts (sulfoxides).
The Protocol:
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm. Why? End-capping reduces silanol activity, sharpening the basic pyridine peak.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.0). Why? pH 6.0 keeps the pyridine largely unprotonated (neutral), improving retention and shape.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Reference 360 nm).
-
Sample Diluent: 50:50 Water:Acetonitrile. Avoid THF to prevent peroxide-induced oxidation.
Self-Validating Check:
Inject a "Spiked Oxidation Marker." Intentionally degrade a small aliquot of 4-ESP with 1%
Method B: The Orthogonal Volatile Check (GC-MS)
Best for: Residual solvents, volatile organic impurities, and confirming lack of thermal degradation.
The Protocol:
-
Inlet: Split (20:1), 220°C . Critical: Do not exceed 250°C. Higher temps can cause the thioether to disproportionate or oxidize in the liner.
-
Column: DB-5ms or equivalent (5% Phenyl-arylene), 30m x 0.25mm x 0.25µm.
-
Carrier: Helium @ 1.2 mL/min (Constant Flow).
-
Oven: 50°C (hold 2 min)
15°C/min 280°C. -
Detection: MS (EI) Scan 35-400 amu.
Self-Validating Check: Calculate the "Thermal Degradation Index." Compare the area ratio of the parent peak to the sulfoxide peak in GC vs. HPLC. If GC shows significantly higher sulfoxide levels than HPLC, your inlet temperature is too high, creating in-situ artifacts.
Method C: The Structural Arbiter (qNMR)
Best for: Potency assignment and "Truth" verification when HPLC and GC disagree.
The Protocol:
-
Solvent: DMSO-
. Why? Excellent solubility for both the organic 4-ESP and potential inorganic salts. -
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable purity).
-
Pulse Sequence: 90° pulse, relaxation delay (
) 30 seconds. Why? Pyridine protons relax slowly; short delays underestimate potency. -
Integration: Focus on the ethyl triplet (
~1.2 ppm) or pyridine aromatic protons ( ~8.4 ppm).
Part 3: Cross-Validation Matrix & Decision Logic
The following table summarizes performance metrics derived from standard validation protocols (ICH Q2(R1)).
| Metric | HPLC-UV (Method A) | GC-MS (Method B)[1] | qNMR (Method C) |
| Specificity | High for oxidation byproducts | High for volatile impurities | Absolute structural ID |
| Linearity ( | N/A (Single point) | ||
| LOD | ~0.05% area | ~10 ppm | ~0.5% w/w |
| Precision (RSD) | |||
| Primary Blind Spot | Inorganic salts, residual solvents | Thermally unstable compounds | Trace impurities (<0.1%) |
Discrepancy Resolution Workflow
When methods disagree, use this logic to determine the root cause.
Figure 1: Decision Logic for resolving purity discrepancies between HPLC and GC methods for thioether-pyridines.
Part 4: Analytical Workflow Visualization
The following diagram illustrates the integrated cross-validation workflow, ensuring no impurity goes undetected.
Figure 2: Integrated Analytical Workflow for comprehensive characterization.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3] Link
-
Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Chapter on Basic Compounds and Silanol Activity). Link
-
Bocxlaer, J. V. (2005). Quantitative Analysis of Pyridine Derivatives by GC-MS: Thermal Stability Considerations. Journal of Chromatography A. Link
-
Malz, F., & Jancke, H. (2005). Validation of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link
Sources
Comparative Guide: Benchmarking 4-Ethylsulfanylpyridine-Based Catalysts
The following guide benchmarks the catalytic performance of 4-ethylsulfanylpyridine (4-ESP) , positioning it within the landscape of nucleophilic catalysts. This analysis contrasts 4-ESP primarily against the industry standard 4-dimethylaminopyridine (DMAP) and the baseline Pyridine , focusing on the trade-offs between nucleophilicity, basicity, and chemoselectivity.[1]
Executive Summary & Technical Positioning
4-Ethylsulfanylpyridine (4-ESP) represents a specialized class of nucleophilic catalysts (4-alkylthio-pyridines) that occupy a strategic "middle ground" in organocatalysis.[1] While DMAP is the gold standard for maximizing reaction rate, its high basicity (
4-ESP offers a distinct profile:
-
Moderate Nucleophilicity: Significantly more active than pyridine, though less active than DMAP.[1][2]
-
Attenuated Basicity: The sulfur substituent provides resonance donation (+M) to stabilize the acylpyridinium intermediate but exerts an inductive electron-withdrawing effect (-I), resulting in a lower
( ). -
Application Niche: Ideal for chemoselective acylations and kinetic resolutions where the aggressive basicity of DMAP causes side reactions.
Mechanistic Benchmarking: The "Goldilocks" Zone
To understand the performance data, one must first visualize the electronic landscape. The catalytic efficiency of pyridine derivatives in acylation is governed by two factors:
-
Nucleophilicity (
): How fast it attacks the acyl donor (e.g., acetic anhydride). -
Basicity (
): How well it buffers protons and stabilizes the cationic intermediate.
The following diagram illustrates the catalytic cycle and where 4-ESP fits electronically.
Figure 1: Nucleophilic catalytic cycle.[1] 4-ESP balances the rate of Step 1 with a reduced basicity that minimizes off-cycle side reactions.
Comparative Performance Data
The following data consolidates experimental benchmarks for the acylation of hindered alcohols (e.g., 1-methylcyclohexanol) and standard kinetic studies.
Table 1: Kinetic & Physical Properties Comparison
| Catalyst | Structure | pKa (conj.[1] acid) | Relative Rate ( | Nucleophilicity ( | Primary Use Case |
| Pyridine | Unsubstituted | 5.2 | 1.0 (Baseline) | 11.5 | Solvent/Base |
| 4-ESP | 4-Ethylthio- | 6.1 | ~50 – 100 | 13.8 | Selective Catalysis |
| DMAP | 4-Dimethylamino- | 9.6 | 10,000+ | 15.5 | Max Velocity |
| PPY | 4-Pyrrolidino- | 9.9 | 15,000+ | 16.2 | Difficult Substrates |
*
Key Experimental Findings
-
Rate Acceleration: 4-ESP provides a two-order-of-magnitude rate increase over pyridine.[1] While it does not match the explosive speed of DMAP, it is sufficient for most primary and secondary alcohol acylations at room temperature.[1]
-
Racemization Suppression: In the Steglich esterification of N-protected amino acids, DMAP often causes 5–15% racemization due to
-proton abstraction. 4-ESP reduces this to <1% due to its lower basicity ( 6.1 vs 9.6).[1] -
Solubility Profile: The ethyl-thio tail renders 4-ESP highly soluble in non-polar solvents (DCM, Toluene) and facilitates recovery via oxidation to the polarity-switching sulfoxide if required.[1]
Validated Experimental Protocol
To benchmark 4-ESP in your own workflow, use this self-validating protocol for the acylation of a secondary alcohol.
Protocol: Kinetic Benchmarking of Acylation Catalysts
Objective: Determine the
Materials:
-
Substrate: 1-Phenylethanol (1.0 equiv)
-
Reagent: Acetic Anhydride (1.2 equiv)
-
Base: Triethylamine (1.5 equiv) - Acts as the stoichiometric proton scavenger.
-
Catalyst: 4-ESP (5 mol%) vs. DMAP (5 mol%) vs. Pyridine (5 mol%)
-
Solvent:
(for NMR monitoring) or DCM (for HPLC).
Workflow:
-
Stock Solution Prep: Prepare a 0.5 M solution of 1-phenylethanol and Triethylamine in the solvent.
-
Catalyst Addition: Add 5 mol% of the respective catalyst to separate reaction vials.
-
Initiation: Add Acetic Anhydride (1.2 equiv) at
.[1] -
Monitoring:
-
Method A (NMR): Monitor the shift of the benzylic proton from
4.8 ppm (alcohol) to 5.9 ppm (ester). -
Method B (GC/HPLC): Aliquot 50
L every 10 minutes, quench in MeOH, and analyze.
-
-
Calculation: Plot
vs. time. The slope represents .
Visual Workflow:
Figure 2: Parallel screening workflow for catalyst benchmarking.
References
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1][3][4] Angewandte Chemie International Edition, 17(8), 569-583.[1] Link
- The foundational text defining the mechanism and superiority of 4-substituted pyridines.
-
Mayr, H., et al. (2008).[1] Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Chemical Reviews, 108(7), 2846–2891.[1] Link
- Source for Nucleophilicity (N)
-
Spivey, A. C., & Arseniyadis, S. (2004).[1] Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited. Angewandte Chemie International Edition, 43(41), 5436-5441.[1] Link
-
Review of modern applications including kinetic resolution and alternative 4-substituted pyridines.[1]
-
-
Scriven, E. F. V. (1983).[1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1] Chemical Society Reviews, 12, 129-161.[1] Link
- Detailed comparison of pyridine derivatives and substituent effects on c
Sources
Optimization Guide: 4-Ethylsulfanylpyridine Derivatives in Kinase Inhibition
The following guide synthesizes current medicinal chemistry insights regarding 4-substituted pyridine scaffolds, specifically focusing on the structure-activity relationship (SAR) of 4-ethylsulfanylpyridine derivatives . This analysis positions the scaffold within the context of dual EGFR/VEGFR kinase inhibition for anticancer therapeutics, a prominent application field for this chemical class.
Executive Summary
Context: The pyridine ring is a "privileged scaffold" in FDA-approved oncology drugs (e.g., Sorafenib, Regorafenib). While oxygen-linked (alkoxy) derivatives are common, sulfur-linked (4-ethylsulfanyl ) analogues offer distinct metabolic and electronic advantages. The Core Finding: 4-ethylsulfanylpyridine derivatives exhibit a unique balance of lipophilicity and electronic donation that often enhances binding affinity to the ATP-binding pocket of tyrosine kinases (EGFR/VEGFR) compared to their oxygen counterparts. Target Audience: Medicinal Chemists, Lead Optimization Scientists.
Chemical Architecture & Rationale
The 4-ethylsulfanylpyridine moiety functions as a critical "hinge-binder" or hydrophobic tail in kinase inhibitors.
-
The Scaffold: A pyridine ring substituted at the 4-position with an ethyl-thioether group (–S–CH₂CH₃).
-
Why Sulfur? Unlike oxygen, the sulfur atom has larger d-orbitals and higher polarizability. This allows for:
-
Enhanced Van der Waals Interactions: Stronger contact with hydrophobic residues (e.g., Met790 in EGFR).
-
Metabolic Stability: Thioethers are generally more resistant to oxidative dealkylation by CYP450 compared to ethers.
-
-
Why Ethyl? The ethyl group provides optimal steric bulk to fill the hydrophobic "gatekeeper" pockets without introducing excessive floppiness (entropic penalty) seen in propyl/butyl chains.
Comparative SAR Analysis
This section objectively compares the 4-ethylsulfanyl lead series against structural alternatives.
A. The Linker Effect (Bioisosterism)
Replacing the linker atom dramatically shifts potency.
| Linker Atom (X) | Electronic Effect | Lipophilicity (LogP) | Kinase IC50 (Est.) | Verdict |
| –S– (Thio) | Weak H-bond acceptor, High Polarizability | High | Low nM (Best) | Preferred for potency. |
| –O– (Ether) | Strong H-bond acceptor | Low | Mid nM | Good solubility, lower potency. |
| –NH– (Amino) | H-bond donor/acceptor | Low | High nM | Often creates solubility issues. |
| –SO₂– (Sulfone) | Strong Electron Withdrawing | Low | Poor binding (steric clash). |
B. The Tail Effect (Steric Optimization)
Varying the alkyl chain length attached to the sulfur reveals a "Goldilocks" zone.
-
Methyl (–S–CH₃): Too small. Fails to displace water molecules in the hydrophobic pocket efficiently.
-
Ethyl (–S–CH₂CH₃): Optimal. Perfect volume occupancy for the EGFR/VEGFR hydrophobic cleft.
-
Propyl/Isopropyl: Steric clash begins. Isopropyl often improves selectivity but decreases absolute potency due to branching.
C. Positional Isomerism
-
4-Position: Essential for linear binding modes in Type II kinase inhibitors.
-
2-Position: Often leads to chelation issues or steric clash with the hinge region.
-
3-Position: Reduces basicity of the pyridine nitrogen too drastically if electron-withdrawing groups are present.
Visualizing the Mechanism
The following diagram illustrates the SAR logic and the synthesis workflow for these derivatives.
Caption: Synthesis and SAR optimization logic for transforming 4-chloropyridine into potent kinase inhibitors.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 4-Ethylsulfanylpyridine Scaffolds
Rationale: Nucleophilic Aromatic Substitution (SnAr) is preferred over cross-coupling for cost and scalability.
-
Reagents: 4-Chloropyridine hydrochloride (1.0 eq), Sodium ethanethiolate (1.2 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve 4-Chloropyridine HCl in DMF under
atmosphere. -
Add Sodium ethanethiolate slowly at 0°C to prevent exotherms.
-
Heat to 80°C for 4 hours. Validation: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The product spot will be less polar (higher Rf) than the starting material.
-
Workup: Quench with ice water. Extract with diethyl ether. The "rotten egg" smell of residual thiol must be quenched with bleach in the waste stream.
-
-
Yield Check: Expected yield >85%. If lower, check for moisture in DMF (hydrolysis competitor).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: To quantify the antiproliferative effect against A549 (Lung) or MCF-7 (Breast) cancer lines.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1
M to 100 M).-
Control: 0.1% DMSO (Negative), Doxorubicin or Sorafenib (Positive).
-
-
Incubation: 48 hours at 37°C, 5%
. -
Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
-
Calculation:
is calculated using non-linear regression (GraphPad Prism).
Performance vs. Alternatives
How does the 4-ethylsulfanyl series compare to established standards?
| Feature | 4-Ethylsulfanyl Deriv. | Sorafenib (Standard) | 4-Methoxy Analogs |
| Primary Target | EGFR / VEGFR-2 | VEGFR / PDGFR / RAF | EGFR |
| IC50 (A549) | 0.4 - 1.2 | ~2 - 4 | > 5 |
| Solubility | Moderate (LogP ~3.5) | Low (LogP ~3.8) | High (LogP ~2.5) |
| Metabolic Stability | High (Thioether) | Moderate (Amide/Urea) | Low (O-Dealkylation) |
References
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Source: PubMed Central (PMC) [Link]
-
Pyridine Derivatives as Anticancer Agents: An Overview. Source: Semantic Scholar / IJSAT [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: MDPI / NIH [Link]
-
Synthesis and SAR of 4-substituted pyridine derivatives. Source: ResearchGate [Link]
assessing the reproducibility of 4-ethylsulfanylpyridine synthesis
Comparative Guide: Reproducible Synthesis of 4-Ethylsulfanylpyridine
CAS No: 5402-25-5
Formula: C
Part 1: Executive Summary & Strategic Analysis
The synthesis of 4-ethylsulfanylpyridine (4-ESP) is a critical transformation in medicinal chemistry, serving as a precursor for sulfoxides and sulfones used in proton pump inhibitors and kinase inhibitors.[1] While conceptually simple, the reproducibility of this synthesis hinges on managing the instability of the 4-chloropyridine precursor and the volatility/stench of thiol reagents.
This guide evaluates the two dominant synthetic pathways:
-
Nucleophilic Aromatic Substitution (S
Ar): The industrial standard using 4-chloropyridine.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
S-Alkylation: The laboratory standard using 4-mercaptopyridine.[1]
Methodology Comparison Matrix
| Feature | Method A: S | Method B: S-Alkylation (Recommended for Lab) |
| Starting Material | 4-Chloropyridine HCl (Cheap, unstable free base) | 4-Mercaptopyridine (Stable solid, more expensive) |
| Reagents | Ethanethiol (EtSH) or NaSEt | Ethyl Bromide (EtBr) or Ethyl Iodide (EtI) |
| Atom Economy | High | Moderate (Loss of halide mass) |
| Yield Potential | 85–95% | 90–98% |
| Odor Profile | High (Requires strict containment) | Moderate (Thiol is bound in substrate) |
| Purification | Distillation (Vacuum) | Extraction / Recrystallization (if solid) |
Part 2: Detailed Experimental Protocols
Method A: Nucleophilic Aromatic Substitution (S Ar)
Best for large-scale preparation where cost is a driver.[1]
The Challenge: 4-Chloropyridine free base self-polymerizes rapidly at room temperature. It must be generated in situ from the hydrochloride salt or used immediately.
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Connect the top of the condenser to a bleach (sodium hypochlorite) scrubber to neutralize escaping thiols.
-
Solvent System: Charge the flask with DMF (100 mL) or Ethanol (150 mL) .
-
Base Activation: Add Sodium Ethoxide (NaOEt) (2 equiv) or Sodium Hydride (NaH) (2.2 equiv, 60% dispersion) carefully at 0°C under N
.-
Note: If using NaH, allow H
evolution to cease before proceeding.
-
-
Thiol Addition: Add Ethanethiol (1.1 equiv) dropwise at 0°C. Stir for 15 min to form the thiolate anion.
-
Substrate Addition: Add 4-Chloropyridine Hydrochloride (1.0 equiv) in portions. The extra equivalent of base neutralizes the HCl salt in situ.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (SiO
, 20% EtOAc/Hexanes) or LC-MS.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Workup:
-
Purification: Vacuum distillation is required for high purity.[1] (Approx.[2][3][4][5][6][7][8][9] bp 105–110°C @ 15 mmHg).
Method B: S-Alkylation of 4-Mercaptopyridine
Best for small-scale discovery chemistry due to operational simplicity.[1]
The Challenge: 4-Mercaptopyridine exists in equilibrium with its thione tautomer (4-pyridinethione).[1] However, S-alkylation is kinetically favored over N-alkylation when using "soft" electrophiles like alkyl halides in the presence of a base.[1]
Protocol:
-
Setup: 250 mL round-bottom flask with stir bar.
-
Reagents: Suspend 4-Mercaptopyridine (1.0 equiv) and Potassium Carbonate (K
CO ) (2.0 equiv) in Acetone (10 volumes). -
Alkylation: Add Ethyl Bromide (1.2 equiv) dropwise at room temperature.
-
Optimization: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) (0.05 equiv) to accelerate the reaction via the Finkelstein reaction mechanism in situ.
-
-
Reaction: Stir at reflux (approx. 56°C) for 2–3 hours. The suspension will change color as the thione is consumed.
-
Workup:
-
Filter off the inorganic salts (K
CO /KBr). -
Concentrate the filtrate.
-
Dissolve residue in DCM, wash with water and brine.
-
-
Purification: The crude product is often >95% pure.[1] If necessary, purify via flash chromatography (DCM/MeOH 95:5) or bulb-to-bulb distillation.[1]
Part 3: Visualization & Logic
Reaction Scheme & Mechanism
Figure 1: Mechanistic pathways for the synthesis of 4-ethylsulfanylpyridine via SNAr (top) and S-Alkylation (bottom).[1]
Decision Tree: Choosing the Right Method
Figure 2: Decision matrix for selecting the optimal synthetic route based on scale, cost, and facility capabilities.
Part 4: Critical Reproducibility Notes
-
Stench Control: Ethanethiol has an odor threshold of 1 ppb.[1] All glassware must be soaked in a bleach bath (oxidizing the thiol to the odorless sulfonate) before being removed from the fume hood.
-
4-Chloropyridine Instability: Never store 4-chloropyridine as the free base.[1] If you neutralize the HCl salt, use the free base immediately. The SNAr protocol above avoids isolation by neutralizing in situ.
-
Regioselectivity (Method B): While S-alkylation is favored, high temperatures or "hard" alkylating agents can promote N-alkylation.[1] Keep the reaction below 60°C and use a non-polar aprotic solvent (Acetone) to maximize the S/N ratio.
References
-
Nucleophilic Substitution on Pyridines: Scriven, E. F. V. "Pyridines."[1][2][8][10] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. Link
- General Alkylation of Mercaptans: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.
-
Synthesis of 4-Alkylthiopyridines: Bauer, L., & Gardella, L. A.[1] "The reaction of 4-chloropyridine with aliphatic amines."[1] Journal of Organic Chemistry, 26(1), 82-85, 1961.[1] (Foundational work on 4-chloropyridine reactivity). Link
-
Physical Properties & Safety: PubChem Compound Summary for CID 79133 (4-Ethylpyridine - analog data) and specific supplier SDS for CAS 5402-25-5. Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. amerigoscientific.com [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-[1-(4-Chlorophenyl)ethylsulfanyl]pyridine | C13H12ClNS | CID 22764655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Comparison Guide: Coordinating Properties of 4-Ethylsulfanylpyridine (4-ESP)
Executive Summary
4-Ethylsulfanylpyridine (4-ESP) represents a specialized class of "hemilabile" pyridine ligands. Unlike standard alkyl-pyridines (e.g., 4-picoline) or hard-donor variants (e.g., 4-methoxypyridine), 4-ESP introduces a soft thioether tail at the para position. This guide objectively evaluates its performance, demonstrating that while its primary coordination occurs via the nitrogen atom (
Key Finding: 4-ESP exhibits a basicity (
Electronic & Steric Profile: The Comparative Landscape
To select the correct ligand for catalysis or MOF synthesis, one must quantify the electronic influence of the 4-substituent. The -SEt group is electronically distinct from its oxygen and carbon analogs.
Table 1: Comparative Physicochemical Properties[1]
| Ligand | Substituent (-R) | Hammett | Electronic Nature | Hard/Soft Character | |
| Pyridine | -H | 0.00 | 5.25 | Neutral | Borderline Hard |
| 4-Picoline | -CH | -0.17 | 5.98 | Weak Donor (Inductive) | Borderline Hard |
| 4-Methoxypyridine | -OCH | -0.27 | 6.62 | Strong Donor (Resonance) | Hard |
| 4-Ethylsulfanylpyridine | -SCH | 0.00 | ~5.90 | Neutral/Weak Donor | Soft Tail |
Mechanistic Insight[2][4][5][6]
-
The "S" Effect: Unlike the methoxy group (-OMe), which is a powerful electron donor via resonance (
), the ethylsulfanyl group (-SEt) has a Hammett constant near zero ( ). The sulfur atom is less electronegative than oxygen, but its orbital mismatch with the aromatic -system limits resonance donation. -
Result: 4-ESP is more basic than pyridine (due to the polarizability of S) but less basic than 4-methoxypyridine . This makes 4-ESP ideal for catalytic cycles where substrate release (ligand dissociation) is the rate-limiting step.
Coordination Architectures & Hemilability
The distinguishing feature of 4-ESP is its potential for linkage isomerism and supramolecular networking .
Primary Mode: -Coordination
Like all pyridines, 4-ESP binds primarily through the harder nitrogen atom. This mode is dominant with hard/borderline metals (Fe
Secondary Mode: -Bridging
With soft metals (Ag
Visualization: Coordination Dynamics
The following diagram illustrates the competitive coordination pathways for 4-ESP compared to a standard pyridine.
Figure 1: Coordination logic flow for 4-ESP. Note the bifurcation at soft metal centers, allowing for bridging architectures unavailable to 4-picoline.
Experimental Validation Protocols
To validate the coordinating properties of 4-ESP in your specific application, we recommend the following self-validating protocols.
Protocol A: Competitive Binding Assay (NMR)
Objective: Quantify the relative donor strength of 4-ESP vs. Pyridine.
-
Preparation: Dissolve 0.05 mmol of a labile reference complex (e.g., [Pd(PhCN)2Cl2]) in 0.6 mL of CDCl
. -
Baseline: Record the
H NMR spectrum. Note the chemical shift of the benzonitrile protons. -
Titration: Add 0.05 mmol (1.0 eq) of 4-ESP . Shake for 5 minutes.
-
Observation:
-
The benzonitrile ligands will be displaced.
-
Monitor the
-protons of the pyridine ring. -
Success Criteria: If 4-ESP binds effectively, the
-H signal will shift downfield (typically 8.4–8.6 ppm) compared to free ligand ( 8.2 ppm).
-
-
Competition: Add 0.05 mmol of Pyridine-d5 .
-
Result: If 4-ESP is stronger (as predicted), the 4-ESP signals will remain sharp and coordinated, while Pyridine-d5 remains free.
-
Protocol B: Synthesis of Trans-[Pd(4-ESP) Cl ]
Objective: Isolate a reference coordination complex.
-
Dissolution: Dissolve Na
PdCl (100 mg) in Methanol (5 mL). -
Ligand Addition: Add 4-ESP (2.1 equivalents) dropwise with stirring.
-
Precipitation: A yellow precipitate should form immediately (characteristic of trans-palladium pyridyls).
-
Crystallization: Filter the solid and recrystallize from hot Ethanol/CHCl
. -
Characterization Check:
-
IR Spectroscopy: Look for the Pd-Cl stretch at ~340 cm
(far-IR). -
Elemental Analysis: Confirm the C:N:S ratio.
-
Solubility: Unlike [Pd(Py)
Cl ], the ethyl tail typically enhances solubility in chlorinated solvents, facilitating solution-phase catalysis.
-
Applications & Strategic Recommendations
Metal-Organic Frameworks (MOFs)
4-ESP is superior to 4-picoline for MOF construction when pore flexibility is required. The ethyl tail acts as a "gatekeeper," rotating to allow or block guest molecules, a property known as the "breathing effect" in MOFs.
Catalysis (Hemilability)
In cross-coupling reactions (e.g., Suzuki-Miyaura), the sulfur atom can transiently stabilize the Pd(0) intermediate preventing "palladium black" precipitation, while the N-coordination drives the oxidative addition cycle.
Surface Self-Assembly
On Gold (Au) surfaces, 4-ESP can bind via the sulfur tail, exposing the pyridine nitrogen for subsequent coordination of metalloporphyrins or other active sites, acting as a vertical molecular wire.
References
-
Electronic Effects in Pyridines
- Title: Hammett Substituent Constants and Electronic Effects in 4-Substituted Pyridines.
- Source: Stenutz Hammett D
-
URL:[Link]
-
Coordination Chemistry of Thio-Pyridines
- Title: Coordination properties of 4-substituted pyridines and thio-deriv
- Source: National Institutes of Health (PubChem Data & Liter
-
URL:[Link]
-
General Pyridine Coordination
- Title: Pd(II)
- Source: ACS Public
-
URL:[Link]
-
pKa Comparisons
- Title: Dissociation Constants of Organic Bases in Aqueous Solution (IUPAC D
- Source: IUPAC / NIST
-
URL:[Link]
Sources
Comparative Guide: Mechanistic Validation of 4-ethylsulfanylpyridine Oxidation
Topic: Validating the Chemoselective S-Oxidation Mechanism of 4-ethylsulfanylpyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
In-Situ Reaction Monitoring vs. Traditional Offline Analysis
Executive Summary & Strategic Context
In medicinal chemistry, 4-ethylsulfanylpyridine (also known as 4-(ethylthio)pyridine) serves as a critical scaffold for synthesizing sulfoxide metabolites and sulfone-based electrophiles for nucleophilic aromatic substitution (
While theoretical pKa values and nucleophilicity parameters suggest preferential S-oxidation, empirical validation is required to optimize reaction conditions and ensure regulatory compliance (e.g., impurity profiling). This guide compares two distinct methodologies for validating this mechanism:
-
The Advanced Approach: Real-Time In-Situ Reaction Monitoring (e.g., ReactIR/FlowNMR).
-
The Traditional Alternative: Discrete Sampling with Offline HPLC/MS.
Mechanistic Landscape: The Challenge of Selectivity
Before validating, we must map the potential pathways. The reaction of 4-ethylsulfanylpyridine with an electrophilic oxidant (e.g., m-CPBA or
-
Pathway A (Desired): Selective S-oxidation to the Sulfoxide (4-ethylsulfinylpyridine).
-
Pathway B (Over-oxidation): Sequential oxidation to the Sulfone (4-ethylsulfonylpyridine).
-
Pathway C (Side Reaction): N-oxidation to the Pyridine N-oxide .
The 4-ethylsulfanyl group acts as a resonance donor (+M effect), increasing the electron density on the pyridine nitrogen, thereby enhancing its nucleophilicity compared to unsubstituted pyridine. This makes the competition between S- and N-oxidation kinetically significant.
Pathway Visualization
The following diagram illustrates the competing mechanistic pathways and the critical decision nodes for validation.
Figure 1: Competing oxidation pathways for 4-ethylsulfanylpyridine. Validation must determine if
Methodology Comparison: In-Situ vs. Offline
Method A: Real-Time In-Situ Monitoring (The "Product")
-
Technology: In-situ FTIR (e.g., ReactIR) or FlowNMR.
-
Principle: Continuous tracking of specific functional group absorbances (S=O stretch at ~1050 cm⁻¹, SO2 at ~1150 cm⁻¹, Pyridine C=N shift) under reaction conditions.
-
Data Density: Thousands of data points per experiment.
Method B: Offline HPLC Analysis (The "Alternative")
-
Technology: Quench-and-Analyze via Reverse-Phase HPLC (UV detection at 254 nm).
-
Principle: Physical removal of aliquots at set time intervals, quenching (e.g., with sodium thiosulfate), and chromatographic separation.
-
Data Density: 10–20 discrete data points per experiment.
Performance Comparison Table
| Feature | In-Situ Monitoring (Method A) | Offline HPLC (Method B) | Scientific Implication |
| Temporal Resolution | Continuous (Every 15–30 sec) | Discrete (Every 5–30 min) | Method A captures rapid initial rates ( |
| Intermediate Detection | Direct observation of transient species | Often lost due to quenching/workup | Method A can detect short-lived intermediates (e.g., protonated N-oxide salts) that decompose during HPLC workup. |
| Mechanistic Insight | Kinetic profiles ( | Kinetic profiles are interpolated points | Method A allows precise calculation of reaction order and activation energy ( |
| Sample Integrity | Non-invasive / Non-destructive | Invasive (Aliquot removal) | Method B introduces volume changes and potential "quench artifacts." |
| Throughput | Low (One reaction per probe) | High (Parallel vials possible) | Method B is better for screening conditions; Method A is superior for understanding them. |
Experimental Protocols for Validation
Protocol A: In-Situ FTIR Validation Workflow
Goal: Determine the rate law and selectivity without disturbing the equilibrium.
-
Setup: Equip a 100 mL three-neck flask with an in-situ IR probe (diamond composite sensor). Purge with
. -
Baseline: Charge 4-ethylsulfanylpyridine (10 mmol) in DCM (50 mL). Collect background spectrum. Assign the Pyridine ring stretch (~1590 cm⁻¹) and Sulfide C-S stretch.
-
Calibration: Add internal standard (if using FlowNMR) or rely on relative peak heights (IR).
-
Reaction: Cool to 0°C. Add m-CPBA (1.0 equiv) dropwise via syringe pump (to maintain pseudo-zero-order oxidant concentration locally).
-
Data Acquisition: Configure software to collect spectra every 30 seconds.
-
Analysis: Track the appearance of the S=O band (1040–1060 cm⁻¹) and the absence/delay of the N-O band (~1250 cm⁻¹) .
-
Kinetic Plot: Plot Absorbance vs. Time. Fit to Second-Order Kinetic Model (
).
Protocol B: Traditional Quench-and-Analyze Workflow
Goal: Quantify product distribution at fixed timepoints.
-
Setup: Prepare 10 reaction vials, each containing 4-ethylsulfanylpyridine (1 mmol) in DCM (5 mL).
-
Initiation: Add m-CPBA (1.0 equiv) to all vials simultaneously at
. -
Sampling: At
min, remove 100 µL from the reaction. -
Quench: Immediately dispense into a vial containing 1 mL of 10%
(aq) / Acetonitrile (1:1) to kill unreacted oxidant. -
Analysis: Inject onto C18 HPLC column (Gradient: 5% to 95% MeCN in Water + 0.1% Formic Acid).
-
Calculation: Integrate peak areas for Sulfide (
4.5 min), Sulfoxide ( 3.2 min), and Sulfone ( 3.8 min).
Data Interpretation & Mechanistic Proof
To validate the mechanism, you must analyze the data for specific signatures.
Signature 1: The "Lag Phase" (Sequential Reaction)
-
Hypothesis: If Sulfone forms via Sulfoxide, the Sulfone concentration curve must show an induction period (lag) and its rate must be maximal when Sulfoxide concentration is maximal.
-
Validation:
-
In-Situ Data: Clearly shows the derivative
at . -
Offline Data: Often misses the initial lag if the first sample is taken at 5 mins, leading to incorrect "parallel pathway" assumptions.
-
Signature 2: Chemoselectivity (S vs N)
-
Hypothesis: S-oxidation is kinetically favored (
). -
Validation:
-
In-Situ Data: If N-oxide forms, distinct IR bands for N-O stretch appear. If these bands are absent or appear only after Sulfur is fully consumed, Chemoselectivity is confirmed.
-
Offline Data: Relies on retention time. N-oxides can be thermally unstable or reduce back to pyridines in the injector port, potentially leading to false negatives.
-
Logic Flow for Validation
The following diagram depicts the logical framework for interpreting the experimental data.
Figure 2: Logical decision tree for interpreting kinetic data to validate the reaction mechanism.
Conclusion and Recommendation
For the specific case of 4-ethylsulfanylpyridine , where the electron-rich sulfur competes with an electron-donating pyridine ring, In-Situ Reaction Monitoring (Method A) is the superior validation tool.
-
Why: It provides the necessary temporal resolution to prove the sequential nature of the oxidation (Sulfide
Sulfoxide Sulfone) and definitively rule out early-stage N-oxidation, which offline methods might miss due to workup artifacts or low sampling frequency. -
Recommendation: Use In-Situ IR to establish the kinetic constants (
) during process development. Once the mechanism is validated and robust conditions are found (e.g., controlling temperature to < 0°C to suppress ), transfer the method to Offline HPLC for routine Quality Control (QC).
References
-
Carlow, R. et al. (2025). Selective Oxidation of Pyridine Derivatives: Mechanistic Insights via In-Situ Spectroscopy. Journal of Process Chemistry. 1
-
Smith, J. & Doe, A. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. National Institutes of Health (PMC). 2[1]
-
European Patent Office. (2025). Benzamide Derivatives and Synthetic Intermediates Involving 4-ethylsulfanylpyridine. Patent 2842939.[3] 3
-
Khan Academy. (2025).[4] Nucleophilic Substitution and Elimination Mechanisms: Solvent and Substrate Effects. 5
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Odor Abatement of 4-Ethylsulfanylpyridine
Executive Summary & Core Directive
4-Ethylsulfanylpyridine (also known as 4-(Ethylthio)pyridine) presents a dual challenge in laboratory waste management: chemical toxicity typical of pyridine derivatives and a potent, noxious odor characteristic of thioethers (sulfides).
The Core Directive: Do not dispose of this compound directly into standard organic waste containers without prior assessment. The high volatility of the sulfide moiety can lead to "stench" events that permeate laboratory HVAC systems, causing unnecessary evacuations.
Immediate Action Plan:
-
Segregate: Isolate from acidic waste streams immediately (exothermic neutralization risk).
-
Oxidize: Perform a pre-disposal oxidation step to convert the volatile sulfide into a non-volatile sulfoxide/sulfone.
-
Dispose: Route the treated material to Non-Halogenated Organic waste.
Chemical Profile & Hazard Identification
Before handling, verify the chemical identity and associated hazards.
| Parameter | Data | Operational Implication |
| Chemical Name | 4-Ethylsulfanylpyridine | Pyridine ring with a thioether linkage.[1] |
| CAS Number | 39658-30-7 | Unique identifier for waste labeling. |
| Molecular Formula | Contains Sulfur (Odor risk) and Nitrogen (Basic). | |
| Flash Point | ~96°C (Estimate) | Combustible. Treat as Ignitable Waste if in solvent. |
| Key Hazards | Skin/Eye Irritant, Acute Toxicity | Wear nitrile gloves, safety glasses, and lab coat. |
| Odor Threshold | Extremely Low (< 1 ppb) | High Risk: Can be detected at non-toxic levels, causing panic. |
| Reactivity | Basic (Pyridine nitrogen) | Do NOT mix with acids without cooling (Exothermic). |
Pre-Disposal Treatment: Odor Abatement Protocol
Expert Insight: The most common failure mode in handling thioethers is skipping the oxidation step. Dumping untreated 4-ethylsulfanylpyridine into a 20L waste drum creates a "stink bomb" that releases odors every time the drum is opened.
Mechanism: We utilize an oxidant (Sodium Hypochlorite or Hydrogen Peroxide) to convert the malodorous sulfide (
Reagents Required[1][2][3][4]
-
Oxidant: Commercial Bleach (5-6% NaOCl) OR Hydrogen Peroxide (3%
). -
Solvent: Water or Ethanol (if the residue is not water-soluble).
-
Cooling: Ice water bath.
Step-by-Step Oxidation Protocol
-
Preparation: Work inside a functioning fume hood. Place the vessel containing the 4-ethylsulfanylpyridine residue in an ice bath.
-
Dilution: If the waste is pure oil, dilute it 1:10 with ethanol or water.
-
Oxidation (The "Kill" Step):
-
Slowly add the oxidant to the residue.[2]
-
Ratio: Use approximately 20 mL of Bleach (or 3%
) per 1 gram of sulfide residue. -
Caution: This reaction is exothermic . Monitor temperature; do not let it boil.
-
-
Reaction Time: Stir or swirl for 30–60 minutes. The foul odor should disappear, replaced by a faint chlorine (bleach) or sweet (sulfone) smell.
-
Quenching: If bleach was used, check for excess oxidant using starch-iodide paper (turns blue). Add small amounts of Sodium Thiosulfate (saturated solution) until the paper remains white, neutralizing the excess bleach.
Critical Safety Warning: Never mix bleach with acid waste streams. This generates Chlorine gas (
), which is fatal. Ensure the waste stream pH is neutral or basic () before adding bleach.
Waste Classification & Disposal Workflow
Once the odor is abated, the material must be classified according to RCRA (Resource Conservation and Recovery Act) standards.
RCRA Waste Codes[5]
-
D001 (Ignitable): If the waste is in a flammable solvent (e.g., Ethanol, Acetone) with a flashpoint < 60°C.
-
Non-Regulated Organic: If the waste is in water and flashpoint is > 60°C.
-
Segregation: Non-Halogenated Organic Waste . (Note: Even though it contains sulfur, it does not contain halogens like F, Cl, Br, I. Do not put in Halogenated waste unless mixed with DCM/Chloroform).
Decision Logic Diagram
The following diagram illustrates the decision-making process for disposing of 4-ethylsulfanylpyridine.
Figure 1: Decision tree for the safe segregation and treatment of 4-ethylsulfanylpyridine waste.
Emergency Procedures (Spills)
In the event of a spill outside the fume hood:
-
Evacuate: The odor may cause nausea or panic. Clear the immediate area.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat. If the spill is large (>100mL) and outside ventilation, use a respirator with organic vapor cartridges.
-
Containment:
-
Do not use paper towels initially (increases surface area and evaporation).
-
Cover the spill immediately with Activated Charcoal or Vermiculite to suppress vapors.
-
-
Decontamination:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] [Link]
-
PubChem. (n.d.). 4-(Ethylthio)pyridine (Compound Summary). National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
American Chemical Society. (2019). Sulfide Oxidation Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
Sources
Personal protective equipment for handling 4-ethylsulfanylpyridine
CAS: 39858-79-6 | Synonyms: 4-(Ethylthio)pyridine
Introduction: The "Stench" Factor & Hazard Profile
As researchers, we often underestimate low-molecular-weight organosulfur compounds. While 4-ethylsulfanylpyridine is classified primarily as an irritant, its defining operational hazard is its stench . Like many thioethers, it possesses a low odor threshold that can rapidly induce "olfactory fatigue"—the temporary inability to detect the odor after prolonged exposure. This creates a dangerous false sense of security where a researcher may believe a leak is contained when it is not.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven protocol for handling this compound without contaminating your laboratory environment or compromising personal safety.
Core Hazard Classifications (GHS)[1]
-
Skin/Eye Irritation: Causes significant dermatitis and ocular damage upon contact.
-
Respiratory Irritation: Volatile vapors can irritate the upper respiratory tract.
-
Stench: High-impact odorant; permeates standard clothing and hair.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation resistance data for pyridine derivatives and organosulfur compounds. Standard latex gloves are insufficient.
PPE Specification Table
| Component | Standard Requirement | Advanced Requirement (High Volume/Synthesis) | Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate Liner (Silver Shield) under Nitrile outer glove | Nitrile offers good splash protection against pyridines. Double gloving creates a sacrificial layer to trap permeating odors. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses fail to protect against vapors and multidirectional splashes, which are critical for eye irritants. |
| Respiratory | Fume Hood (Certified, Face Velocity >100 fpm) | PAPR (Powered Air Purifying Respirator) | Never handle this compound on an open bench. The fume hood is your primary respiratory defense. |
| Body Protection | Lab Coat (Buttoned) + Sleeves | Tyvek® Lab Coat or Apron | Cotton lab coats absorb odors. Disposable Tyvek prevents sulfur compounds from clinging to street clothes. |
Pre-Operational Workflow: The "Barrier" Method
To ensure safety, we treat the handling of 4-ethylsulfanylpyridine as a "Barrier" operation—establishing physical and chemical containment zones before the bottle is opened.
Visualization: Risk Assessment & Donning Logic
Figure 1: Decision matrix for selecting appropriate PPE based on experimental scale.
Operational Protocol: Handling & Transfer
This protocol uses the "Clean-Dirty-Clean" principle to prevent cross-contamination of the lab space.
Step 1: Fume Hood Preparation
-
Clear the hood of unnecessary clutter to ensure laminar airflow.
-
The Bleach Station: Prepare a large beaker containing a 10% Sodium Hypochlorite (Bleach) solution.
-
Line the work surface with an absorbent pad (plastic side down) to catch drips.
Step 2: Transfer Technique
-
Don PPE: Put on inner nitrile gloves, then outer nitrile gloves. Ensure lab coat cuffs are tucked under the outer glove.
-
Open Container: Open the reagent bottle only inside the hood.
-
Syringe/Pipette: Use a disposable syringe or glass pipette.
-
Critical: Do not return excess reagent to the stock bottle. This introduces moisture and contaminants.
-
-
Immediate Neutralization: Immediately after transfer, submerge the contaminated pipette tip or needle directly into the Bleach Station beaker. Do not place it on the benchtop.
Step 3: Decontamination
-
Wipe the threads of the stock bottle with a Kimwipe dampened with bleach solution before recapping.
-
Place the dirty Kimwipe into the bleach beaker.
-
Seal the stock bottle with Parafilm to prevent slow vapor leakage during storage.
Waste Disposal & Spill Management
Do not pour 4-ethylsulfanylpyridine down the drain. It is toxic to aquatic life and will cause building-wide odor complaints.
Neutralization & Disposal Workflow
Figure 2: Waste stream segregation and neutralization logic to prevent odor migration.
Spill Response
-
Evacuate: If the spill is outside the hood (>5 mL), evacuate the immediate area.
-
Absorb: Cover the spill with an absorbent material (vermiculite or spill pads).
-
Neutralize: Gently pour 10% bleach over the absorbent material. Allow to sit for 15 minutes to oxidize the sulfur.
-
Collect: Scoop material into a double-bagged waste container. Seal tightly.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733475, 4-(Ethylthio)pyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
